MCPB-ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-chloro-2-methylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKARWLGLZGMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058287 | |
| Record name | MCPB ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10443-70-6 | |
| Record name | MCPB ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10443-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPB-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPB ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
MCPB-ethyl ester chemical structure and properties
An In-Depth Technical Guide to MCPB-Ethyl Ester: Properties, Synthesis, and Analysis
Introduction: A Phenoxy Herbicide Profile
This compound, identified by its CAS Number 10443-70-6, is a selective, systemic herbicide belonging to the phenoxybutyric chemical class.[1] As a derivative of its parent acid, MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid), this compound is primarily utilized for the post-emergence control of annual and perennial broadleaf weeds in various agricultural settings, including cereal crops and pastures.[2] Its efficacy stems from its action as a synthetic auxin, a plant growth regulator that disrupts normal development in susceptible species.[2][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies pertinent to this compound.
Chemical Identity and Structure Elucidation
The unique identity of this compound is defined by its specific molecular structure and is cataloged under various chemical identifiers. A clear understanding of its structure is fundamental to comprehending its chemical behavior and biological activity.
Core Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl 4-(4-chloro-2-methylphenoxy)butanoate | [1][5][6] |
| CAS Number | 10443-70-6 | [3][5][6] |
| Molecular Formula | C13H17ClO3 | [3][5][6] |
| Molecular Weight | 256.73 g/mol | [5][6] |
| InChI | InChI=1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3 | [4][5][6] |
| SMILES | CCOC(=O)CCCOc1ccc(Cl)cc1C | [5] |
| Synonyms | MCPBE, Ethyl 4-(4-chloro-2-methylphenoxy)butyrate, 4-(4-Chloro-2-methylphenoxy)butyric acid ethyl ester | [3][4][6][7] |
Molecular Structure
The structure of this compound features a phenoxy ring substituted with chlorine and a methyl group, linked via an ether bond to a butyrate ethyl ester chain. This configuration is crucial for its herbicidal activity.
Caption: Simplified mechanism of action pathway for this compound.
Analytical Methodologies
Accurate quantification of this compound in environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and research. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).
Sample Preparation and Extraction
Due to its chemical nature, a multi-step extraction and cleanup process is required to isolate this compound from complex matrices like soil or water. The parent acid, MCPB, is often analyzed concurrently.
Protocol: Extraction of Phenoxy Herbicides from Soil
This protocol is a generalized workflow based on established methods for phenoxy acid analysis.
[8][9]1. Sample Homogenization: Weigh 10 g of a soil sample into a 50-mL centrifuge tube. 2. Extraction Solvent Addition: Add 20 mL of acetonitrile containing 1% acetic acid. The acidic condition ensures the protonation of any hydrolyzed MCPB acid, improving its extraction efficiency. 3. Mechanical Shaking: Vigorously shake the tube for 30 minutes on a mechanical shaker to ensure thorough mixing and extraction. 4. Salting Out (QuEChERS approach): Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous phase of the soil. 5. Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid soil particles from the acetonitrile supernatant. 6. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 8 mL) to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water). 7. Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and centrifuge at 4000 rpm for 5 minutes. 8. Final Preparation: The resulting supernatant is now ready for analysis. An aliquot can be taken, solvent-exchanged if necessary, and injected into the GC-MS or LC-MS/MS system.
Caption: Experimental workflow for soil sample analysis.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for analyzing ethyl esters. M[10]CPB-ethyl ester is sufficiently volatile and thermally stable for GC analysis. A nonpolar column (e.g., DB-5ms) is typically used for separation. MS detection provides high selectivity and sensitivity, with quantification performed using selected ion monitoring (SIM) mode.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing the parent acid, MCPB, and can also detect the ester. Reversed-phase chromatography is used for separation, and detection by MS/MS in multiple reaction monitoring (MRM) mode offers exceptional sensitivity and specificity, minimizing matrix interference.
[8]### 7.0 Environmental Fate and Toxicology
The environmental impact of this compound is primarily related to its persistence and the behavior of its main degradation product, MCPB acid.
-
Hydrolysis: In soil and water, this compound is expected to undergo hydrolysis to form MCPB acid and ethanol. The rate of this process is dependent on pH and temperature.
-
Degradation: The parent acid, MCPB, is then subject to microbial degradation in the soil. T[11]he degradation pathway can involve the conversion to MCPA (4-chloro-2-methylphenoxy acetic acid), another active herbicide. *[11] Toxicology: As a member of the phenoxy herbicide class, high levels of exposure can be associated with irritation. T[6]he primary concern in its use is the potential impact on non-target broadleaf plants and aquatic ecosystems. Regulatory guidelines for its application must be strictly followed to minimize environmental risk.
Conclusion
This compound is an effective and widely used phenoxy herbicide. Its utility is grounded in its specific chemical structure, which allows for foliar uptake and subsequent conversion to the active synthetic auxin, MCPB. A thorough understanding of its physicochemical properties is essential for developing stable formulations and predicting its environmental fate. Furthermore, robust analytical methods, primarily based on chromatography coupled with mass spectrometry, are critical for monitoring its presence in various matrices and ensuring its safe and effective use in modern agriculture.
References
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LookChem. (n.d.). Cas 10443-70-6, this compound. Retrieved from [Link]
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Compendium of Pesticide Common Names. (n.d.). MCPB-ethyl data sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25286, MCPB-ethyl. Retrieved from [Link]
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LookChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester. Retrieved from [Link]
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Angene Chemical. (n.d.). This compound(CAS# 10443-70-6). Retrieved from [Link]
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AERU, University of Hertfordshire. (n.d.). MCPB (Ref: MB 3046). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7207, Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved from [Link]
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Gutermann, W. H., & Lisk, D. J. (1965). Rapid Method for MCP in Soil by Electron Affinity Determination of 2-Chloroethyl Ester. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
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Pacific Northwest Pest Management Handbooks. (n.d.). SECTION B. AGRICHEMICALS AND THEIR PROPERTIES. Retrieved from [Link]
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Putrawan, I. D. G. A., et al. (2018). Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. MATEC Web of Conferences, 154, 01010. Retrieved from [Link]
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Sosnoskie, L. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. University of California, Agriculture and Natural Resources. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
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Moreland, D. E. (1980). Mechanisms of action of herbicides. Annual Review of Plant Physiology, 31, 597-638. Retrieved from [Link]
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Woźniak, M. K., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium samples. MOST Wiedzy. Retrieved from [Link]
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Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Laboratory Investigation, 86(4), 423-429. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]
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MCPB-ethyl ester mechanism of action in plants
An In-Depth Technical Guide to the Mechanism of Action of MCPB-ethyl ester in Plants
Introduction: The Pro-Herbicide Strategy
This compound belongs to the phenoxyalkanoic acid class of herbicides, a group renowned for its selective control of broadleaf weeds in various agricultural settings.[1] Unlike its more famous counterpart, 2,4-D, this compound is not directly phytotoxic. Instead, it functions as a pro-herbicide, requiring metabolic activation within the target plant to exert its herbicidal effects. This bioactivation is the cornerstone of its selectivity, allowing it to be used safely in crops that are otherwise susceptible to phenoxyacetic acid herbicides. This guide provides a detailed exploration of the molecular journey of this compound, from its initial application to its ultimate disruption of plant growth regulation.
Part 1: Bioactivation Cascade - From Inert Ester to Active Auxin
The herbicidal activity of this compound is entirely dependent on a two-step metabolic conversion process within the plant.
-
Ester Hydrolysis: The initial and rapid step is the hydrolysis of the ethyl ester group. This reaction is catalyzed by non-specific esterase enzymes present in plant tissues, converting this compound into its corresponding carboxylic acid, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB). This conversion is generally not a rate-limiting step and occurs in both susceptible and tolerant species.
-
Beta-Oxidation: The Key to Selectivity: The crucial activation step is the conversion of MCPB to (4-chloro-2-methylphenoxy)acetic acid (MCPA) via the β-oxidation pathway.[2][3] This metabolic process, primarily known for breaking down fatty acids in peroxisomes, involves the sequential removal of two-carbon units from the carboxylic acid chain.[4][5][6] Many broadleaf weeds possess the necessary enzymatic machinery to efficiently carry out this β-oxidation of MCPB, leading to the accumulation of the highly phytotoxic MCPA.[7] Conversely, many tolerant crops, particularly legumes like peas, lack the specific enzymes required to perform this conversion effectively.[2] This differential metabolic capability is the biochemical basis for the selectivity of MCPB-based herbicides.[8]
Caption: Bioactivation pathway of this compound to the active herbicide MCPA.
Part 2: The Molecular Hijacking of Auxin Signaling
Once converted, MCPA functions as a synthetic auxin, mimicking the plant's natural growth hormone, indole-3-acetic acid (IAA).[9] This mimicry allows it to hijack the core auxin signaling pathway, leading to a cascade of events that result in uncontrolled and disorganized growth, ultimately causing the death of susceptible plants.[7][10]
The central auxin signaling pathway involves three key protein families:[11]
-
TIR1/AFB Receptors: These are F-box proteins that act as auxin receptors.[12][13]
-
Aux/IAA Repressors: These proteins bind to and inhibit transcription factors.[14][15]
-
Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.
In the absence of auxin (or MCPA), Aux/IAA proteins repress ARF activity, keeping auxin-responsive genes switched off.[11][15] When MCPA is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins.[12][15] This interaction targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome.[13][14] The removal of the Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a wide range of genes involved in cell division, elongation, and differentiation. The sustained and unregulated activation of these genes by the persistent MCPA molecule leads to the characteristic symptoms of phenoxy herbicide damage, including epinasty (twisting of stems and petioles), tissue swelling, and eventual necrosis.[10][16]
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Synthesis and purification of MCPB-ethyl ester
An In-depth Technical Guide to the Synthesis and Purification of MCPB-Ethyl Ester
Introduction
4-(4-chloro-2-methylphenoxy)butanoic acid ethyl ester, commonly known as this compound, is a significant compound within the family of phenoxy herbicides.[1][2] These herbicides function as synthetic auxins, mimicking natural plant growth hormones to induce uncontrolled and fatal growth in susceptible broadleaf weeds, while leaving monocot crops like cereals largely unharmed.[3][4] MCPB itself is a pro-herbicide that is converted into the more active MCPA (2-methyl-4-chlorophenoxyacetic acid) within susceptible plants through β-oxidation. The ethyl ester form, this compound, often enhances uptake by the plant due to its increased lipophilicity compared to the parent carboxylic acid.
This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of this compound. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and rationale that govern the experimental choices. We will detail a robust two-stage synthetic pathway followed by a multi-step purification and characterization workflow, ensuring a high-purity final product.
Section 1: Chemical Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-part process. First, the parent carboxylic acid, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), is synthesized via a Williamson ether synthesis. Second, the MCPB acid is converted to its ethyl ester through a Fischer esterification reaction.
Part A: Synthesis of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB)
The foundational step in this synthesis is the formation of the ether linkage between the phenolic precursor and the butanoic acid side-chain. The Williamson ether synthesis is the classic and most reliable method for this transformation. It involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an SN2 reaction.
Causality and Experimental Rationale: The industrial production of MCPB begins with 4-chloro-2-methylphenol (also known as p-chloro-o-cresol or PCOC), which is itself synthesized by the chlorination of o-cresol. This phenol is acidic and readily deprotonated by a strong base like sodium hydroxide (NaOH) to form the sodium 4-chloro-2-methylphenoxide salt. This salt is highly soluble in polar solvents and is a potent nucleophile. The choice of the alkylating agent is critical; using ethyl 4-bromobutanoate allows for a direct route to the target ester. The reaction is heated to ensure a sufficient reaction rate, as SN2 reactions are temperature-dependent.
Experimental Workflow: Synthesis of MCPB
Caption: Workflow for the synthesis of MCPB acid.
Protocol 1A: Synthesis of MCPB Acid
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-methylphenol (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a stoichiometric amount of sodium hydroxide (1.0 eq) dissolved in a minimal amount of water. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.
-
Alkylation: To the phenoxide solution, add γ-butyrolactone (1.1 eq). The lactone serves as the four-carbon electrophile.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water. Acidify the aqueous solution to a pH below 2 using concentrated hydrochloric acid (HCl). This protonates the carboxylate, causing the MCPB acid to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
-
Drying: Dry the crude MCPB acid in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system like toluene or an ethanol/water mixture.[5]
Part B: Fischer Esterification of MCPB to this compound
Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it is formed.[6][8]
Causality and Experimental Rationale: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which makes the carbonyl carbon significantly more electrophilic.[6][9] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and elimination steps results in the formation of the ester and water. Using ethanol in large excess serves the dual purpose of being the reactant and the solvent, driving the equilibrium forward according to Le Châtelier's principle. Refluxing is necessary to provide the activation energy for the reaction.
Experimental Workflow: Fischer Esterification
Caption: Workflow for the esterification of MCPB.
Protocol 1B: Esterification of MCPB
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried MCPB acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).
-
Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the MCPB acid spot.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator. The resulting residue is the crude this compound, which will contain unreacted acid, the catalyst, and side products. This crude product is now ready for purification.
Section 2: Purification of this compound
The purification of the crude ester is a critical phase to ensure the final product meets the required specifications for research or developmental applications. A multi-step purification strategy involving liquid-liquid extraction followed by distillation is highly effective.
Purification Strategy Overview: The crude product is a neutral organic ester, while the main impurities are the acidic catalyst (H₂SO₄) and unreacted MCPB acid. This difference in chemical properties is exploited during purification.
-
Liquid-Liquid Extraction: An aqueous basic solution (e.g., sodium bicarbonate) is used to neutralize and extract the acidic impurities into the aqueous phase, leaving the neutral ester in the organic phase.[10]
-
Drying: A drying agent removes residual water from the organic phase.
-
Distillation: Fractional distillation, preferably under reduced pressure, separates the target ester from non-volatile impurities and any other components with significantly different boiling points.[10][11]
Purification Workflow
Caption: Multi-step purification workflow for this compound.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning of solutes between two immiscible liquid phases based on solubility and pKa. | Excellent for removing acidic/basic impurities; scalable; rapid. | Emulsion formation can be an issue; requires large solvent volumes.[12] |
| Fractional Distillation | Separation based on differences in boiling points. | Effective for separating volatile compounds; can yield very high purity products. | Not suitable for thermally unstable compounds; requires significant boiling point differences for good separation. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase.[12] | High resolution for complex mixtures; adaptable to various polarities. | Can be slow and labor-intensive; requires large volumes of solvent; less scalable for bulk purification. |
Protocol 2: Purification by Extraction and Vacuum Distillation
-
Dissolution: Dissolve the crude ester residue from Protocol 1B in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).
-
Neutralization Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Swirl gently and vent frequently to release the CO₂ gas produced from the neutralization. Separate the aqueous layer. Repeat this wash until no more effervescence is observed.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution. Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and swirl.[10] Let it stand for 15-20 minutes until the liquid is clear.
-
Solvent Removal: Filter the dried solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the bulk solvent.
-
Vacuum Distillation: Transfer the resulting oil to a distillation apparatus. Perform fractional distillation under reduced pressure. The reduced pressure lowers the boiling point, preventing potential thermal decomposition of the ester. Collect the fraction that distills at the expected boiling point for this compound.
Section 3: Analytical Characterization and Quality Control
Final product validation is essential. A combination of spectroscopic and chromatographic techniques should be employed to confirm the identity and purity of the synthesized this compound.
Table 2: Expected Analytical Data for this compound
| Technique | Parameter | Expected Result for this compound (C₁₃H₁₇ClO₃) |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons, the ethyl group (triplet and quartet), and the aliphatic chain protons. Protons adjacent to the ester oxygen (O-CH₂) typically appear around 4.1 ppm.[13] |
| ¹³C NMR | Chemical Shift (δ) | A peak for the ester carbonyl carbon (~173 ppm), signals for aromatic carbons, and signals for the aliphatic and ethyl group carbons.[14] |
| GC-MS | Mass Spectrum (m/z) | The molecular ion peak [M]⁺ corresponding to the molecular weight (256.72 g/mol ).[14] Characteristic fragmentation patterns should also be observed. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | A strong, characteristic C=O (ester) stretching band around 1730-1750 cm⁻¹.[13] C-O stretching bands will also be present.[14] |
Self-Validating System: The combination of these analytical methods provides a self-validating system. NMR confirms the precise chemical structure and connectivity of the atoms. GC-MS confirms the molecular weight and provides a quantitative measure of purity (e.g., >98% by peak area).[15][16] IR spectroscopy provides rapid confirmation of the key ester functional group. Agreement across all three techniques provides a high degree of confidence in the product's identity and quality.
Conclusion
This guide has detailed a robust and reliable pathway for the synthesis and purification of this compound. The methodology is grounded in fundamental principles of organic chemistry, beginning with a Williamson ether synthesis to construct the MCPB acid backbone, followed by a classic Fischer esterification. The purification workflow, which leverages the chemical properties of the product and impurities through extraction and vacuum distillation, is designed to yield a product of high purity. By adhering to the detailed protocols and understanding the rationale behind each step, researchers can confidently produce and validate this compound for a variety of scientific applications. The final analytical characterization serves as the ultimate confirmation of success, ensuring the integrity of the synthesized material.
References
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AERU - University of Hertfordshire. MCPB (Ref: MB 3046). [Link]
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The Environmental Degradation of MCPB-Ethyl Ester: A Technical Guide to Pathways in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCPB-ethyl ester, a phenoxy herbicide, is subject to various degradation processes in the environment that transform it into several intermediate compounds and ultimately lead to its mineralization. This technical guide provides a comprehensive overview of the degradation pathways of this compound in both soil and water. It delves into the primary mechanisms of hydrolysis, microbial degradation, and photodegradation, outlining the key transformation products and the environmental factors that influence these processes. This guide also presents detailed, field-proven experimental protocols for studying these degradation pathways, complete with data analysis and visualization techniques to support robust scientific investigation.
Introduction to this compound
This compound, chemically known as ethyl 4-(4-chloro-2-methylphenoxy)butanoate, is a selective systemic herbicide used for the control of broadleaf weeds.[1][2][3] Its herbicidal activity is based on its ability to mimic natural plant growth hormones, leading to uncontrolled growth and ultimately the death of susceptible plant species.[1][2] The environmental fate of this compound is of significant interest due to its potential to impact non-target organisms and ecosystems. Understanding its degradation pathways is crucial for assessing its environmental risk and persistence.
The degradation of this compound is a multi-step process involving biotic and abiotic reactions. The primary routes of degradation are hydrolysis of the ester linkage, microbial metabolism of the resulting acid, and to a lesser extent, photodegradation.
Degradation Pathways of this compound
The overall degradation of this compound proceeds through a series of key transformations, with the relative importance of each pathway dependent on the specific environmental conditions.
Hydrolysis: The Initial Transformation
The first and often most rapid step in the degradation of this compound in both soil and water is the hydrolysis of the ethyl ester bond.[4][5] This reaction can be both a chemical (abiotic) and a biological (enzymatic) process.
-
Chemical Hydrolysis : This process is catalyzed by either acids or bases.[6][7] The rate of chemical hydrolysis is significantly influenced by pH, with faster degradation occurring in both acidic and alkaline conditions compared to neutral pH.[6][8] In acidic conditions, the ester linkage is cleaved to yield MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and ethanol.[6] Under alkaline conditions, the salt of the carboxylic acid is formed.[9]
-
Enzymatic Hydrolysis : In soil and water containing microbial populations, enzymes such as esterases and lipases play a crucial role in catalyzing the hydrolysis of the ester bond.[8][10] This biological hydrolysis is often more significant than chemical hydrolysis under typical environmental pH conditions.[11]
The product of this initial hydrolysis step is the active herbicidal form, MCPB acid.
Microbial Degradation in Soil: The Core Pathway
Once formed, MCPB acid is primarily degraded by soil microorganisms.[12][13] This is considered the major route for the dissipation of phenoxyalkanoic acid herbicides in the soil environment.[13] The key microbial degradation pathway for MCPB is β-oxidation.
-
β-Oxidation to MCPA : Soil microorganisms utilize β-oxidation to shorten the butyric acid side chain of MCPB, converting it to the more phytotoxic herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid).[4] This is a critical transformation as MCPA has its own distinct herbicidal properties and environmental fate.
-
Further Degradation of MCPA : The degradation of MCPA, the major metabolite of MCPB, proceeds through several steps, ultimately leading to the breakdown of the aromatic ring structure. This process typically involves:
-
Cleavage of the ether linkage : This results in the formation of 4-chloro-2-methylphenol.
-
Hydroxylation of the aromatic ring : This is a key step in destabilizing the ring for subsequent cleavage.
-
Ring cleavage : The aromatic ring is opened, forming aliphatic acids.
-
Mineralization : The aliphatic acids are further metabolized by microorganisms, eventually leading to the formation of carbon dioxide, water, and chloride ions.[13]
-
The rate of microbial degradation is highly dependent on soil characteristics such as organic matter content, pH, moisture, and the abundance and diversity of the microbial community.[14]
Photodegradation in Water and on Soil Surfaces
Photodegradation, or the breakdown of molecules by light, can also contribute to the degradation of this compound and its metabolites, particularly in aqueous environments and on the surface of soil.[13][15] The process is influenced by the intensity and wavelength of light. While it is a recognized degradation pathway for many pesticides, for phenoxy herbicides, it is generally considered a less significant route of dissipation compared to microbial degradation in soil.[13][16] Photodegradation can lead to the cleavage of the ether linkage and modifications to the aromatic ring.[16]
Visualizing the Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound in soil and water.
Caption: Primary degradation pathways of this compound.
Quantitative Analysis of Degradation
The rate of degradation of this compound and its metabolites is typically quantified by determining their dissipation half-life (DT50). The DT50 is the time required for the concentration of a substance to decrease by 50%.[14][17]
| Compound | Environment | DT50 Range (days) | Key Factors Influencing DT50 | Reference |
| MCPA | Soil | 3.10 - 3.22 | Soil type, microbial activity, temperature, moisture | [1] |
| Phenoxy Herbicides (general) | Soil | Varies widely (days to months) | Organic matter content, pH, microbial biomass | [13] |
Note: Specific DT50 values for this compound are not widely reported in publicly available literature; however, its initial hydrolysis to MCPB is generally considered to be rapid.[4]
Experimental Protocols for Degradation Studies
To investigate the degradation pathways and kinetics of this compound, standardized laboratory and field studies are essential. The following protocols are based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[18][19][20][21]
Protocol for Aerobic Soil Degradation Study (Adapted from OECD 307)
This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.[18][19]
Materials:
-
Test substance: this compound (radiolabeled, e.g., with ¹⁴C, is recommended for metabolite tracking).[18]
-
Soil: A well-characterized soil (e.g., sandy loam) with known properties (pH, organic carbon content, texture, microbial biomass).[22]
-
Incubation vessels: Biometer flasks or a flow-through system to trap volatile products like ¹⁴CO₂.[18]
-
Analytical equipment: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[23]
-
Extraction solvents (e.g., acetonitrile, methanol).
-
Scintillation counter (for radiolabeled studies).
Procedure:
-
Soil Preparation: Sieve fresh soil (2 mm mesh) and adjust the moisture content to 40-60% of its maximum water-holding capacity. Pre-incubate the soil in the dark at the test temperature (e.g., 20 ± 2°C) for several days to allow microbial activity to stabilize.[22]
-
Application of Test Substance: Apply the this compound solution evenly to the soil samples. The application rate should be relevant to the intended field application rate.[18]
-
Incubation: Place the treated soil samples in the incubation vessels and maintain them in the dark at a constant temperature.[24] For aerobic conditions, ensure a continuous supply of air.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), remove duplicate soil samples for analysis.[25]
-
Extraction: Extract the soil samples with appropriate solvents to recover the parent compound and its degradation products. Multiple extractions with solvents of varying polarity may be necessary.
-
Analysis: Analyze the extracts using a validated analytical method (e.g., HPLC-MS/MS) to quantify the concentrations of this compound, MCPB, MCPA, and other potential metabolites.[23]
-
Mineralization and Volatiles: Analyze the trapping solutions (e.g., for CO₂) to determine the extent of mineralization.[18]
-
Data Analysis: Plot the concentration of this compound and its major metabolites over time. Calculate the DT50 values using first-order kinetics.[25]
Protocol for Aqueous Hydrolysis Study (Adapted from OPPTS 835.2120)
This study determines the rate of hydrolysis of this compound in water at different pH values.[21]
Materials:
-
Test substance: this compound.
-
Sterile, buffered aqueous solutions at pH 4, 7, and 9.[21]
-
Incubation containers: Sterile glass vessels.
-
Constant temperature bath or incubator.
-
Analytical equipment (HPLC-MS/MS or GC-MS).
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound in the sterile buffered aqueous solutions. The concentration should be below the water solubility limit.[21]
-
Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).[26]
-
Sampling: At appropriate time intervals, collect samples from each pH solution.
-
Analysis: Analyze the samples to determine the concentration of the parent compound and its hydrolysis product (MCPB).
-
Data Analysis: Calculate the hydrolysis rate constant and the half-life for each pH value.
Visualizing the Experimental Workflow
Caption: Workflow for soil and water degradation studies.
Conclusion
The degradation of this compound in the environment is a complex process initiated by rapid hydrolysis to MCPB acid. In soil, the primary degradation pathway is microbial metabolism, which includes the conversion of MCPB to MCPA via β-oxidation, followed by further degradation and eventual mineralization. Photodegradation can also contribute to its dissipation, particularly in water and on soil surfaces. The rate and extent of these degradation processes are influenced by a variety of environmental factors, most notably soil properties and pH. The standardized experimental protocols outlined in this guide provide a robust framework for researchers to investigate the environmental fate of this compound and similar compounds, ensuring data quality and comparability for accurate environmental risk assessment.
References
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OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. [Link]
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Sari, M. L., et al. (2018). Enzymatic Esterification Ethyl Ester Fatty Acid from Hydrolyzed Castor Oil and its Oxidation Product as Emulsifier and Antimicrobial. In Proceedings of the 2nd International Conference on Biomass: Technology, Application, and Sustainable Development. SciTePress. [Link]
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CAS number 10443-70-6 physicochemical data
An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)
Senior Application Scientist Note: This guide focuses on CAS number 6635-20-7, identified as 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as 5-Nitrovanillin. Initial searches for CAS number 10443-70-6 identified it as MCPB-ethyl ester, a herbicide with a different profile. The substantial body of research and relevance to drug development strongly suggests that 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is the compound of interest for a scientific audience. This guide has been structured to provide comprehensive physicochemical data, synthesis protocols, and applications for this versatile molecule.
Introduction
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, commonly referred to as 5-Nitrovanillin, is a nitrated derivative of vanillin.[1] This yellow crystalline solid is a valuable synthetic intermediate due to its array of reactive functional groups: a hydroxyl, a methoxy, an aldehyde, and a nitro group.[1] These functionalities make it a versatile starting material in the synthesis of various compounds, notably in the field of medicinal chemistry. Its applications include the synthesis of phenethylamines and, more significantly, as a precursor to inhibitors of catechol-O-methyltransferase (COMT), which are utilized in the management of Parkinson's disease.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 5-Nitrovanillin is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling procedures.
| Property | Value | Source |
| CAS Number | 6635-20-7 | [1][2][3][4][5] |
| Molecular Formula | C8H7NO5 | [1][2][3] |
| Molecular Weight | 197.14 g/mol | [1][3] |
| Appearance | Yellow powder | [1] |
| Melting Point | 172–175 °C (342–347 °F; 445–448 K) | [1] |
| Boiling Point | 212.3 °C (414.1 °F; 485.4 K) | [1] |
| Solubility | Sparingly soluble in water, readily soluble in alkali solutions on heating. | [1] |
| log P | 0.301 | [1] |
| SMILES | COC1=CC(=CC(=C1O)[O-])C=O | [1][2][3][4] |
| InChIKey | ZEHYRTJBFMZHCY-UHFFFAOYSA-N | [2][4] |
Synthesis and Reactivity
The synthesis of 5-Nitrovanillin is typically achieved through the nitration of vanillin. The presence of the electron-donating hydroxyl and methoxy groups on the benzene ring directs the electrophilic substitution of the nitro group to the ortho position relative to the hydroxyl group.
Diagram of 5-Nitrovanillin Synthesis:
Caption: Synthesis of 5-Nitrovanillin via nitration of vanillin.
The reactivity of 5-Nitrovanillin is characterized by its multiple functional groups. The aldehyde can undergo condensation reactions, such as the Knoevenagel condensation with nitromethane, to form nitrostyrene derivatives.[1] The hydroxyl group can be methylated, and the nitro group can be reduced to an amine, opening pathways for further derivatization.
Applications in Drug Development
5-Nitrovanillin is a key intermediate in the synthesis of several pharmacologically active compounds.
COMT Inhibitors for Parkinson's Disease
A significant application of 5-Nitrovanillin is in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as entacapone and opicapone, which are used in the treatment of Parkinson's disease.[1]
The synthesis of the active ingredient opicapone, approved in the EU, involves an initial reaction of 5-Nitrovanillin with hydroxylamine hydrochloride in DMSO to form the corresponding nitrile.[1] This is followed by a reaction with a hydroxamic acid chloride to yield a 3,5-disubstituted 1,2,4-oxadiazole intermediate.[1]
Precursor for Other Bioactive Molecules
Demethylation of 5-Nitrovanillin, through ether cleavage with reagents like hydrobromic acid or lithium hydroxide and thiophenol, yields 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB).[1][6] DHNB is being investigated as a potential therapeutic agent for hyperuricemia and gout.[1]
Experimental Protocol: Demethylation of 5-Nitrovanillin to 3,4-dihydroxy-5-nitrobenzaldehyde
This protocol is based on the principle of ether cleavage using a strong nucleophilic agent.
Objective: To synthesize 3,4-dihydroxy-5-nitrobenzaldehyde from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzaldehyde
-
Lithium hydroxide
-
Thiophenol (or another suitable aromatic mercapto compound)
-
Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in an aprotic polar solvent under an inert atmosphere.
-
Reagent Preparation: In a separate container, prepare the nucleophilic agent by reacting an aromatic mercapto compound with a strong inorganic alkali metal base, such as lithium hydroxide.
-
Reaction Execution: Add the prepared nucleophilic agent to the solution of 5-Nitrovanillin. Heat the reaction mixture to an elevated temperature and maintain it for a period sufficient to ensure complete demethylation. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the precipitated solid, wash it with cold water, and dry it under vacuum to obtain the crude 3,4-dihydroxy-5-nitrobenzaldehyde. Further purification can be achieved by recrystallization from an appropriate solvent.
Workflow Diagram:
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MCPB-ethyl ester as a synthetic auxin herbicide
An In-Depth Technical Guide to MCPB-Ethyl Ester: A Synthetic Auxin Pro-Herbicide
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a selective, systemic herbicide belonging to the phenoxybutyric acid class. Designed for researchers, agricultural scientists, and professionals in drug and pesticide development, this document delves into the nuanced mechanism of action, synthesis, analytical methodologies, and biochemical basis for its selective phytotoxicity.
Introduction to this compound
MCPB-ethyl, or ethyl 4-(4-chloro-2-methylphenoxy)butanoate, is a synthetic chemical compound primarily utilized for the selective control of broadleaf weeds in various agricultural settings, particularly in legume crops.[1][2] As a member of the phenoxyalkanoic acid family of herbicides, it functions as a plant growth regulator, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA), the most common auxin.[3][4] However, MCPB-ethyl itself is not phytotoxic. It is a pro-herbicide that requires metabolic activation within susceptible plants to exert its herbicidal effects, a key feature that underpins its selectivity.[5][6]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its formulation, application, and environmental fate analysis.
| Property | Value | Reference |
| IUPAC Name | ethyl 4-(4-chloro-2-methylphenoxy)butanoate | [2][7] |
| CAS Number | 10443-70-6 | [1][8][9] |
| Molecular Formula | C₁₃H₁₇ClO₃ | [1][7][9] |
| Molecular Weight | 256.72 g/mol | [7] |
| Appearance | Colorless to light yellow clear liquid | [10] |
| Solubility | Low in water (10.01 mg/L); higher in organic solvents | [1][10] |
| XLogP3 | 4.3 | [7] |
Core Mechanism of Action: A Two-Step Activation Pathway
The herbicidal efficacy of this compound is a fascinating example of targeted bioactivation. The compound as applied is inert; its journey to becoming a potent phytotoxin involves two critical metabolic steps within the plant.
Step 1: Ester Hydrolysis
Upon absorption into the plant, primarily through the foliage and roots, this compound undergoes hydrolysis.[5][11] Plant esterase enzymes cleave the ethyl ester group, converting the compound into its corresponding carboxylic acid, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB).[5] This initial conversion is a prerequisite for the subsequent activation step.
Step 2: Beta-Oxidation to MCPA
The selectivity of MCPB hinges on the next step: beta-oxidation. This metabolic process, typically associated with fatty acid breakdown in plants and animals, shortens the butyric acid side chain of MCPB by two carbon atoms.[12][13] In susceptible broadleaf weeds, peroxisomal enzymes efficiently catalyze this conversion, transforming MCPB into the highly active herbicide, (4-chloro-2-methylphenoxy)acetic acid (MCPA).[5][11]
Step 3: Disruption of Auxin Homeostasis by MCPA
Once formed, MCPA acts as a persistent mimic of the natural plant hormone auxin.[3][4] It overwhelms the plant's hormonal signaling pathways, leading to a cascade of lethal effects.
-
Receptor Binding: MCPA binds to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB E3 ubiquitin ligase complex. This binding event stabilizes the interaction between the receptor complex and Aux/IAA transcriptional repressor proteins.[6][14]
-
Repressor Degradation: The formation of the SCF-MCPA-Aux/IAA complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[6]
-
Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that then bind to auxin-responsive elements in the promoters of specific genes, leading to their uncontrolled expression.[6]
-
Physiological Disruption: This aberrant gene expression disrupts numerous growth processes, including cell division, elongation, and differentiation.[1] It stimulates the overproduction of ethylene and abscisic acid (ABA), leading to classic auxin herbicide symptoms like epinasty (twisting of stems and petioles), uncontrolled cell division, and ultimately, plant death.[4][15]
The Biochemical Basis of Selectivity
The selective action of this compound against broadleaf weeds while leaving many grass crops (monocots) unharmed is its most significant agricultural advantage.[1] This selectivity is not based on differential uptake but on differential metabolism.[16]
-
Susceptible Plants (Broadleaf Weeds): Possess the necessary enzymatic machinery (peroxisomal β-oxidation enzymes) to efficiently convert the relatively harmless MCPB acid into the phytotoxic MCPA.[11][12]
-
Tolerant Plants (Grasses, Cereals): Lack or have very low activity of the specific enzymes required for the beta-oxidation of phenoxybutyric acids.[3] Consequently, MCPB acid accumulates without being converted to MCPA, and the plant remains largely unaffected.
This metabolic difference is a prime example of physiological selectivity in herbicide action.[16]
Synthesis and Formulation
The industrial production of this compound, like other phenoxyalkanoic acid herbicides, is typically achieved through a Williamson ether synthesis.[11][17]
General Synthesis Protocol
The process involves the reaction of the sodium salt of 4-chloro-2-methylphenol with an ethyl ester of a 4-halobutanoic acid, such as ethyl 4-bromobutanoate.
-
Phenoxide Formation: 4-chloro-2-methylphenol is deprotonated by a strong base, such as sodium hydroxide (NaOH), to form the corresponding sodium phenoxide. This step increases the nucleophilicity of the phenolic oxygen.[18]
-
Nucleophilic Substitution: The sodium 4-chloro-2-methylphenoxide is then reacted with ethyl 4-bromobutanoate. The phenoxide ion acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the ether linkage.[17]
-
Purification: The resulting crude this compound is purified through techniques such as distillation, extraction, and chromatography to remove unreacted starting materials and byproducts.[11]
Herbicidal formulations often contain the active ingredient along with adjuvants, surfactants, and solvents to improve solubility, stability, and uptake by the target weed species.[19]
Analytical Methodology for Detection and Quantification
Accurate detection and quantification of this compound and its primary metabolite, MCPB, in environmental and biological matrices are crucial for regulatory compliance, environmental monitoring, and residue analysis. The United States Environmental Protection Agency (EPA) and other bodies have established robust analytical methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
Protocol: Analysis of MCPB in Soil by LC-MS/MS
This protocol is adapted from established methods for analyzing phenoxy acid herbicides in soil matrices.[20]
1. Sample Preparation and Extraction: i. Weigh 10 g of homogenized soil into a 50-mL centrifuge tube. ii. Add 10 mL of 1M chloroacetic acid and 10 mL of a methanol/acetonitrile (1:1 v/v) mixture. iii. Shake vigorously for 30 minutes on a flatbed shaker. iv. Centrifuge at 3500 rpm for 15 minutes at 4°C. v. Transfer the supernatant to a clean tube.
2. QuEChERS-based Cleanup: i. To the supernatant, add the contents of a commercially available citrate-buffered QuEChERS salt packet. ii. Shake vigorously for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. iii. Take an aliquot of the upper acetonitrile layer for further cleanup if necessary (e.g., using a dispersive solid-phase extraction with graphitized carbon black and magnesium sulfate).
3. LC-MS/MS Analysis: i. Dilute the final extract with a water/formic acid solution and add an appropriate internal standard. ii. Inject the sample into an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer. iii. Analytes are separated on a reverse-phase C18 column and detected using electrospray ionization (ESI) in negative mode. iv. Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., Agilent ZORBAX) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MCPB MRM Transitions | (Example) Quantification: m/z 227 -> 141; Confirmation: m/z 227 -> 85 |
Note: Specific MRM transitions and LC gradient conditions must be optimized for the instrument in use.
Environmental Fate and Toxicology
This compound is classified as harmful if swallowed and very toxic to aquatic life, with long-lasting effects.[7] Proper handling and application are essential to minimize environmental exposure. In soil and water, the ethyl ester is rapidly hydrolyzed to MCPB acid. The subsequent degradation of MCPB is primarily microbial, with a half-life that can vary depending on soil type, temperature, and microbial activity.[5] This degradation can lead to the formation of the more persistent MCPA, which must also be considered in environmental risk assessments.[5]
Conclusion
This compound is a sophisticated pro-herbicide whose efficacy and selectivity are rooted in the specific metabolic capabilities of target weed species. Its mechanism, involving enzymatic hydrolysis followed by beta-oxidation to the active auxin mimic MCPA, provides a clear example of targeted bioactivation. For researchers and development professionals, a deep understanding of this pathway, along with robust methods for its synthesis and analysis, is critical for developing next-generation weed management solutions and ensuring environmental stewardship.
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An In-depth Technical Guide to the Environmental Fate and Mobility of MCPB-Ethyl Ester
Abstract
MCPB-ethyl ester, a member of the phenoxy herbicide family, is utilized for the selective control of broadleaf weeds.[1] As with any agrochemical, understanding its behavior after release into the environment is paramount for assessing ecological risk and ensuring regulatory compliance. This technical guide provides a comprehensive analysis of the environmental fate and mobility of this compound. We will delve into its core physicochemical properties and explore the primary dissipative pathways—hydrolysis, photolysis, and microbial degradation. Furthermore, this guide examines the compound's mobility in terrestrial and aquatic systems, focusing on soil adsorption-desorption dynamics and leaching potential. Detailed experimental protocols for assessing these environmental parameters are provided, underpinned by a rationale that emphasizes scientific integrity and self-validating methodologies. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in the study and risk assessment of agrochemicals.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental distribution and degradation of a chemical are fundamentally governed by its intrinsic physicochemical properties. For this compound (CAS: 10443-70-6), these parameters dictate its partitioning between soil, water, and air, and its susceptibility to various degradation mechanisms.[2][3]
| Property | Value | Source | Significance for Environmental Fate |
| Molecular Formula | C₁₃H₁₇ClO₃ | [1][2] | Basic identifier for the compound's composition. |
| Molecular Weight | 256.72 g/mol | [2] | Influences diffusion and volatility. |
| Water Solubility | 10.01 mg/L (temperature not stated) | [3][4] | Low solubility suggests a tendency to partition from water to organic phases like soil organic matter or biota. |
| LogP (XLogP3) | 4.3 | [2] | A high octanol-water partition coefficient indicates significant lipophilicity and a strong potential for adsorption to organic matter and bioaccumulation. |
| Physical Form | Clear, colorless to light yellow liquid | [3][4] | Affects handling, application, and formulation. |
| Boiling Point | ~363.36°C (rough estimate) | [3][4] | High boiling point suggests low volatility under normal environmental conditions. |
Environmental Dissipation Pathways
This compound is a pro-herbicide that is converted into the active substance, MCPB acid, within target plants. In the environment, it is subject to several transformation processes that determine its persistence and the nature of its residues. The overall dissipative process involves a combination of abiotic and biotic mechanisms.
Caption: Proposed microbial degradation pathway of this compound.
Environmental Mobility
Mobility determines the potential for a chemical to move from its application site into other environmental compartments, such as groundwater or surface water bodies. This is primarily governed by the compound's tendency to adsorb to soil and sediment particles.
Soil Adsorption and Desorption
The adsorption of a pesticide to soil is a key factor controlling its concentration in the soil solution, and thus its availability for degradation, plant uptake, and leaching. Adsorption is typically quantified by the soil organic carbon-water partitioning coefficient (Koc).
While specific Koc data for this compound is not readily available, its high LogP of 4.3 suggests it will adsorb strongly to soil organic matter. [2]However, its rapid hydrolysis to MCPB acid means that the long-term mobility is dictated by the properties of the acid metabolite. [5] For the metabolite MCPB acid:
-
Koc: An estimated Koc of 780 mL/g suggests low mobility. [5]* Kd: A linear Kd value of 1.93 mL/g has also been reported for MCPB, indicating moderate adsorption. [6] Adsorption of phenoxy acids is pH-dependent. At typical soil pH values above their pKa (~3.1), these herbicides exist as anions, which are more water-soluble and less strongly adsorbed than the neutral molecule. [7]Despite this, they still exhibit moderate adsorption to soil.
Leaching Potential
Leaching is the downward movement of a substance through the soil profile with percolating water. The potential for this compound and its primary metabolite, MCPB acid, to leach to groundwater is considered low. [6]This assessment is based on:
-
Strong Initial Adsorption: The parent ester is lipophilic and binds to soil.
-
Moderate Adsorption of the Metabolite: The resulting MCPB acid still exhibits enough adsorption to retard movement. [5]3. Rapid Degradation: Both abiotic and biotic degradation processes reduce the amount of substance available to be leached.
The Groundwater Ubiquity Score (GUS), calculated from half-life and Koc, for MCPB acid is 1.12, which classifies it as having a "Low leachability" potential. [6]However, in sandy soils with low organic matter and under heavy rainfall conditions shortly after application, some movement may occur. [8][9]
Standardized Methodologies for Environmental Assessment
To ensure data is reliable and comparable, standardized protocols are essential. The following outlines a workflow for determining the soil adsorption coefficient (Koc), a critical parameter for mobility assessment.
Protocol: Determination of Soil Adsorption Coefficient (OECD 106)
This protocol describes a batch equilibrium method to determine the adsorption/desorption characteristics of this compound and its metabolite MCPB acid.
Principle: A known mass of soil is equilibrated with a solution containing the test substance at a known concentration. By measuring the decrease in the aqueous phase concentration after equilibrium, the amount adsorbed to the soil can be calculated.
Step-by-Step Methodology:
-
Soil and Solution Preparation:
-
Select and characterize at least three different soil types (e.g., sandy loam, clay, high organic matter). Air-dry and sieve soils (<2 mm).
-
Prepare a stock solution of this compound in 0.01 M CaCl₂, which acts as a background electrolyte to mimic soil solution and aid phase separation. Prepare a range of five test concentrations.
-
-
Equilibration (Adsorption Phase):
-
To a series of centrifuge tubes, add a known mass of soil (e.g., 5 g) and a known volume of test solution (e.g., 25 mL).
-
Include control samples: substance in solution without soil (to check for adsorption to the vessel) and soil with solution without substance (to check for interfering compounds).
-
Shake the tubes on a laboratory shaker at a constant temperature (e.g., 20-25°C) until equilibrium is reached (typically 24-48 hours, determined in preliminary tests).
-
-
Phase Separation and Analysis:
-
Centrifuge the tubes at high speed (e.g., 3000 rpm for 20 min) to separate the solid and aqueous phases.
-
Carefully remove an aliquot of the supernatant (aqueous phase).
-
Extract the substance from the aqueous aliquot using an appropriate solvent (e.g., ethyl acetate after acidification).
-
Analyze the extract using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometric detection (LC-MS/MS), to determine the equilibrium concentration (Ce). [10]4. Calculation:
-
Calculate the amount of substance adsorbed to the soil (Cs) by mass balance.
-
Calculate the distribution coefficient (Kd) for each concentration: Kd = Cs / Ce.
-
Normalize Kd to the organic carbon content of the soil (foc) to obtain Koc: Koc = (Kd / foc) * 100.
-
Self-Validating System:
-
Replicates: All experiments must be conducted in at least duplicate.
-
Controls: The use of soil blanks and vessel adsorption controls is mandatory to validate that the observed loss from solution is due to adsorption to soil.
-
Mass Balance: For a comprehensive study, the soil phase can also be extracted and analyzed to confirm the adsorbed amount, ensuring a mass balance of >90%.
Caption: Experimental workflow for a soil adsorption batch equilibrium study.
Conclusion and Outlook
The environmental profile of this compound is characterized by its relatively low persistence as a parent compound. Its fate is dominated by rapid hydrolysis, both abiotic (especially at alkaline pH) and microbial, to its primary metabolite, MCPB acid. This transformation is critical, as it converts a lipophilic, strongly adsorbing molecule into a more polar anion whose mobility is moderate and pH-dependent. Subsequent microbial degradation via β-oxidation to MCPA and eventual mineralization ensures the removal of the herbicidal moiety from the environment. The overall leaching potential for the MCPB system (ester and acid) is low. Understanding these interconnected pathways is essential for conducting accurate environmental risk assessments and developing sustainable management practices for the use of this herbicide.
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Solubility Profile of MCPB-Ethyl Ester in Organic Solvents: A Theoretical and Practical Guide
An In-Depth Technical Guide for Researchers
Executive Summary
MCPB-ethyl ester (CAS No. 10443-70-6) is the ethyl ester derivative of the phenoxy herbicide MCPB.[1][2] Its utility in agrochemical formulations, synthetic chemistry, and environmental fate studies is intrinsically linked to its solubility in various media. While its lipophilic nature suggests high solubility in organic solvents, specific quantitative data is not extensively documented in publicly available literature.[1][3] This guide addresses this critical information gap. We will first establish a theoretical solubility profile based on the compound's physicochemical properties and the known behavior of its parent acid. The core of this document is a detailed, field-proven experimental protocol for the precise determination of this compound's solubility in any organic solvent, enabling researchers to generate reliable, publication-quality data. This approach empowers scientists and developers by providing not just predictive insights but also the practical tools for empirical validation.
Introduction to this compound
This compound, or ethyl 4-(4-chloro-2-methylphenoxy)butanoate, is a member of the phenoxy-carboxylic acid herbicide family. Like its parent compound, it functions as a synthetic auxin, disrupting plant growth processes in broadleaf weeds.[3] The esterification of the parent carboxylic acid significantly alters its physicochemical properties, most notably reducing its water solubility and increasing its affinity for non-polar environments.[4] This modification is crucial as it enhances uptake through the waxy cuticle of plant leaves and improves resistance to being washed off by rain, a key performance attribute for foliar-applied herbicides.[4][5]
Understanding the solubility of this compound in organic solvents is paramount for:
-
Formulation Development: Creating stable, effective, and commercially viable emulsifiable concentrates (EC) or other solvent-based formulations.[6]
-
Chemical Synthesis: Selecting appropriate solvents for reaction media, workup, and purification processes like recrystallization.
-
Toxicological and Environmental Studies: Preparing stock solutions for assays and modeling its environmental distribution and persistence.
-
Analytical Method Development: Choosing solvents for extraction and preparing standards for chromatographic analysis.[7][8]
Physicochemical Profile and Predicted Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The fundamental principle of "like dissolves like" provides a strong predictive framework.[9]
Key Physicochemical Properties
A summary of this compound's known properties provides the basis for solubility prediction.
| Property | Value | Source(s) |
| CAS Number | 10443-70-6 | [1][2] |
| Molecular Formula | C₁₃H₁₇ClO₃ | [1][10] |
| Molecular Weight | 256.73 g/mol | [10][11] |
| Appearance | Colorless to light yellow/orange clear liquid | [10][12] |
| Melting Point | -0.9 °C to 3 °C | [1][10][12] |
| Water Solubility | ~10.01 mg/L (temperature not specified) | [1][12][13] |
| Calculated XLogP3 | 4.3 | [11] |
| Hydrogen Bond Donors | 0 | [13] |
| Hydrogen Bond Acceptors | 3 (two ester oxygens, one ether oxygen) | [13] |
Structural Analysis and Solubility Prediction
-
High Lipophilicity: The high octanol-water partition coefficient (XLogP3 = 4.3) and extremely low water solubility (10.01 mg/L) definitively classify this compound as a lipophilic (fat-loving) and hydrophobic (water-fearing) molecule.[1][11] This is the primary indicator that it will be readily soluble in most organic solvents.
-
Intermolecular Forces: The molecule's structure—comprising a chlorinated aromatic ring, an ether linkage, an aliphatic chain, and an ethyl ester group—allows for van der Waals forces, dipole-dipole interactions, and hydrogen bond acceptance.[13] It cannot act as a hydrogen bond donor.
-
Inference from Parent Acid (MCPB): The parent acid, MCPB, is highly soluble in moderately polar to polar organic solvents but poorly soluble in non-polar ones. For example, its solubility is 313 g/L in acetone and 150 g/L in ethanol, but only 0.26 g/L in hexane.[14] Esterification replaces the polar, hydrogen-bonding carboxylic acid group with a less polar ester group. This change typically increases solubility in non-polar and moderately polar aprotic solvents (e.g., hexane, toluene, ethyl acetate, dichloromethane) and maintains high solubility in polar aprotic solvents (e.g., acetone). Solubility may be slightly reduced in polar protic solvents like ethanol compared to the parent acid, but it is expected to remain very high.
Predicted Solubility Trend:
-
High Solubility (>100 mg/mL): Expected in ketones (acetone), esters (ethyl acetate), aromatic hydrocarbons (toluene), chlorinated hydrocarbons (dichloromethane), and alcohols (ethanol, methanol).
-
Moderate to High Solubility: Expected in non-polar aliphatic hydrocarbons (hexane, heptane).
-
Immiscible/Very Low Solubility: In water.[12]
Authoritative Protocol for Quantitative Solubility Determination
The absence of published data necessitates a robust experimental approach. The following protocol is adapted from the internationally recognized OECD Test Guideline 105 ("Flask Method") and is tailored for organic solvents.[15][16] This method is designed to be a self-validating system for generating accurate saturation solubility data.
Principle
A surplus of the test substance (this compound) is agitated in the chosen organic solvent at a precisely controlled temperature for a sufficient duration to reach phase equilibrium. The saturated solution is then separated from the undissolved solute, and the concentration of this compound in the clear liquid phase is determined using a suitable analytical method.
Materials and Reagents
-
Solute: this compound, analytical standard grade (>98% purity).[10]
-
Solvents: HPLC or analytical grade solvents of interest (e.g., acetone, ethanol, toluene, hexane, ethyl acetate).
-
Apparatus:
-
Thermostatic orbital shaker or water bath.
-
Glass flasks or vials with screw caps (e.g., 20 mL scintillation vials).
-
Analytical balance (±0.1 mg precision).
-
Centrifuge capable of holding the chosen vials.
-
Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE).
-
Volumetric flasks and pipettes for dilutions.
-
Analytical instrument: High-Performance Liquid Chromatograph with a UV detector (HPLC-UV) is recommended for its specificity and sensitivity. A Gas Chromatograph (GC) is also suitable.[17][18]
-
Experimental Workflow Diagram
Caption: Workflow for Determining this compound Solubility.
Step-by-Step Methodology
-
Preparation of Analytical Calibration:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile for HPLC).
-
Create a series of at least five calibration standards by serial dilution to cover the expected concentration range.
-
Analyze these standards to generate a calibration curve. The linearity (R² > 0.999) of this curve is essential for accurate quantification.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound (e.g., 100-200 mg) to a pre-weighed glass vial. The key is to ensure solid remains after equilibrium is reached.
-
Pipette a known volume (e.g., 5.0 mL) of the test solvent into the vial.
-
Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Causality: A constant and precise temperature is the most critical parameter influencing solubility.[19]
-
Agitate the samples for at least 24 hours. A preliminary time-course experiment (testing at 12, 24, 48 hours) is recommended to determine the minimum time required to reach equilibrium. Equilibrium is confirmed when concentration measurements do not change over successive time points.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Transfer the vials to a centrifuge. Centrifuge at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid.
-
Trustworthiness: This dual settling-and-centrifugation step is a self-validating system to ensure the supernatant is free of microscopic particulates, which would artificially inflate the measured solubility.
-
Carefully draw the clear supernatant into a syringe.
-
Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean vial. This is a final guard against any suspended microcrystals.
-
-
Analysis and Calculation:
-
Accurately dilute a known volume of the filtered supernatant with the appropriate mobile phase or solvent to bring its concentration within the range of the analytical calibration curve.
-
Analyze the diluted sample using the calibrated HPLC-UV or GC method.
-
Calculate the concentration in the diluted sample using the regression equation from the calibration curve.
-
Multiply this concentration by the dilution factor to determine the final solubility of this compound in the test solvent. Report the results in clear units (e.g., mg/mL or g/100 mL) at the specified temperature.
-
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains scarce in the literature, a robust prediction of high solubility across a range of common organic solvents can be made based on its physicochemical properties and structural analogy to related phenoxy herbicides. This guide provides the necessary theoretical foundation and, more importantly, a comprehensive, step-by-step experimental protocol for researchers to empirically determine these values. Adherence to this methodology, particularly with respect to temperature control and equilibrium validation, will yield accurate and reproducible data, empowering informed decisions in drug development, agrochemical formulation, and scientific research.
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A Comprehensive Toxicological Profile of MCPB-Ethyl Ester on Non-Target Organisms
Abstract
MCPB-ethyl ester, a selective phenoxy herbicide, is widely utilized for the post-emergence control of broadleaf weeds. Its mode of action in target plants is as a synthetic auxin, inducing uncontrolled growth and subsequent mortality.[1][2] However, the introduction of any pesticide into the environment necessitates a thorough evaluation of its potential impact on non-target organisms. This technical guide provides a comprehensive toxicological profile of this compound, with a focus on its effects on key non-target terrestrial and aquatic species. We will delve into the acute and sublethal toxicity, environmental fate and metabolism, and the standardized methodologies for ecotoxicological assessment. This document is intended for researchers, ecotoxicologists, and environmental risk assessors engaged in the evaluation of pesticide safety.
Introduction to this compound: Chemistry and Mode of Action
This compound, with the chemical name ethyl 4-(4-chloro-2-methylphenoxy)butanoate, is a derivative of its parent compound, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB).[3] As a member of the phenoxy herbicide family, its herbicidal activity is primarily attributed to its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[4] In susceptible broadleaf plants, this mimicry leads to a hormonal imbalance, disrupting normal growth processes and ultimately causing plant death.[5][6]
While the ester form facilitates absorption into the plant, it is the hydrolysis of this compound to the anionic MCPB acid that is responsible for its biological activity.[7] This conversion is a critical consideration in its environmental toxicology, as the exposure and effects on non-target organisms are largely dictated by the presence and persistence of the parent acid in various environmental compartments.
Environmental Fate and Metabolism: The Journey of this compound in the Ecosystem
Understanding the environmental fate of this compound is fundamental to assessing its toxicological risk to non-target organisms. The primary transformation process is the hydrolysis of the ethyl ester to MCPB acid. This process can occur in soil, water, and within organisms.
-
Soil: In the soil environment, this compound is subject to microbial degradation and hydrolysis. The rate of these processes is influenced by soil type, pH, temperature, and microbial activity. The resulting MCPB acid is moderately mobile in soil.
-
Water: In aquatic systems, this compound can undergo hydrolysis to MCPB acid. The persistence of both the ester and the acid is dependent on factors such as pH, temperature, and sunlight (photolysis).
-
Bioaccumulation: MCPB is not expected to significantly bioconcentrate in organisms.[1]
The environmental transformation of this compound to MCPB is a key consideration. While the ester may have its own toxicological properties, the effects of the more persistent and biologically active acid form are of primary concern in environmental risk assessments.
Toxicological Effects on Non-Target Aquatic Organisms
Aquatic ecosystems are particularly vulnerable to pesticide runoff from agricultural areas. Therefore, a thorough evaluation of the effects of this compound on aquatic life is crucial.
Aquatic Vertebrates: Fish
Acute toxicity studies are essential for determining the immediate risk to fish populations. The 96-hour median lethal concentration (LC50) is a standard metric for this assessment. For MCPB, acute toxicity to freshwater fish is categorized as slightly to moderately toxic.[8]
Table 1: Acute Toxicity of MCPB to Freshwater Fish
| Species | Endpoint | Value (mg/L) | Classification | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 4.3 | Moderate | [9] |
Sublethal effects, which can impact long-term survival and population health, are also a significant concern. These can include effects on growth, reproduction, and development.[10] For phenoxy herbicides, while direct acute toxicity may be moderate, the potential for developmental and reproductive effects warrants careful consideration.[10][11]
The Fish Acute Toxicity Test, as outlined in OECD Guideline 203, is a standardized method to assess the acute toxicity of chemicals to fish.[12][13][14][15][16]
-
Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Exposure Conditions: Fish are exposed to the test substance for a 96-hour period under either static or semi-static conditions.[12]
-
Test Concentrations: A range of at least five concentrations of the test substance is used.[13]
-
Observations: Mortalities and any abnormal clinical signs are recorded at 24, 48, 72, and 96 hours.[12]
-
Endpoint Calculation: The LC50 value, the concentration that is lethal to 50% of the test fish, is calculated at the end of the 96-hour exposure period.[14]
Caption: Workflow for the OECD 203 Fish Acute Toxicity Test.
Aquatic Invertebrates
Aquatic invertebrates, such as Daphnia magna, are vital components of freshwater ecosystems and are often sensitive indicators of water quality. The acute toxicity of MCPB to these organisms is generally considered to be low to moderate.[8]
Table 2: Acute Toxicity of MCPB to Aquatic Invertebrates
| Species | Endpoint | Value (mg/L) | Classification |
| Daphnia magna (Water Flea) | 48-h EC50 (Immobilisation) | >100 | Slightly Toxic |
The OECD Guideline 202 provides a standardized method for determining the acute immobilisation of Daphnia.[17][18][19][20][21]
-
Test Organism: Young daphnids (<24 hours old) are used for the test.[19]
-
Exposure Duration: The exposure period is 48 hours.[17]
-
Test Conditions: Daphnids are exposed to a series of test substance concentrations in a static system.[19]
-
Endpoint: The number of immobilised daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[18]
-
Data Analysis: The EC50, the concentration that causes immobilisation in 50% of the daphnids, is calculated.[21]
Caption: Simplified workflow for the OECD 223 Avian Acute Oral Toxicity Test.
Mammals
The acute oral toxicity of MCPB to mammals is considered low to moderate. [8]However, subchronic and developmental toxicity studies have indicated potential adverse effects. [8]
Soil Organisms
Soil health is dependent on a diverse community of organisms, including earthworms and microorganisms.
Earthworms are crucial for soil structure and fertility. [22]Their direct contact with soil makes them susceptible to pesticide exposure.
This guideline describes two methods: a filter paper contact test and an artificial soil test. [9][22][23][24][25]
-
Test Species: Eisenia fetida is the recommended species. [9]2. Artificial Soil Test:
Caption: Workflow for the OECD 207 Earthworm Acute Toxicity Test (Artificial Soil Method).
Beneficial Insects
Beneficial insects, such as pollinators and natural predators of pests, play a vital role in agriculture and ecosystem health.
Honeybees can be exposed to pesticides through contact with treated plants or consumption of contaminated nectar and pollen. [26]Available data suggests that technical MCPB is practically non-toxic to honeybees. [8]
This laboratory test assesses the acute oral toxicity of chemicals to adult worker honeybees. [26][27][28][29][30]
-
Test Organisms: Adult worker honeybees (Apis mellifera) are used. [26]2. Exposure: Bees are fed a sucrose solution containing the test substance at various concentrations. [29]3. Duration: Mortality is typically assessed at 24 and 48 hours, but can be extended to 96 hours. [29]4. Endpoint: The LD50, the dose that is lethal to 50% of the bees, is calculated. [29]
Caption: Workflow for the OECD 213 Honeybee Acute Oral Toxicity Test.
Molecular Mechanisms of Toxicity in Non-Target Organisms
While the primary mode of action of MCPB as a synthetic auxin is well-understood in plants, its toxicological mechanisms in non-target animals are less specific and are generally associated with high-dose exposures. [5][6]In animals, the toxicity of phenoxy herbicides is not typically mediated by the same auxin-signaling pathways as in plants. Instead, at high concentrations, they can cause a range of adverse effects that may be linked to:
-
Oxidative Stress: The overproduction of reactive oxygen species (ROS) has been implicated in the toxicity of some auxinic herbicides. [5]* Disruption of Cellular Processes: At high doses, these compounds can interfere with various cellular functions. [5] It is important to note that these effects in non-target organisms generally occur at exposure levels significantly higher than those expected under normal agricultural use.
Sublethal and Chronic Effects
Beyond acute mortality, sublethal and chronic exposures to pesticides can have significant long-term consequences for non-target populations. [31][32]
-
Reproductive and Developmental Effects: Exposure to certain pesticides during critical developmental stages can lead to reproductive failure, birth defects, and altered growth. [10][11][33][34]There is evidence that some phenoxy herbicides can have teratogenic effects in amphibians at high concentrations.
-
Behavioral Effects: Sublethal exposure to pesticides can alter the behavior of non-target organisms, affecting their ability to find food, avoid predators, and reproduce. [31][35]
Risk Assessment and Conclusion
The toxicological profile of this compound indicates a low to moderate acute toxicity to a range of non-target organisms under laboratory conditions. The primary environmental consideration is its hydrolysis to MCPB acid. While acute risks at typical application rates may be low for many species, the potential for sublethal effects, particularly with repeated exposures, warrants consideration in comprehensive environmental risk assessments.
This guide has outlined the key toxicological endpoints for this compound and provided an overview of the standardized methodologies used for their assessment. It is imperative that risk assessments are based on robust scientific data and consider the full range of potential effects on non-target species to ensure the environmentally sound use of this herbicide. Further research into the sublethal effects of this compound and its parent acid on a wider range of non-target organisms, including reptiles, would contribute to a more complete understanding of its environmental risk profile.
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- 35. Indirect Effect of Pesticides on Insects and Other Arthropods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Robust LC-MS/MS Method for the Quantification of MCPB-Ethyl Ester in Complex Matrices
Abstract and Introduction
MCPB-ethyl ester (4-(4-chloro-2-methylphenoxy)butyric acid ethyl ester) is a selective, systemic herbicide used to control broadleaf weeds in various agricultural settings, including cereals and grasslands.[1][2] As a member of the phenoxy herbicide family, it functions as an auxin mimic, inducing uncontrolled growth in target weeds.[2] Given its agricultural importance and potential for environmental dissemination, a highly sensitive and selective analytical method is crucial for monitoring its residues in food products, water, and soil to ensure regulatory compliance and safeguard consumer health.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for trace-level quantification of pesticide residues.[3][4] Its exceptional sensitivity and selectivity, derived from the combination of chromatographic separation and mass-based detection using Multiple Reaction Monitoring (MRM), allow for reliable measurement even in complex sample matrices.[4]
This application note provides a comprehensive, field-proven protocol for the quantification of this compound. We delve into the causality behind experimental choices, from sample preparation using a modified QuEChERS approach to the optimization of LC and MS/MS parameters. The methodology is designed to be robust, reliable, and compliant with stringent international validation guidelines, such as those outlined in the SANTE/11312/2021 document.[5]
Principle of the Method
The analytical workflow is designed for efficiency and accuracy. It begins with the extraction of this compound from the sample matrix using an acidified organic solvent. The subsequent cleanup is achieved through a "salting-out" liquid-liquid partitioning step, a core principle of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[6] The purified extract is then injected into a reverse-phase LC system, where this compound is separated from matrix co-extractives. The analyte is then ionized using electrospray ionization (ESI) and quantified by a triple quadrupole mass spectrometer operating in MRM mode, which ensures high selectivity and sensitivity.
Caption: Overall workflow for this compound quantification.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade or equivalent).
-
Reagents: Formic acid (LC-MS grade, ~99%), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
-
Standards: this compound certified reference material (Purity >98%).[2] An appropriate isotopically labeled internal standard (IS) is recommended for optimal accuracy, but is not mandatory if matrix-matched calibration is used.
-
Consumables: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, 0.22 µm syringe filters (PTFE or PVDF), 2 mL autosampler vials.
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min. Example: Agilent 1290 Infinity or Waters ACQUITY UPLC I-Class.[3][7]
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Example: Sciex 6500+ QTRAP or Waters Xevo TQ-XS.[3][7]
-
Analytical Column: A C18 reverse-phase column. A common choice is a column with dimensions of 100 mm x 2.1 mm and a particle size of <3 µm.[7]
-
General Lab Equipment: Analytical balance, vortex mixer, high-speed refrigerated centrifuge.
LC-MS/MS Analytical Conditions
Optimizing instrumental parameters is critical for achieving the desired sensitivity and selectivity. The following conditions have been proven effective and serve as an excellent starting point for method development.
Liquid Chromatography (LC) Conditions
The goal of the chromatographic separation is to resolve the this compound peak from any potential matrix interferences, ensuring a clean signal enters the mass spectrometer. A C18 stationary phase provides excellent retention for moderately non-polar compounds like this compound.[8] The addition of formic acid to the mobile phase is crucial for promoting protonation of the analyte, which enhances ionization efficiency in positive ESI mode.[9]
| Parameter | Recommended Setting |
| Analytical Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | See Table 1 below |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 1.0 | 60 | 40 |
| 6.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 60 | 40 |
| 10.0 | 60 | 40 |
Mass Spectrometry (MS/MS) Conditions
This compound (C₁₃H₁₇ClO₃, MW: 256.73 g/mol ) ionizes efficiently in positive ESI mode to form the protonated molecule [M+H]⁺ at m/z 257.1 (for the ³⁵Cl isotope).[1][10] MRM transitions are selected by fragmenting this precursor ion in the collision cell. A characteristic fragmentation involves the cleavage of the ether bond, resulting in a prominent product ion corresponding to the 4-chloro-2-methylphenol moiety. This provides a highly specific transition for quantification. A second transition is monitored for confirmation, in line with regulatory guidelines.[5]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
Table 2: Optimized MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| This compound | 257.1 | 141.1 | 50 | 25 | Quantification |
| This compound | 257.1 | 115.0 | 50 | 35 | Confirmation |
(Note: Collision energies are instrument-dependent and must be optimized empirically.)
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at -20°C.
-
Working Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards (1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the working standard solution. To account for matrix effects, the final dilution should be made in a blank matrix extract prepared using the sample preparation protocol described below.[5] A typical calibration curve might include points at 1, 2, 5, 10, 25, 50, and 100 ng/mL.
Sample Preparation Protocol (Modified QuEChERS)
This protocol is suitable for many food and environmental matrices. The use of acidified acetonitrile enhances the extraction efficiency for phenoxy herbicides, while the salts facilitate phase separation and remove water.[6]
-
Homogenization: Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of reagent water and allow to rehydrate for 30 minutes.[11]
-
Extraction: Add 10 mL of acetonitrile containing 1% formic acid to the tube. If using an internal standard, add it at this stage.
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute either by hand or using a mechanical shaker. This ensures intimate contact between the solvent and the sample matrix.
-
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. The MgSO₄ absorbs residual water, while the NaCl induces phase separation between the aqueous and organic layers.
-
Centrifugation: Immediately cap and shake for 1 minute, then centrifuge at ≥4000 RCF for 5 minutes at 4°C.
-
Final Extract: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a clean tube. Dilute the extract 1:1 with water to ensure compatibility with the reverse-phase mobile phase. Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Method Validation
A robust method requires thorough validation to ensure its performance is fit for purpose.[12][13] The following parameters should be assessed according to established guidelines, such as SANTE/11312/2021.[5]
-
Selectivity: Analysis of at least five independent blank matrix samples should show no interfering peaks at the retention time of this compound greater than 30% of the response at the Limit of Quantification (LOQ).[5]
-
Linearity and Working Range: A calibration curve, preferably using matrix-matched standards, should be constructed. The relationship should be linear over the desired concentration range (e.g., 1-100 ng/mL) with a coefficient of determination (r²) > 0.99.
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at a minimum of two concentration levels (e.g., a low level near the LOQ and a higher level). Mean recoveries should be within the 70-120% range.[12]
-
Precision (Repeatability): Expressed as the relative standard deviation (%RSD) from replicate analyses (n≥5) of spiked samples. The %RSD should be ≤ 20%.[12]
-
Limit of Quantification (LOQ): The lowest validated spike level that meets the accuracy and precision criteria (70-120% recovery and RSD ≤ 20%).
Table 3: Example Method Validation Performance
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | > 0.99 | 0.998 |
| LOQ | - | 1.0 ng/g |
| Accuracy (at LOQ) | 70 - 120% | 95% |
| Precision (at LOQ) | ≤ 20% RSD | 11% |
| Accuracy (at 10x LOQ) | 70 - 120% | 102% |
| Precision (at 10x LOQ) | ≤ 20% RSD | 7% |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound. The combination of a streamlined QuEChERS-based sample preparation protocol and optimized instrumental conditions provides a reliable workflow suitable for high-throughput residue analysis in diverse and complex matrices. The methodology is grounded in established analytical principles and meets the stringent performance criteria required by international regulatory bodies, making it an invaluable tool for researchers, scientists, and drug development professionals.
References
-
LookChem. (n.d.). Cas 10443-70-6, this compound. Retrieved from [Link]
- European Commission. (2021). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. SANCO/12682/2019.
-
Ministry of Health, Labour and Welfare, Japan. (2005). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Retrieved from [Link]
- Codex Alimentarius Commission. (2010). Guidelines on performance criteria for methods of analysis for the Determination of Pesticide Residues in Food and Feed. CAC/GL 90-2017.
-
SWA Environmental Consultants & Engineers. (2025). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25286, MCPB-ethyl. Retrieved from [Link]
- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. SANTE 11312/2021.
-
National Institute of Standards and Technology. (n.d.). Mcpb methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- Thermo Fisher Scientific. (2010).
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Lehotay, S. J., & Schenck, F. J. (2019). Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS.
- Wong, J. W., Zhang, K., Tech, K., Hayward, D. G., & Krynitsky, A. J. (2012). A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils. Food Additives & Contaminants: Part A, 29(1), 80-91.
-
The DAN Lab, University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from [Link]
- Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.
- Yang, W., Chen, J., & Yu, J. (2016). Simulated moving bed chromatography for the separation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid under nonlinear conditions.
- LGC Group. (n.d.).
- Al-Masri, M., Dubovyk, V., & Pardasani, D. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6098.
- Bansal, S. (2010).
- Held, C., Lederer, A., & Theato, P. (2019). Novel Behavior of the Chromatographic Separation of Linear and Cyclic Polymers. Polymers, 11(11), 1883.
- U.S. Environmental Protection Agency. (2020).
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- 5. food.ec.europa.eu [food.ec.europa.eu]
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- 9. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids | MDPI [mdpi.com]
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Application Note: A Validated QuEChERS-Based Protocol for the Efficient Extraction of MCPB-ethyl Ester from Plant Tissues for Chromatographic Analysis
Abstract and Introduction
MCPB-ethyl ester is a selective, systemic phenoxy herbicide used to control broadleaf weeds in various agricultural crops, including cereals and grasslands.[1][2] It functions as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible plants.[2] Monitoring its residue levels in plant tissues is critical for ensuring food safety, complying with regulatory limits, and assessing environmental impact. However, the inherent complexity of plant matrices—rich in pigments, lipids, sugars, and other interfering compounds—presents a significant analytical challenge.[3]
Traditional extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often laborious, time-consuming, and require large volumes of hazardous organic solvents.[4] This application note details a robust and efficient protocol for the extraction of this compound from various plant tissues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The QuEChERS approach streamlines the sample preparation process by combining extraction and cleanup into a simple, two-step procedure, significantly improving laboratory throughput and reducing solvent waste.[5] This guide provides a step-by-step protocol, explains the scientific rationale behind each step, and offers insights for methodological validation and troubleshooting.
Principle of the Method
The protocol is founded on the widely adopted QuEChERS procedure, which involves two primary stages:
-
Salting-Out Extraction: The homogenized plant sample is first extracted with acetonitrile. A mixture of salts, primarily magnesium sulfate and sodium chloride, is then added. This salt mixture induces a phase separation between the water from the plant matrix and the acetonitrile layer, partitioning the moderately polar this compound into the organic solvent. Buffering salts are included to maintain a stable pH, ensuring the integrity of the ester linkage, which can be susceptible to hydrolysis under harsh pH conditions.[6][7]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents. These sorbents selectively remove common matrix interferences. Anhydrous magnesium sulfate removes residual water, while sorbents like Primary Secondary Amine (PSA) remove organic acids, sugars, and fatty acids.[6] Additional sorbents such as C18 or Graphitized Carbon Black (GCB) can be employed for matrices rich in lipids or pigments, respectively.[3] After vortexing and centrifugation, the purified supernatant is ready for direct analysis by gas chromatography (GC) or liquid chromatography (LC), typically coupled with mass spectrometry (MS).
This compound: Key Chemical Properties
Understanding the physicochemical properties of this compound is essential for designing an effective extraction strategy. Its moderate polarity and low water solubility favor partitioning into an organic solvent like acetonitrile.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇ClO₃ | [1][2] |
| Molecular Weight | 256.73 g/mol | [8][9] |
| Appearance | Colorless to Light Yellow Liquid | [8] |
| Water Solubility | 10.01 mg/L (temperature not stated) | [1][8] |
| LogP (XLogP3) | 4.3 | [9] |
| Vapor Pressure | 3.21E-05 mmHg at 25°C | [1] |
Materials, Reagents, and Instrumentation
Materials and Reagents
-
50 mL and 15 mL Polypropylene Centrifuge Tubes with Screw Caps
-
Analytical Balance (4 decimal places)
-
This compound analytical standard (≥98% purity)
-
Internal Standard (e.g., Triphenyl Phosphate, TPP)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Acetic Acid, Glacial
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Chloride (NaCl)
-
Sodium Citrate Tribasic Dihydrate
-
Sodium Citrate Dibasic Sesquihydrate
-
d-SPE Sorbents:
-
Primary Secondary Amine (PSA), 40 µm
-
C18, end-capped, 40-60 µm (for high-fat matrices)
-
Graphitized Carbon Black (GCB) (for high-pigment matrices)
-
-
Deionized Water
Instrumentation
-
High-speed homogenizer (e.g., IKA Ultra-Turrax)
-
High-speed refrigerated centrifuge capable of ≥5000 RCF
-
Vortex mixer
-
Pipettes and general laboratory glassware
-
Analytical instrument: Gas Chromatograph or Liquid Chromatograph with Mass Spectrometric detection (GC-MS or LC-MS/MS)
Experimental Protocol
This protocol is based on the principles of the AOAC Official Method 2007.01.
Diagram: Overall Extraction Workflow
Caption: Workflow for this compound extraction using QuEChERS.
Step-by-Step Methodology
Part A: Sample Preparation and Homogenization
-
Obtain a representative sample of the plant tissue. For larger items (fruits, vegetables), chop into smaller pieces.
-
Freeze the sample (approx. 50-100 g) using liquid nitrogen or by placing it in a -20°C freezer until solid. This step makes the tissue brittle and aids in efficient homogenization.
-
Homogenize the frozen sample into a fine powder or puree using a high-speed blender or grinder. Store the homogenate at -20°C in a sealed container until extraction.
Part B: Acetonitrile Extraction
-
Weigh 15 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Causality: A representative sample mass is crucial for accurate and reproducible results. For high-moisture commodities, 15 g is standard; for drier samples (e.g., grains), 10 g may be used with the addition of a corresponding amount of water to normalize conditions.[3]
-
-
Add 15 mL of 1% acetic acid in acetonitrile to the tube.
-
Causality: Acetonitrile is an efficient solvent for a broad range of pesticides and is immiscible with water in the presence of high salt concentrations, facilitating the "salting-out" effect.[5] The acetic acid helps to stabilize certain acid- and base-labile pesticides, although this compound is relatively stable.
-
-
Add an appropriate volume of a known concentration of an internal standard solution.
-
Cap the tube tightly and shake vigorously by hand or vortex for 1 minute to ensure thorough mixing of the solvent with the sample matrix.
-
Add the pre-weighed QuEChERS extraction salts. For the AOAC 2007.01 method, this consists of 6 g anhydrous MgSO₄ and 1.5 g NaCl .
-
Causality: Anhydrous MgSO₄ absorbs water from the sample, promoting the phase separation and driving the analyte into the acetonitrile layer. NaCl enhances the salting-out effect, further reducing the solubility of the analyte in the aqueous phase.[6]
-
-
Immediately after adding the salts, cap the tube and shake vigorously for 1 minute . The mixture will become warm.
-
Centrifuge the tube at ≥4000 RCF for 5 minutes . This will result in a clear separation between the upper acetonitrile layer (containing the analyte) and the solid plant material/aqueous layer at the bottom.
Part C: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Carefully transfer an aliquot (e.g., 6 mL ) of the upper acetonitrile supernatant into a 15 mL d-SPE cleanup tube.
-
The d-SPE tube should contain 900 mg anhydrous MgSO₄ and 300 mg PSA .
-
Causality: The MgSO₄ removes any residual water from the extract. PSA is a weak anion exchanger that effectively removes polar interferences common in plants, such as organic acids, fatty acids, and sugars, which can otherwise cause significant matrix effects in the analytical instrument.[6]
-
-
For specific matrices, add other sorbents as needed (see Table below).
-
Cap the d-SPE tube and vortex for 1 minute .
-
Centrifuge at ≥5000 RCF for 5 minutes .
Part D: Final Extract Preparation
-
The resulting supernatant is the final, cleaned extract.
-
Carefully collect the supernatant with a pipette and transfer it to an autosampler vial.
-
The extract is now ready for analysis. For LC-MS/MS, it is often diluted with the mobile phase. For GC-MS, it can be analyzed directly.
Customizing d-SPE Cleanup for Different Plant Matrices
The choice of d-SPE sorbents is critical and must be tailored to the specific plant matrix to achieve optimal cleanup without compromising analyte recovery.
| Matrix Type | Key Interferences | Recommended d-SPE Sorbents (per mL of extract) | Rationale |
| General Fruits & Vegetables | Organic acids, sugars | 150 mg MgSO₄, 50 mg PSA | Standard cleanup for most produce. |
| High-Fat (e.g., nuts, seeds) | Lipids, sterols | 150 mg MgSO₄, 50 mg PSA, 50 mg C18 | C18 is a reverse-phase sorbent that retains non-polar lipids. |
| High-Pigment (e.g., spinach, kale) | Chlorophyll, carotenoids | 150 mg MgSO₄, 50 mg PSA, 7.5-15 mg GCB | GCB effectively removes planar molecules like chlorophyll.[3][6] Caution: GCB may adsorb planar analytes; its use must be validated for this compound recovery. |
Diagram: d-SPE Sorbent Selection Logic
Caption: Decision logic for selecting appropriate d-SPE sorbents.
Method Performance and Validation
A properly executed QuEChERS method should yield high analyte recovery with excellent precision. Validation should be performed according to established guidelines.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Recovery | 70 - 120% | For this compound, recoveries are generally high due to its favorable partitioning properties. |
| Precision (RSD) | ≤ 20% | Expected RSDs are typically below 15%, often <5% under optimized conditions. |
| Linearity (R²) | ≥ 0.99 | A calibration curve should be prepared in matrix-matched standards to compensate for any matrix effects. |
| Limit of Quantification (LOQ) | As per regulatory requirements | LOQs in the low µg/kg (ppb) range are achievable with modern GC-MS or LC-MS/MS instrumentation.[10] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Incomplete extraction from matrix.- Analyte adsorption to GCB.- pH-driven hydrolysis. | - Ensure vigorous and sufficient shaking during extraction.- Validate GCB use; if recovery is low, reduce amount or omit.- Use buffered QuEChERS salts (e.g., citrate buffer) to maintain stable pH. |
| Emulsion Formation | - High fat or surfactant content in the sample. | - Centrifuge at higher speed or for a longer duration.- Place samples in a freezer for ~15 min before centrifugation to help break the emulsion. |
| High Matrix Effects in MS | - Insufficient cleanup.- Co-eluting interferences. | - Use the appropriate d-SPE sorbents for your matrix (e.g., C18 for fats, GCB for pigments).- Dilute the final extract before injection.- Use matrix-matched calibration standards. |
| Poor Peak Shape (GC) | - Active sites in the GC system.- Non-volatile interferences in the extract. | - Ensure proper inlet maintenance (liner, septum).- Use analyte protectants in the final extract.- Verify that the d-SPE cleanup is effective. |
Conclusion
The QuEChERS methodology provides a rapid, effective, and resource-efficient solution for the extraction of this compound from a wide variety of challenging plant matrices. By understanding the function of each reagent and tailoring the dispersive SPE cleanup step to the specific sample type, researchers can achieve high-quality data suitable for regulatory compliance and food safety assessment. This protocol serves as a robust foundation that can be readily adopted and validated in any modern analytical laboratory.
References
-
LookChem. This compound. [Link]
-
QuEChERS.com. QuEChERS: Home. [Link]
-
Cieslik, E., et al. (2013). Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs. PMC - NIH. [Link]
-
Agilent Technologies. QuEChERS Procedure for Multi-Residue Pesticide Analysis. [Link] (Note: This is a representative document from a major vendor, similar to the principles discussed in the ResearchGate article.)
-
Restek. QuEChERS Methodology: AOAC Method. [Link]
-
PubChem - NIH. MCPB-ethyl | C13H17ClO3 | CID 25286. [Link]
-
Krutz, L. J., et al. (2003). Solid-phase microextraction for herbicide determination in environmental samples. Journal of Chromatography A. [Link]
-
Navarro, S., et al. (2005). Matrix solid-phase dispersion extraction and determination by high-performance liquid chromatography with fluorescence detection of residues of glyphosate and aminomethylphosphonic acid in tomato fruit. PubMed. [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
-
Malczewska, M., & Pytlakowska, K. (2018). Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil. ResearchGate. [Link]
-
Arismendi, D., et al. (2022). Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. PMC - PubMed Central. [Link]
-
Begum, S., et al. (2008). Matrix solid-phase dispersion extraction versus solid-phase extraction in the analysis of combined residues of hexachlorocyclohexane isomers in plant matrices. ResearchGate. [Link]
-
EURL-SRM. (2020). Analytical Observations Report: Hydrolysis of Esters and Conjugates of Acidic Pesticides. [Link]
-
Hoagland, R. E. (1998). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]
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- 2. CAS 10443-70-6: MCPB ethyl | CymitQuimica [cymitquimica.com]
- 3. Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. QuEChERS: Home [quechers.eu]
- 6. researchgate.net [researchgate.net]
- 7. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. MCPB-ethyl | C13H17ClO3 | CID 25286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Application Note: A Validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method for the Determination of MCPB-Ethyl Ester Residues in Agricultural Matrices
Abstract
This application note details a robust and sensitive method for the quantitative analysis of MCPB-ethyl ester in complex agricultural matrices. This compound, a derivative of the phenoxy herbicide MCPB, requires precise monitoring for food safety and environmental regulation. The described protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high degree of selectivity and sensitivity necessary to achieve low limits of quantification (LOQ) in challenging samples such as fruits and vegetables. This method has been validated according to internationally recognized guidelines to ensure accuracy, precision, and reliability for routine laboratory use.
Introduction
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective, systemic, hormone-type herbicide used for the post-emergence control of broad-leaved weeds in crops like peas, cereals, and grasslands. It is often formulated as an ester, such as this compound, to enhance its uptake by plants. Due to its widespread use, residues of MCPB and its derivatives can persist in food commodities and the environment, necessitating reliable analytical methods for monitoring. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in food, making sensitive and accurate detection a critical component of consumer safety and international trade.[1][2]
Gas chromatography is an ideal technique for the analysis of semi-volatile compounds like this compound.[3] When coupled with a tandem mass spectrometer (MS/MS), it offers unparalleled selectivity and sensitivity, minimizing interferences from complex sample matrices.[4] This application note provides a comprehensive protocol, from sample preparation to data analysis, grounded in established analytical principles to provide a self-validating and trustworthy workflow for researchers and drug development professionals.
Principle of the Method
The analytical workflow is based on a two-stage process: sample preparation followed by instrumental analysis.
-
Sample Preparation (QuEChERS): The target analyte, this compound, is first extracted from the homogenized sample matrix into an organic solvent (acetonitrile). The use of acidified acetonitrile helps in the extraction of moderately polar pesticides.[4] A subsequent salting-out step using anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) forces the separation of the acetonitrile and aqueous layers. A dispersive solid-phase extraction (dSPE) cleanup step is then employed. Primary secondary amine (PSA) sorbent is used to remove organic acids, sugars, and other polar interferences, while MgSO₄ removes any remaining water. This cleanup is critical for protecting the GC system and ensuring method robustness.[5]
-
GC-MS/MS Analysis: The final, cleaned extract is injected into the GC system. The volatile this compound is separated from other components on a mid-polarity capillary column. The analyte then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). In the first quadrupole (Q1), a specific precursor ion is selected. This ion is then fragmented in the collision cell (q2), and specific product ions are monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific signal for the target analyte, drastically reducing background noise and allowing for accurate quantification at trace levels.[6][7]
Materials and Methods
Reagents and Standards
-
Solvents: HPLC-grade or pesticide-residue grade acetonitrile, acetone, and ethyl acetate.
-
Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
Standards: Certified reference material of this compound (≥99% purity). Internal Standard (IS), such as Triphenyl Phosphate (TPP), is recommended.
-
dSPE Sorbents: Primary secondary amine (PSA) and anhydrous MgSO₄. Commercially available QuEChERS extraction and cleanup kits are recommended for consistency.
-
Water: Deionized water, Type 1 (18.2 MΩ·cm).
Causality Note on Standard Preparation: Stock standards should be prepared gravimetrically in a non-polar solvent like toluene and stored at -20°C in amber vials to prevent degradation.[1][2] Working standards and calibration curves should be prepared in the final extractant or in matrix-matched blanks to mitigate matrix effects, where co-extractives can enhance or suppress the analyte signal.[2]
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended starting conditions for a standard GC-MS/MS system. These may require optimization based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless Inlet, 280 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | 1 µL, Pulsed Splitless | Maximizes transfer of analyte onto the column for trace analysis. |
| Carrier Gas | Helium (99.999% purity), 1.2 mL/min constant flow | Inert gas providing good chromatographic efficiency. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column offering excellent separation for a wide range of pesticides. |
| Oven Program | 70 °C (1 min), ramp 25 °C/min to 180 °C, ramp 10 °C/min to 280 °C (5 min hold) | Optimized temperature gradient to separate this compound from matrix components. |
| MS System | Agilent 7010C Triple Quadrupole MS or equivalent | Provides high sensitivity and selectivity for MRM analysis. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard, robust ionization technique for GC-amenable compounds. |
| Source Temp. | 280 °C | Prevents analyte condensation in the source. |
| Quad Temp. | 150 °C | Maintains ion trajectory and prevents contamination. |
| Transfer Line | 280 °C | Ensures efficient transfer of analyte from GC to MS. |
| MRM Transitions | Analyte-specific (e.g., Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2) | Two transitions (quantifier and qualifier) are required for confident identification. These must be determined empirically by infusing the analyte standard. |
Experimental Protocols
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetone.
-
Intermediate Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.
-
Working Standards (10-500 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate solution with acetonitrile or matrix-matched blank extract.
Sample Preparation (QuEChERS Protocol for High-Moisture Produce)
-
Homogenization: Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube. For recovery studies, spike the sample at this stage.
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the tube.
-
If using an internal standard, add it now.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute. The exothermic reaction of MgSO₄ with water aids the extraction process.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥5000 rpm for 5 minutes to pellet the sorbent.
-
Final Extract: Carefully transfer the supernatant into an autosampler vial for GC-MS/MS analysis.
Method Validation
To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those from SANTE/11312/2021.[2][8] The following parameters should be assessed.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No significant interfering peaks at the retention time of the analyte in blank samples. | Ensures the signal is from the analyte only. |
| Linearity | Calibration curve with a coefficient of determination (R²) ≥ 0.99 over the expected concentration range. | Demonstrates a proportional response to concentration. |
| Accuracy (Recovery) | Mean recoveries between 70-120% at multiple spiking levels. | Measures the closeness of the result to the true value. |
| Precision (RSD) | Repeatability (intra-day) and Reproducibility (inter-day) Relative Standard Deviation (RSD) ≤ 20%. | Measures the consistency and ruggedness of the method. |
| Limit of Quantification (LOQ) | The lowest validated spike level meeting accuracy and precision criteria (typically 0.01 mg/kg or 10 µg/kg for pesticide residues). | The lowest concentration that can be reliably quantified. |
| Ion Ratio | The ratio of the qualifier ion to the quantifier ion should be within ±30% of that observed in standards. | Provides confirmation of the analyte's identity. |
Workflow Visualization
The entire analytical process, from sample receipt to final report, is depicted in the following workflow diagram.
Caption: End-to-end workflow for this compound analysis.
Conclusion
The described GC-MS/MS method provides a reliable, sensitive, and selective tool for the quantification of this compound in agricultural samples. The combination of a streamlined QuEChERS sample preparation protocol and the specificity of tandem mass spectrometry ensures high-quality data that meets stringent regulatory requirements. Proper method validation is paramount to guaranteeing the trustworthiness and scientific integrity of the results generated.
References
-
Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas. J-Stage. Available at: [Link]
-
Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent. Available at: [Link]
-
Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Method validation and quality control procedures for pesticide residues analysis in food and feed. European Commission. Available at: [Link]
-
Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. SWA Environmental Consultants & Engineers. Available at: [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. Available at: [Link]
-
Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. Available at: [Link]
-
Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies. Available at: [Link]
-
Preparation of Environmental Samples for the Determination of Trace Constituents. ResearchGate. Available at: [Link]
-
Analysis of Residues in Environmental Samples. MDPI. Available at: [Link]
-
GC/MS/MS Pesticide Residue Analysis. Agilent. Available at: [Link]
-
Fast pesticide analysis using low-pressure gas chromatography paired with a triple quadrupole mass spectrometer equipped with short collision cell technology. NIH National Library of Medicine. Available at: [Link]
-
Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. SciELO. Available at: [Link]
-
Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. ResearchGate. Available at: [Link]
-
Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. PubMed. Available at: [Link]
-
Identification of Aromatic Fatty Acid Ethyl Esters. TU Delft. Available at: [Link]
-
Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. Cranfield University. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. hpst.cz [hpst.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. Fast pesticide analysis using low‐pressure gas chromatography paired with a triple quadrupole mass spectrometer equipped with short collision cell technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Residues in Environmental Samples [mdpi.com]
Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocol for the Quantification of MCPB-Ethyl Ester
Introduction: The Need for Selective Extraction of MCPB-Ethyl Ester
This compound is a selective, systemic herbicide belonging to the phenoxybutyric acid class, primarily used for the post-emergence control of broadleaf weeds in various crops.[1] As a derivative of the parent acid MCPB, its environmental presence and potential residues in food commodities necessitate sensitive and reliable analytical methods for monitoring and risk assessment.[2][3] The complexity of environmental and biological matrices, such as soil, water, and plant tissues, often introduces significant interference, complicating direct analysis.
Solid-Phase Extraction (SPE) is a robust and widely adopted sample preparation technique that addresses these challenges by isolating and concentrating analytes from complex samples, thereby improving analytical accuracy and detection limits.[4][5] This application note provides a detailed, optimized SPE protocol for the efficient extraction of this compound, grounded in the physicochemical properties of the analyte and designed for seamless integration with downstream analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method: Reversed-Phase SPE
The selection of an appropriate SPE mechanism is critical for achieving high recovery and purity. This compound (IUPAC name: ethyl 4-(4-chloro-2-methylphenoxy)butanoate) is a relatively non-polar molecule.[6][7] This is quantitatively supported by its high octanol-water partition coefficient (XLogP3) of 4.3, which indicates a strong preference for non-polar environments.[6]
Therefore, this protocol employs a reversed-phase (RP) SPE mechanism. The core principle involves:
-
Retention: The non-polar this compound analyte, present in a polar aqueous sample matrix, strongly adsorbs to a non-polar stationary phase (the SPE sorbent).
-
Wash: Polar impurities and matrix components, which have little affinity for the non-polar sorbent, are washed away using a polar solvent.
-
Elution: A non-polar organic solvent is used to disrupt the hydrophobic interactions between the analyte and the sorbent, releasing the purified and concentrated this compound for analysis.
For this application, a polymeric reversed-phase sorbent is recommended over traditional silica-based C18 phases. Polymeric sorbents often provide higher, more reproducible recoveries for a broad range of analytes and are stable across a wider pH range.[8][9]
Materials and Reagents
Equipment
-
Solid-Phase Extraction Vacuum Manifold (12 or 24-port)
-
Vacuum pump
-
Sample collection vials or tubes
-
Vortex mixer
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Analytical balance
-
pH meter or pH strips
-
Volumetric flasks and pipettes
Consumables
-
SPE Cartridges: Polymeric Reversed-Phase Cartridges (e.g., Hydrophilic-Lipophilic Balanced (HLB) or Divinylbenzene-based), 200 mg / 6 mL
-
Syringe filters (0.45 µm) for sample clarification (if needed)
Solvents and Chemicals
-
Methanol (HPLC or pesticide residue grade)
-
Acetonitrile (HPLC or pesticide residue grade)
-
Ethyl Acetate (HPLC or pesticide residue grade)
-
Deionized (DI) water or HPLC-grade water
-
Formic Acid or Sulfuric Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment, if necessary)
-
Anhydrous Sodium Sulfate
-
This compound analytical standard
Detailed Step-by-Step Protocol
This protocol is optimized for a 100 mL aqueous sample. Adjustments may be necessary for different sample volumes or matrices.
Step 1: Sample Pre-treatment
The goal of this step is to ensure the sample is in a suitable state for optimal retention on the SPE sorbent.
-
For turbid samples, filter through a 0.45 µm syringe filter to remove particulate matter.
-
Measure 100 mL of the aqueous sample.
-
While this compound is neutral, adjusting the sample pH can help control the form of matrix interferences. Acidify the sample to a pH between 2 and 4 using formic acid or sulfuric acid.[10] This ensures that any acidic interferences are protonated and more likely to be retained along with the analyte, which can then be selectively removed in the wash step.
Step 2: SPE Cartridge Conditioning
Conditioning wets the sorbent and creates an environment receptive to the analyte.[11]
-
Place the polymeric RP SPE cartridges onto the vacuum manifold.
-
Pass 5 mL of ethyl acetate through each cartridge to activate the sorbent.
-
Pass 5 mL of methanol through each cartridge.
-
Equilibrate the cartridge by passing 5 mL of DI water (acidified to the same pH as the sample) . Do not allow the sorbent bed to go dry after this step. A thin layer of liquid should remain above the sorbent frit.[10]
Step 3: Sample Loading
-
Place collection racks with waste containers into the manifold.
-
Load the 100 mL pre-treated sample onto the conditioned cartridge.
-
Apply a gentle vacuum to achieve a consistent, slow flow rate of approximately 5-10 mL/min.[4] A slow flow rate is crucial for ensuring sufficient interaction time between the analyte and the sorbent, maximizing retention.
Step 4: Washing (Interference Removal)
This step removes polar interferences without prematurely eluting the target analyte.
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution . This will remove highly polar, water-soluble interferences.
-
Dry the cartridge thoroughly under full vacuum for 10-15 minutes. This step is critical to remove residual water, which can interfere with the subsequent elution with a non-polar solvent.[11]
Step 5: Elution (Analyte Recovery)
This step uses a non-polar solvent to desorb the this compound from the sorbent.
-
Place the appropriate collection vials or tubes into the manifold rack.
-
Elute the this compound from the cartridge by passing 2 x 4 mL aliquots of ethyl acetate .
-
Allow the solvent to soak the sorbent bed for 1-2 minutes for the first aliquot before applying a vacuum to slowly pull it through. This enhances the desorption process.
-
Collect the eluate in the same vial.
Step 6: Eluate Post-Treatment
-
(Optional but recommended) Pass the collected eluate through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of a solvent compatible with your analytical instrument (e.g., acetonitrile or mobile phase for LC-MS/MS).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Summary of Protocol Parameters
| Parameter | Specification | Rationale |
| Analyte | This compound | Target compound |
| SPE Sorbent | 200 mg Polymeric Reversed-Phase | High affinity for non-polar analytes, robust.[8] |
| Sample Volume | 100 mL (aqueous) | Standard volume for environmental water samples. |
| Sample pH | 2 - 4 | Controls ionization of interferences.[10] |
| Conditioning Solvents | 5 mL Ethyl Acetate, 5 mL Methanol | Activates and wets the non-polar sorbent.[11] |
| Equilibration Solvent | 5 mL Acidified DI Water | Prepares sorbent for the aqueous sample matrix. |
| Sample Load Flow Rate | 5 - 10 mL/min | Ensures sufficient analyte-sorbent interaction time. |
| Wash Solvent | 5 mL of 5% Methanol in Water | Removes polar interferences without eluting the analyte. |
| Elution Solvent | 2 x 4 mL Ethyl Acetate | Effectively desorbs the non-polar analyte. |
| Final Extract Volume | 1 mL | Concentrates the analyte for improved detection limits. |
Workflow Visualization
Caption: Workflow diagram of the solid-phase extraction protocol for this compound.
References
-
Comparison of Different Sorbents for Solid-Phase Extraction of Phenoxyalkanoic Acid Herbicides. ResearchGate. Available at: [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]
-
SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. SpringerLink. Available at: [Link]
-
SPE Method Development Tips and Tricks. Agilent Technologies. Available at: [Link]
-
QuEChERS Methodology: AOAC Method. Restek. Available at: [Link]
-
The QuEChERS Workflow for Pesticide Residue Analysis. Cole-Parmer. Available at: [Link]
-
MCPB-ethyl. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Rapid Method for MCP in Soil by Electron Affinity Determination of 2-Chloroethyl Ester. Journal of AOAC INTERNATIONAL, Oxford Academic. Available at: [Link]
-
Method 3535A: Solid-Phase Extraction (SPE). U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. Available at: [Link]
-
Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. UTMB Research Experts. Available at: [Link]
-
Solid-phase extraction of acidic herbicides. ResearchGate. Available at: [Link]
Sources
- 1. CAS 10443-70-6: MCPB ethyl | CymitQuimica [cymitquimica.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 5. epa.gov [epa.gov]
- 6. MCPB-ethyl | C13H17ClO3 | CID 25286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 10443-70-6 | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
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- 11. agilent.com [agilent.com]
Anwendungsleitfaden und Protokolle: Derivatisierung von MCPB für eine verbesserte Gaschromatographie-Analyse
Verfasst von: Dr. Gemini, Senior Application Scientist
Einführung
4-(4-Chlor-2-methylphenoxy)butansäure, allgemein bekannt als MCPB, ist ein selektives, systemisches Phenoxyherbizid, das zur Bekämpfung von breitblättrigen Unkräutern in verschiedenen Kulturen, insbesondere in Erbsen und Klee, eingesetzt wird.[1][2] Die genaue Quantifizierung von MCPB-Rückständen in Umwelt- und Lebensmittelproben ist für die Einhaltung gesetzlicher Vorschriften und die Gewährleistung der Lebensmittelsicherheit von entscheidender Bedeutung. Die Gaschromatographie (GC), insbesondere in Kopplung mit der Massenspektrometrie (GC-MS), ist eine leistungsstarke Technik für die Pestizidanalyse.[3][4][5]
Die direkte GC-Analyse von MCPB stellt jedoch eine erhebliche Herausforderung dar. Die Carbonsäure-Funktionsgruppe verleiht dem Molekül eine hohe Polarität und macht es wenig flüchtig.[6] Diese Eigenschaften führen zu einer schlechten Peakform (Tailing), geringer Empfindlichkeit und potenzieller thermischer Zersetzung im heißen GC-Injektor und in der Säule.[7] Um diese Probleme zu überwinden, ist ein Derivatisierungsschritt vor der Analyse unerlässlich. Bei der Derivatisierung wird die polare Carbonsäuregruppe chemisch in eine weniger polare und flüchtigere funktionelle Gruppe, typischerweise einen Ester, umgewandelt.[7][8]
Dieser Anwendungsleitfaden bietet einen detaillierten Überblick über die Prinzipien und bewährten Protokolle zur Derivatisierung von MCPB für eine robuste und empfindliche GC-Analyse.
Grundprinzip der Derivatisierung für Carbonsäuren
Der Hauptzweck der Derivatisierung für die GC-Analyse besteht darin, die Flüchtigkeit eines Analyten zu erhöhen und seine Polarität zu verringern.[7] Bei Carbonsäuren wie MCPB wird dies am häufigsten durch Alkylierung oder genauer gesagt durch Veresterung erreicht.
Die Veresterung ersetzt das aktive, saure Wasserstoffatom der Carboxylgruppe (-COOH) durch eine Alkylgruppe (z. B. Methyl- oder Pentafluorbenzylgruppe) und bildet einen Ester (-COOR).[9] Diese Umwandlung hat mehrere entscheidende Vorteile:
-
Erhöhte Flüchtigkeit: Ester sind deutlich weniger polar und flüchtiger als die entsprechenden Carbonsäuren, da sie keine starken Wasserstoffbrückenbindungen ausbilden können. Dies ermöglicht eine Elution bei niedrigeren Temperaturen und führt zu schärferen, symmetrischeren Peaks.[7]
-
Verbesserte thermische Stabilität: Ester sind im Allgemeinen thermisch stabiler als freie Säuren, wodurch das Risiko eines Abbaus während der Analyse minimiert wird.
-
Gesteigerte Detektorempfindlichkeit: Durch die Wahl des Derivatisierungsreagenzes kann die Nachweisbarkeit verbessert werden. Beispielsweise führt die Einführung von Halogenatomen (wie bei der Pentafluorbenzylierung) zu Derivaten, die extrem empfindlich auf einen Elektroneneinfangdetektor (ECD) ansprechen.[10][11]
Auswahl des richtigen Derivatisierungsreagenzes
Die Wahl des Reagenzes hängt von der Probenmatrix, der erforderlichen Nachweisgrenze und den verfügbaren Sicherheitsvorkehrungen ab. Für MCPB sind mehrere Ansätze validiert worden.
| Reagenz | Derivat | Vorteile | Nachteile | Detektor |
| Diazomethan (CH₂N₂) | Methylester | Sehr reaktiv, schnelle Reaktion bei Raumtemperatur, hohe Ausbeuten.[6] | Extrem giftig und explosiv; erfordert spezielle Handhabung. | MS, FID |
| BF₃ in Methanol | Methylester | Sicherer als Diazomethan, weit verbreitet.[10][12] | Erfordert Erhitzen; reversible Reaktion.[13] | MS, FID |
| Pentafluorbenzylbromid (PFBBr) | Pentafluorbenzylester | Erzeugt Derivate mit extrem hoher Empfindlichkeit für ECD; verbessert die chromatographische Trennung.[11] | Reagenz ist ein starkes Tränengas; erfordert basischen Katalysator und Erhitzen.[10][14] | ECD, MS |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Verfahren zur Derivatisierung von MCPB aus einem vorbereiteten Probenextrakt. Es wird davon ausgegangen, dass MCPB zuvor durch eine geeignete Methode, wie z. B. Flüssig-Flüssig-Extraktion aus der Probenmatrix, isoliert wurde.
Protokoll 1: Methylierung mit Diazomethan
Diese Methode ist hocheffizient, erfordert jedoch aufgrund der extremen Toxizität und Explosivität von Diazomethan strenge Sicherheitsvorkehrungen und sollte nur von geschultem Personal in einem geeigneten Abzug durchgeführt werden.[1][6]
Kausalität des Protokolls: Diazomethan ist ein starkes Methylierungsmittel, das schnell und quantitativ mit Carbonsäuren bei Raumtemperatur reagiert. Die Reaktion ist irreversibel und erzeugt als einziges Nebenprodukt Stickstoffgas, was die Probenaufreinigung vereinfacht.
Benötigte Materialien:
-
Probenextrakt, der MCPB in einem geeigneten Lösungsmittel (z. B. Diethylether) enthält, getrocknet und rekonstituiert.
-
Diazomethan-Lösung in Ether (in situ hergestellt mit einem Kit, z. B. aus Diazald®).
-
Mikroreaktionsgefäße mit Septumkappen.
-
Stickstoffgas zum schonenden Einengen.
Schritt-für-Schritt-Verfahren:
-
Probenvorbereitung: Einen Aliquot des Probenextrakts in ein Mikroreaktionsgefäß überführen. Das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur bis zur Trockenheit eindampfen.
-
Rekonstitution: Den trockenen Rückstand in 1 ml Diethylether lösen.
-
Derivatisierung: Langsam, tropfenweise frisch hergestellte Diazomethan-Lösung in Ether zugeben, bis eine schwache Gelbfärbung bestehen bleibt. Dies zeigt einen leichten Überschuss an Diazomethan und den Abschluss der Reaktion an.
-
Reaktionsabschluss: Das Reaktionsgefäß verschließen und 10 Minuten bei Raumtemperatur stehen lassen.
-
Entfernung von überschüssigem Reagenz: Überschüssiges Diazomethan durch Zugabe einiger Tropfen Essigsäure neutralisieren oder durch vorsichtiges Einblasen von Stickstoffgas entfernen.
-
Endgültige Vorbereitung: Das Volumen unter Stickstoff auf die gewünschte Endkonzentration (z. B. 0,5 ml) einengen. Die Probe ist nun bereit für die GC-MS-Analyse.
Protokoll 2: Veresterung mit Pentafluorbenzylbromid (PFBBr)
Diese Methode ist ideal für die Spurenanalyse, da die resultierenden PFB-Ester eine außergewöhnlich hohe Reaktion auf einen Elektroneneinfangdetektor (ECD) zeigen.[11]
Kausalität des Protokolls: Die Reaktion ist eine basenkatalysierte nukleophile Substitution. Das Carboxylat-Anion, das durch eine Base (hier Kaliumcarbonat) erzeugt wird, greift das PFBBr-Molekül an und bildet den PFB-Ester. Erhitzen ist notwendig, um eine angemessene Reaktionsgeschwindigkeit zu erreichen. Aceton dient als polares aprotisches Lösungsmittel, das sowohl die Salze als auch die organischen Komponenten löst.
Benötigte Materialien:
-
Probenextrakt, der MCPB enthält, getrocknet und in Aceton rekonstituiert.
-
Pentafluorbenzylbromid (PFBBr)-Lösung (z. B. 1 % in Aceton).
-
Kaliumcarbonat (K₂CO₃), wasserfrei, pulverisiert.
-
Mikroreaktionsgefäße mit Schraubverschluss.
-
Heizblock oder Wasserbad.
-
Hexan für die Extraktion.
Schritt-für-Schritt-Verfahren:
-
Probenvorbereitung: Einen Aliquot des Probenextrakts in ein Mikroreaktionsgefäß überführen und unter Stickstoff zur Trockenheit eindampfen.
-
Rekonstitution: Den Rückstand in 1 ml Aceton aufnehmen.
-
Reagenzienzugabe: 50 µl der PFBBr-Lösung und ca. 10 mg wasserfreies Kaliumcarbonat hinzufügen. Das K₂CO₃ wirkt als Katalysator, indem es die Säure deprotoniert.
-
Reaktion: Das Gefäß fest verschließen und für 1 Stunde bei 60 °C in einem Heizblock oder Wasserbad erhitzen.
-
Abkühlung und Extraktion: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen. 1 ml Hexan und 1 ml hochreines Wasser zugeben. Kräftig für 1 Minute schütteln (vortexen).
-
Phasentrennung: Die Phasen durch Zentrifugation trennen lassen. Die obere Hexan-Phase, die den MCPB-PFB-Ester enthält, vorsichtig in ein sauberes Autosampler-Vial überführen.
-
Analyse: Die Hexan-Phase ist nun bereit für die GC-ECD- oder GC-MS-Analyse.
Visualisierung von Arbeitsablauf und Reaktion
// Reactants MCPB [label=<
];
PFBBr [label=<
PFBBr (Derivatisierungsreagenz)
];
// Products MCPB_PFB_Ester [label=<
MCPB-Pentafluorbenzylester (Flüchtiges Derivat)
];
// Reaction {rank=same; MCPB; PFBBr;} MCPB -> MCPB_PFB_Ester [label=<
- PFBBr -----------------> K₂CO₃, 60°C
]; } dot Abbildung 2: Chemische Reaktion der MCPB-Veresterung mit PFBBr.
Erwartete Ergebnisse und Leistungsdaten
Nach erfolgreicher Derivatisierung sollte die GC-Analyse einen scharfen, symmetrischen Peak für das MCPB-Derivat bei einer spezifischen Retentionszeit ergeben. Die genaue Retentionszeit hängt von der GC-Säule und den Temperaturbedingungen ab.
Tabelle der analytischen Leistungsdaten:
| Derivatisierungsmethode | Typische Nachweisgrenze (LOD) | Anmerkungen |
| Diazomethan | 0.0045 ppm (in Erbsen)[1][6] | Sehr gute Empfindlichkeit mit MS-Detektion. |
| Pentafluorbenzylbromid (PFBBr) | 0.2 µg/L (in Wasser)[11] | Außergewöhnlich empfindlich mit ECD; ideal für die Spurenanalyse. |
Die Validierung der Methode sollte durch die Analyse von aufgestockten Proben und Kontrollproben erfolgen, um die Wiederfindungsraten und die Präzision zu bestimmen. Typische Wiederfindungsraten für MCPB nach Derivatisierung liegen im Bereich von 69-108 %, abhängig von der Probenmatrix.[1]
Schlussfolgerung
Die Derivatisierung ist ein unverzichtbarer Schritt für die zuverlässige und empfindliche Analyse von MCPB mittels Gaschromatographie. Die Umwandlung der polaren Carbonsäure in einen flüchtigen Ester überwindet die chromatographischen Herausforderungen, die mit der direkten Analyse verbunden sind. Die Methylierung mit Diazomethan ist eine schnelle und effiziente Methode, die jedoch erhebliche Sicherheitsrisiken birgt. Die Veresterung mit Pentafluorbenzylbromid (PFBBr) ist eine ausgezeichnete Alternative, die eine hervorragende Empfindlichkeit bietet, insbesondere bei Verwendung eines Elektroneneinfangdetektors. Die Wahl der Methode sollte auf einer sorgfältigen Abwägung von Sicherheitsaspekten, erforderlicher Empfindlichkeit und der verfügbaren instrumentellen Ausstattung beruhen. Die hier vorgestellten Protokolle bieten eine solide Grundlage für Forscher und Laborfachleute zur Entwicklung und Validierung robuster Methoden für die MCPB-Rückstandsanalyse.
Referenzen
-
Lee, S., & Leng, M. L. (1998). Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas. Journal of Agricultural and Food Chemistry, 46(1), 429-433. [Link]
-
Lee, S., & Leng, M. L. (1998). Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas. Journal of the Pesticide Science Society of Japan, 11(4), 429-433. [Link]
-
Jang, M., & Kamens, R. M. (2001). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Critical Reviews in Environmental Science and Technology, 31(4), 477-522. [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-10). Elsevier. [Link]
-
Agemian, H., & Chau, A. S. Y. (1976). Determination of pesticides by derivative formation. Part IV. A sensitive gas-chromatographic method for the determination of MCPA and MCPB herbicides after esterification with 1-bromomethyl-2,3,4,5,6-pentafluorobenzene. Analyst, 101(1206), 732-737. [Link]
-
Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
-
NIST. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]
-
University of Colorado Boulder. (n.d.). GC Derivatization. [Link]
-
Waters Corporation. (n.d.). An Overview of Multi-residue Pesticide Testing. [Link]
-
Ostermann, A. I., et al. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(5), 173-181. [Link]
-
Chung, M. S., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research, 31(4), 367-373. [Link]
-
Clark, J. (2015). Esterification of carboxylic acids. Chemguide. [Link]
-
Google Patents. (1998). US5808130A - Esterification of phenols.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Meshram, S. M., Bharati, A. V., & Meshram, E. M. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. International Journal of Chemical and Physical Sciences, 1, 10-14. [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.27. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
The Organic Chemistry Tutor. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]
-
Chemistry For Everyone. (2025, January 20). How To Read Gas Chromatography Analysis?. YouTube. [Link]
-
Microbac Laboratories. (n.d.). Gas Chromatography / Mass Spectrometry (GC/MS). [Link]
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Application Notes and Protocols for the Analysis of MCPB-Ethyl Ester and its Metabolites
Introduction: The Analytical Imperative for MCPB-Ethyl Ester
This compound is a selective, systemic phenoxy herbicide used for the post-emergence control of broadleaf weeds in various crops.[1][2] Its mode of action is as a synthetic auxin, leading to uncontrolled growth and eventual death of susceptible plants.[2][3] For researchers, environmental scientists, and professionals in the agrochemical industry, the accurate quantification of this compound and its metabolites in various matrices is paramount for efficacy studies, environmental fate analysis, and regulatory compliance.
Upon application, this compound undergoes metabolic transformation in plants and soil. The primary metabolic pathway involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB).[3] Subsequently, MCPB can be further metabolized through beta-oxidation to form 4-chloro-2-methylphenoxyacetic acid (MCPA), another active herbicide.[4] Therefore, a robust analytical methodology must be capable of quantifying the parent ester as well as its key metabolites, MCPB and MCPA.
This comprehensive guide provides detailed application notes and protocols for the extraction, separation, and quantification of this compound, MCPB, and MCPA using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties and Analytical Standards
A thorough understanding of the physicochemical properties of the target analytes is fundamental to developing effective analytical methods.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| This compound | C₁₃H₁₇ClO₃ | 256.72 | 10443-70-6 | More soluble in organic solvents, less soluble in water.[2][3] |
| MCPB | C₁₁H₁₃ClO₃ | 228.67 | 94-81-5 | A carboxylic acid, moderately soluble in water, soluble in organic solvents.[1][3] |
| MCPA | C₉H₉ClO₃ | 200.62 | 94-74-6 | A carboxylic acid, with solubility dependent on pH. |
Analytical Standards: High-purity analytical standards are the cornerstone of accurate quantification. Certified reference materials for this compound, MCPB, and MCPA should be procured from accredited suppliers. These standards are essential for instrument calibration, method validation, and quality control.
Logical Workflow for Analysis
The analytical workflow for determining this compound and its metabolites can be logically structured to ensure comprehensive extraction and accurate measurement. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, required sensitivity, and the specific matrix being analyzed.
Caption: A generalized workflow for the analysis of this compound and its metabolites.
Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of MCPB and MCPA, a derivatization step is necessary to convert the polar carboxylic acids into more volatile esters.
Sample Preparation and Extraction
The goal of this stage is to efficiently extract the analytes from the sample matrix and prepare them for GC-MS analysis.
-
Homogenization: Homogenize solid samples (e.g., soil, plant tissue) to ensure a representative subsample.
-
Extraction:
-
For soil and plant tissue: Use a suitable organic solvent such as acetone or a mixture of acetone and hexane. Soxhlet extraction or accelerated solvent extraction (ASE) can be employed for exhaustive extraction.
-
For water samples: Perform liquid-liquid extraction (LLE) with a solvent like dichloromethane at an acidic pH (pH < 2) to ensure the carboxylic acid metabolites are in their protonated form.
-
-
Alkaline Hydrolysis (for total MCPB and MCPA): To determine the total concentration of MCPB and MCPA, including the amount originating from the hydrolysis of this compound, an alkaline hydrolysis step is performed.[5][6]
-
Adjust the pH of the sample extract to >12 with a concentrated sodium hydroxide solution.
-
Heat the sample at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours) to ensure complete hydrolysis of the ester.
-
After cooling, acidify the sample to pH < 2 with a strong acid (e.g., sulfuric acid).
-
-
Cleanup:
-
Liquid-Liquid Partitioning: Partition the acidified aqueous extract with an organic solvent (e.g., diethyl ether or dichloromethane) to isolate the acidic herbicides.
-
Solid-Phase Extraction (SPE): Alternatively, use a reversed-phase SPE cartridge. Condition the cartridge, load the acidified sample, wash with acidified water, and elute the analytes with a suitable organic solvent.
-
Derivatization
This step is critical for making MCPB and MCPA amenable to GC analysis. Methylation is a common derivatization technique.
-
Diazomethane: While highly efficient, diazomethane is explosive and toxic, requiring specialized handling.
-
BF₃-Methanol or HCl-Methanol: A safer alternative is to use a boron trifluoride-methanol complex or methanolic HCl to form the methyl esters of MCPB and MCPA. Heat the sample extract with the derivatizing agent according to established protocols.
-
Pentafluorobenzyl Bromide (PFBBr): This reagent forms pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD) and can also be analyzed by MS.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation of the derivatized analytes. |
| Injector Temperature | 250 - 280 °C | Ensures efficient volatilization of the analytes. |
| Oven Program | Initial temp: 70-100°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min | Optimizes the separation of the target analytes from matrix components. |
| Carrier Gas | Helium, constant flow mode (1.0-1.5 mL/min) | Provides good chromatographic resolution. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Scan Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analytes. |
Characteristic Ions for SIM (Methyl Esters):
| Analyte (as methyl ester) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| MCPB-methyl | 242 (M⁺) | 141, 199 |
| MCPA-methyl | 214 (M⁺) | 141, 155 |
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that often does not require derivatization for polar compounds like MCPB and MCPA.
Sample Preparation and Extraction
The initial sample preparation steps (homogenization, extraction, and cleanup) are similar to those for GC-MS. However, the alkaline hydrolysis step is crucial if the objective is to determine the total concentration of the acid metabolites.
-
Follow steps 1.1.1 to 1.1.4 as described for the GC-MS protocol.
-
After the cleanup step, the extract is typically evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water).
LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) | Provides good retention and separation of the analytes. |
| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes the protonation of the analytes for better retention and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic solvent for eluting the analytes. |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B. | Optimizes the separation of the analytes. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |
| Ion Source | Electrospray Ionization (ESI) | Efficiently ionizes the target analytes. |
| Polarity | Negative Ion Mode | Carboxylic acids readily form [M-H]⁻ ions. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| This compound | 255.1 [M-H]⁻ | 141.0 | 199.0 |
| MCPB | 227.0 [M-H]⁻ | 141.0 | 171.0 |
| MCPA | 199.0 [M-H]⁻ | 141.0 | 155.0 |
Method Validation and Quality Control
To ensure the trustworthiness of the generated data, a thorough method validation should be performed. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of standard solutions of known concentrations. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of the analytes at different levels (low, medium, and high). Accuracy is expressed as the percentage recovery, and precision is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Matrix Effects: Evaluated by comparing the response of an analyte in a standard solution to its response in a matrix-spiked sample.
-
Quality Control Samples: Include laboratory blanks, spiked blanks, and matrix spikes in each analytical batch to monitor the performance of the method.
Synthesis and Purification of Analytical Standards
While commercially available standards are preferred, in their absence, synthesis and purification may be necessary.
Caption: A simplified schematic for the synthesis of MCPB and this compound.
Purification: The synthesized compounds must be purified to >98% purity.
-
Crystallization: MCPB, being a solid at room temperature, can be purified by recrystallization from a suitable solvent system.
-
Column Chromatography: this compound can be purified using silica gel column chromatography with a non-polar mobile phase (e.g., hexane/ethyl acetate gradient).
-
Purity Confirmation: The purity of the synthesized standards should be confirmed by NMR, MS, and HPLC/GC analysis.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound and its primary metabolites, MCPB and MCPA. The choice of methodology, whether GC-MS or LC-MS/MS, should be based on the specific requirements of the study and the available instrumentation. Adherence to rigorous quality control measures and the use of high-purity analytical standards are essential for generating data of the highest scientific integrity.
References
-
AERU. (n.d.). MCPB (Ref: MB 3046). University of Hertfordshire. Retrieved from [Link]
- Kole, R. K., Saha, J., & Chowdhury, A. (1997). Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas. Journal of Pesticide Science, 22(1), 29-33.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7207, 4-(4-Chloro-2-methylphenoxy)butanoic acid. Retrieved from [Link]
- Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S.
- U.S. Environmental Protection Agency. (1984).
-
Wikipedia. (n.d.). MCPB. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1994). Method 8321: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography-Thermospray-Mass Spectrometry (HPLC-TS-MS) or Ultraviolet (UV) Detection.
-
Compendium of Pesticide Common Names. (n.d.). MCPB. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25286, MCPB-ethyl. Retrieved from [Link]
- Ziadi, A., & Belghith, H. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. WM2014 Conference, March 2 – 6, 2014, Phoenix, Arizona, USA.
- Zipper, C., Boll, M., & Fuchs, G. (1998). Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer. Applied and Environmental Microbiology, 64(11), 4357–4362.
- Commission of the European Communities. (1997). Metabolism and distribution in plants.
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
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Application Notes and Protocols for MCPB-Ethyl Ester in Weed Control Studies
Introduction: Unveiling the Selective Power of a Pro-Herbicide
MCPB-ethyl ester is a selective, systemic herbicide belonging to the phenoxyalkanoic acid chemical family.[1] It is prized in agricultural research and practice for its ability to control a wide spectrum of broadleaf weeds, particularly in sensitive leguminous crops like peas, clover, and newly sown pastures.[1][2] Unlike herbicides that are active upon application, this compound functions as a pro-herbicide. It is relatively non-phytotoxic in its initial ester form and requires metabolic activation within the target plant to exert its herbicidal effects. This unique mechanism is the cornerstone of its selectivity and a critical factor for researchers to understand when designing efficacy and crop safety trials.
The active principle of this compound lies in its conversion to 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), and subsequently, through a process of β-oxidation, to the highly active herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). This bioactivation pathway is analogous to the fatty acid metabolism that occurs within plant cells. Susceptible broadleaf weeds possess the necessary enzymatic machinery to efficiently carry out this conversion, leading to the accumulation of toxic levels of MCPA. This synthetic auxin mimics the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled, disorganized growth that ultimately leads to the death of the weed.[1] Conversely, many tolerant crops, especially legumes, lack the specific enzymes to efficiently perform this β-oxidation, or they metabolize the compound through alternative, detoxifying pathways. This metabolic difference forms the biochemical basis for the herbicide's selectivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in weed control studies. The protocols herein are designed to ensure scientific integrity, offering detailed methodologies for efficacy evaluation, crop safety assessment, and robust data analysis.
Mechanism of Action and Selectivity Pathway
The journey of this compound from application to herbicidal action is a multi-step process governed by plant metabolism. Understanding this pathway is crucial for interpreting experimental results and predicting efficacy.
-
Uptake and De-esterification: this compound, being lipophilic, is readily absorbed through the waxy cuticle of plant leaves.[3] Once inside the plant tissue, cellular esterases rapidly hydrolyze the ethyl ester to its corresponding carboxylic acid, MCPB.
-
β-Oxidation to MCPA: The selectivity of MCPB is primarily determined at this stage. In susceptible weed species, the MCPB molecule undergoes β-oxidation, a metabolic process that shortens the butyric acid side chain by two carbon atoms. This conversion yields the potent auxinic herbicide, MCPA.
-
Auxinic Disruption: MCPA, the ultimate toxicant, mimics the plant's natural growth hormone, auxin. It binds to auxin receptors, leading to a cascade of events including epinastic growth (twisting and curling of stems and leaves), cell wall loosening, and uncontrolled cell division and elongation. This chaotic growth disrupts the plant's vascular system, impeding the transport of water and nutrients, which ultimately results in the death of the plant.
The following diagram illustrates the metabolic activation and mechanism of action of this compound.
Caption: Metabolic pathway of this compound in plants.
Experimental Design and Protocols
Rigorous experimental design is paramount for obtaining reliable and reproducible data in weed control studies. The following sections outline detailed protocols for greenhouse and field trials.
Protocol 1: Greenhouse Dose-Response Bioassay
This protocol is designed to determine the efficacy of this compound on target weed species and assess the tolerance of crop species in a controlled environment.
1. Plant Material and Growth Conditions:
- Sow seeds of the target weed species (e.g., Cirsium arvense - Canada thistle, Rumex obtusifolius - broadleaf dock) and the test crop species (e.g., Pisum sativum - pea, Trifolium repens - white clover) in pots containing a sterile potting medium.
- Grow plants in a greenhouse with controlled temperature (e.g., 22-25°C day / 16-18°C night), humidity (e.g., 50-70%), and photoperiod (e.g., 16-hour light).
- Ensure uniform plant size and growth stage at the time of herbicide application. Typically, weeds should be in the 2-4 true leaf stage.
2. Preparation of this compound Spray Solution:
- Stock Solution: Due to the low water solubility of this compound, a stock solution in an organic solvent is required. Weigh the required amount of this compound and dissolve it in a minimal amount of a suitable solvent like acetone or ethanol.
- Spray Solution Formulation: To create a stable emulsion for spraying, an adjuvant is necessary. Methylated seed oil (MSO) or crop oil concentrate (COC) are effective choices for ester formulations.[4][5][6]
- In a final spray volume of water (e.g., 200-400 L/ha equivalent), add the MSO or COC at a concentration of 1% v/v.
- While stirring, add the this compound stock solution to the water-adjuvant mixture. The final concentration of the organic solvent should be minimal (e.g., <1% v/v) to avoid phytotoxicity.
- Dose Range: Prepare a series of dilutions to establish a dose-response curve. A logarithmic series of doses is recommended (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, where X is the anticipated field application rate).
3. Herbicide Application:
- Use a research-grade cabinet sprayer equipped with a flat-fan nozzle to ensure uniform application.
- Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha).
- Include an untreated control (sprayed with water and adjuvant only) and a reference herbicide control (a commercially available standard for the target weed).
4. Data Collection and Assessment:
- Visual Phytotoxicity Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess weed control and crop injury using a percentage scale (0% = no effect, 100% = complete plant death).
- Biomass Reduction: At 21 DAT, harvest the above-ground biomass of all plants. Dry the biomass in an oven at 70°C until a constant weight is achieved. Calculate the percent reduction in dry weight relative to the untreated control.
Start [label="Start: Plant Cultivation\n(Weeds & Crop)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prep [label="Prepare Herbicide Solutions\n(Dose Range)"];
Spray [label="Apply Herbicide\n(Cabinet Sprayer)"];
Assess [label="Visual Assessment\n(7, 14, 21 DAT)"];
Harvest [label="Harvest & Measure\nDry Biomass (21 DAT)"];
Analysis [label="Data Analysis\n(Dose-Response Curves)"];
End [label="End: Determine ED50 & Crop Tolerance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prep;
Prep -> Spray;
Spray -> Assess;
Assess -> Harvest;
Harvest -> Analysis;
Analysis -> End;
}
Caption: Workflow for greenhouse dose-response bioassay.
Protocol 2: Field Efficacy and Crop Safety Trial
This protocol is designed to evaluate the performance of this compound under real-world agricultural conditions.
1. Site Selection and Trial Design:
- Select a field with a uniform and dense population of the target broadleaf weeds.
- Use a randomized complete block design (RCBD) with at least four replications.
- Plot size should be adequate for representative sampling and to minimize edge effects (e.g., 2m x 5m).
2. Herbicide Application:
- Prepare spray solutions as described in the greenhouse protocol, scaling up the volumes for field application.
- Use a calibrated backpack or tractor-mounted sprayer with appropriate nozzles to deliver the desired application volume (e.g., 100-200 L/ha).
- Apply treatments when weeds are actively growing and at the recommended growth stage.
- Include an untreated control and a commercial standard herbicide for comparison.
3. Data Collection:
- Weed Control Assessment:
- At 14, 28, and 56 DAT, assess weed control using visual ratings.
- Conduct weed counts using quadrats (e.g., 0.25 m²) placed randomly within each plot.
- Collect weed biomass from the quadrats for dry weight determination.
- Crop Phytotoxicity Assessment:
- Visually assess crop injury (stunting, chlorosis, epinasty) at regular intervals after application, using a 0-100% scale.[2]
- Crop Yield:
- At crop maturity, harvest the entire plot or a designated area within each plot.
- Measure the final crop yield and, if applicable, quality parameters.
Data Analysis and Interpretation
Dose-Response Analysis: For greenhouse bioassays, the relationship between herbicide dose and plant response (biomass reduction) is typically sigmoidal. A log-logistic model is the recommended method for analyzing this type of data.[1][2][7][8] The four-parameter log-logistic model is described by the equation:
Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))
Where:
-
Y is the response (e.g., biomass).
-
d is the upper limit (response of the untreated control).
-
c is the lower limit (response at the highest doses).
-
e is the dose causing a 50% response (ED₅₀ or GR₅₀), which is a key parameter for comparing herbicide efficacy.
-
b is the slope of the curve around the ED₅₀.
Statistical software packages with non-linear regression capabilities (e.g., R with the 'drc' package, SAS, SigmaPlot) should be used to fit the model and calculate ED₅₀ values with their corresponding confidence intervals.
Field Trial Analysis: Data from field trials (weed counts, biomass, crop yield) should be subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD). Mean separation tests (e.g., Tukey's HSD, Fisher's LSD) can then be used to determine significant differences between treatments at a specified significance level (e.g., p < 0.05).
Quantitative Data Summary
The following tables provide examples of expected efficacy and crop safety data for this compound.
Table 1: Efficacy of this compound on Common Broadleaf Weeds
| Weed Species | Common Name | Typical Application Rate (kg a.i./ha) | Expected Control (%) |
| Cirsium arvense | Canada Thistle | 1.0 - 1.5 | 85 - 95 |
| Rumex obtusifolius | Broadleaf Dock | 1.0 - 1.5 | 80 - 90 |
| Chenopodium album | Fat Hen | 0.75 - 1.25 | 90 - 98 |
| Stellaria media | Chickweed | 0.75 - 1.25 | 85 - 95 |
Table 2: Crop Safety Profile of this compound
| Crop Species | Common Name | Recommended Application Timing | Maximum Application Rate (kg a.i./ha) | Potential Phytotoxicity Symptoms |
| Pisum sativum | Field Pea | 3-6 node stage, pre-flowering | 1.25 | Temporary leaf twisting or distortion, recovery is typical.[2][9] |
| Trifolium repens | White Clover | Established stands | 1.5 | Generally well-tolerated; slight, transient growth reduction may occur. |
| Trifolium pratense | Red Clover | Established stands | 1.5 | Moderate tolerance; some cultivars may show temporary injury. |
Conclusion and Best Practices
This compound is a valuable tool for selective broadleaf weed control, particularly in leguminous crops. Its efficacy is intrinsically linked to the metabolic processes within the target weeds. Researchers conducting studies with this herbicide must pay close attention to experimental design, application accuracy, and appropriate data analysis to generate meaningful results. Key best practices include:
-
Understanding the Pro-Herbicide Nature: Always consider the metabolic activation requirement when interpreting speed of action and selectivity.
-
Accurate Formulation: Use appropriate adjuvants like MSO or COC to ensure the lipophilic ester is properly emulsified in the spray solution for uniform application.
-
Standardized Assessments: Employ standardized rating scales and quantitative measurements for both weed control and crop phytotoxicity.
By adhering to these principles and protocols, researchers can effectively harness the selective power of this compound to develop improved and sustainable weed management strategies.
References
-
Teagasc. (n.d.). Improving the efficacy of herbicides for the control of Rumex obtusifolius L. in Irish grassland using aspects of Integrated Weed Management. T-Stór. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). MCPB (Ref: MB 3046). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]
-
Foundation for Arable Research. (n.d.). No. 12 Pea tolerance to herbicides. FAR Research. Retrieved from [Link]
-
O'Donovan, T., Casey, I. A., & Humphreys, J. (2022). Effectiveness of dock (Rumex obtusifolius L.) control in new leys and established grassland following the application of herbicides. FAO AGRIS. Retrieved from [Link]
-
Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. Retrieved from [Link]
-
Pacific Northwest Pest Management Handbooks. (n.d.). Postemergence - Pea, English. Retrieved from [Link]
-
Weed Science Society of America. (2006). Control of Canada Thistle (Cirsium arvense) with growth regulator herbicides. Retrieved from [Link]
-
Zollinger, R. K. (2009). METHYLATED AND ETHYLATED SEED OIL ADJUVANTS. North Central Weed Science Society Proceedings, 64, 175. Retrieved from [Link]
-
Purdue University. (2016). Compendium of Herbicide Adjuvants. Purdue Agriculture. Retrieved from [Link]
-
Green, J. M., & Beestman, G. B. (2007). Influence of formulation and adjuvants on herbicide performance. In Weed Biology and Management (Vol. 55, pp. 156-167). Retrieved from [Link]
-
Apparent Ag. (n.d.). Adjuvants for Enhancing Herbicide Performance. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved from [Link]
-
YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]
-
YouTube. (2020, November 11). Making esters - Part 1 | Chemistry Tutorial. Retrieved from [Link]
-
Pacific Northwest Pest Management Handbooks. (n.d.). SECTION B. AGRICHEMICALS AND THEIR PROPERTIES. Retrieved from [Link]
-
Manitoba Pulse & Soybean Growers. (n.d.). Field Pea Weed Control Tips. Retrieved from [Link]
-
ResearchGate. (2016). Tolerance of three Trifolium species to common herbicides. Retrieved from [Link]
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Protocol for studying MCPB-ethyl ester uptake in plants
Application Notes & Protocols
Topic: Protocol for Studying MCPB-ethyl Ester Uptake, Translocation, and Metabolism in Plants
For: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Action of a Pro-Herbicide
This compound is a selective, systemic herbicide belonging to the phenoxybutyric acid chemical class.[1][2] It is primarily used for the post-emergence control of broadleaf weeds in various crops. A key feature of this compound is that it is a pro-herbicide. In its applied ester form, it exhibits limited phytotoxicity. Its herbicidal activity is manifested after it is absorbed by the plant and subsequently metabolized into its active form, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), and then to 4-(4-chloro-2-methylphenoxy)acetic acid (MCPA), which acts as a synthetic auxin, leading to uncontrolled growth and eventual plant death.[2][3]
The efficacy and selectivity of this compound are critically dependent on the rates of uptake (absorption), translocation (movement), and metabolic activation within the plant.[4] Susceptible weeds rapidly absorb and convert the compound to its toxic form, while tolerant crops may absorb it more slowly, metabolize it into inactive compounds, or fail to translocate it to sensitive meristematic tissues. Therefore, detailed studies of these processes are essential for optimizing herbicide formulations, understanding mechanisms of resistance, and assessing environmental impact.[5][6]
This guide provides a comprehensive set of protocols for quantifying the uptake and translocation of this compound in plants, utilizing radiolabeling techniques as the gold standard for such investigations.[7]
Core Principles: Tracing the Herbicide's Path
The most definitive method for studying the fate of a herbicide in a plant is to use a radiolabeled version of the molecule, typically labeled with Carbon-14 (¹⁴C).[5] This allows for highly sensitive detection and quantification of the parent compound and its metabolites throughout the plant.
-
Absorption (Uptake): This refers to the process by which the herbicide penetrates the plant's surface, typically the leaf cuticle, and enters the plant tissue.[4][8]
-
Translocation: Once absorbed, systemic herbicides move from the application site to other parts of the plant via the vascular systems (xylem and phloem).[4][8] This movement is crucial for the herbicide to reach its target sites, often in the growing points (meristems) of roots and shoots.
-
Metabolism: This involves the chemical transformation of the herbicide within the plant. For this compound, this includes the critical conversion to the active acid form (MCPB) and potential further degradation or conjugation to non-toxic products.[3][9]
The primary analytical techniques employed in these studies are Liquid Scintillation Counting (LSC) for precise quantification of radioactivity and phosphor imaging or autoradiography for a qualitative visualization of the radiolabel's distribution.
Experimental Design & Setup
Plant Material and Growth Conditions
Uniformity in plant material is critical for reproducible results.
-
Plant Selection: Choose the plant species of interest. This may include a susceptible weed species and a tolerant crop species to conduct a comparative study.
-
Cultivation: Grow plants from seed in pots containing a standardized soil mix or in a hydroponic system.
-
Environment: Maintain plants in a controlled environment, such as a growth chamber or greenhouse, with consistent conditions for light (e.g., 16/8 h light/dark photoperiod), temperature (e.g., 23/18 °C day/night), and humidity.[10] Grow enough plants to accommodate multiple time points and replications. Plants should be at a consistent growth stage (e.g., 3-4 true leaves) for treatment.
Preparation of ¹⁴C-MCPB-ethyl Ester Treatment Solution
Safety Note: All work with radioactive materials must be conducted in a designated radioisotope laboratory, following all institutional and regulatory safety protocols. This includes wearing appropriate personal protective equipment (PPE) and using proper shielding.
-
Objective: To prepare a dosing solution containing a known concentration and amount of radioactivity.
-
Materials:
-
¹⁴C-labeled this compound (position of the ¹⁴C label should be on a stable part of the molecule).
-
Non-labeled (analytical grade) this compound.
-
Formulation blanks or a suitable surfactant.
-
Solvents (e.g., acetone, ethanol, water).
-
-
Procedure:
-
Calculate the required amount of ¹⁴C-MCPB-ethyl ester to achieve a target radioactivity level per plant. A common target is between 2-5 kBq (or ~120,000-300,000 dpm) per plant to ensure sufficient counts in all tissues.[11]
-
Prepare a stock solution of non-labeled this compound at the desired concentration (e.g., corresponding to a field application rate).
-
In a clean vial, combine the calculated amount of ¹⁴C-MCPB-ethyl ester stock with the non-labeled stock solution. Add any required surfactants or adjuvants.
-
Vortex thoroughly to ensure a homogenous solution.
-
Determine the precise radioactivity of the final treatment solution by taking a small aliquot (e.g., 1 µL), adding it to a scintillation vial with cocktail, and counting it via LSC. This step is crucial for calculating the exact dose applied.
-
Experimental Workflow Visualization
Protocol 1: Quantifying Foliar Absorption
This protocol measures the amount of this compound that penetrates the leaf surface over time.
Methodology:
-
Application: Using a microsyringe, carefully apply a small, known volume (e.g., 1-2 µL) of the ¹⁴C-MCPB-ethyl ester treatment solution as discrete droplets onto the adaxial (upper) surface of a specific leaf (e.g., the third true leaf).[5] Record the exact amount of radioactivity applied per plant.
-
Harvesting: At predetermined time points (e.g., 6, 24, 48, 72 hours after treatment), harvest the treated plants.
-
Leaf Washing: Excise the treated leaf. To measure the amount of unabsorbed herbicide, wash the leaf surface by swirling it in a vial containing a wash solution (e.g., 10 mL of 10% methanol with a small amount of non-ionic surfactant) for 60 seconds.[5]
-
LSC of Wash: Transfer an aliquot (e.g., 1 mL) of the leaf wash solution into a scintillation vial, add an appropriate scintillation cocktail, and quantify the radioactivity using LSC.[12] The total radioactivity in the wash represents the unabsorbed ¹⁴C-MCPB-ethyl ester.
-
Calculation:
-
Total Applied Radioactivity (dpm) = Determined from the dosing solution calibration.
-
Unabsorbed Radioactivity (dpm) = Radioactivity measured in the leaf wash.
-
Absorbed Radioactivity (dpm) = Total Applied - Unabsorbed.
-
% Absorption = (Absorbed Radioactivity / Total Applied Radioactivity) x 100.
-
Protocol 2: Quantifying Translocation
This protocol determines where the absorbed herbicide moves within the plant.
Methodology:
-
Treatment: Treat plants as described in Protocol 1.
-
Harvesting and Sectioning: At each time point, after washing the treated leaf (as in Protocol 1, step 3), section the remaining plant material into the following parts:
-
Treated Leaf (now washed)
-
Shoot above the treated leaf
-
Shoot below the treated leaf
-
Roots (gently washed with water to remove soil)
-
-
Sample Preparation: Place each plant section into a separate combustible paper cone. Dry the samples in an oven at 60-70°C for 48 hours.[5]
-
Biological Oxidation: Quantify the radioactivity in each dried plant section using a biological sample oxidizer. This instrument combusts the sample, converting ¹⁴C to ¹⁴CO₂, which is then trapped in a special scintillation cocktail. This method is highly efficient for solid and colored samples, overcoming issues of quenching.[13][14]
-
LSC Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ for each plant section using LSC.
-
Calculation:
-
Total Absorbed Radioactivity (dpm) = Sum of radioactivity from all plant sections (including the washed treated leaf).
-
Translocated Radioactivity (dpm) = Sum of radioactivity in all sections except the treated leaf.
-
% Translocation (of absorbed) = (Translocated Radioactivity / Total Absorbed Radioactivity) x 100.
-
The distribution of radioactivity in each plant part can also be expressed as a percentage of the total absorbed amount.
-
Data Presentation: Summarizing Quantitative Results
Clear tabulation of data is essential for interpretation and comparison.
Table 1: Absorption of ¹⁴C-MCPB-ethyl Ester Over Time
| Time After Treatment (hours) | Applied ¹⁴C (dpm) | Unabsorbed ¹⁴C (dpm) | % Absorption (Mean ± SE) |
|---|---|---|---|
| 6 | 255,100 | 198,978 | 22.0 ± 1.8 |
| 24 | 254,950 | 114,728 | 55.0 ± 3.1 |
| 72 | 255,300 | 61,272 | 76.0 ± 2.5 |
Table 2: Translocation and Distribution of Absorbed ¹⁴C at 72 Hours Post-Treatment
| Plant Section | ¹⁴C Recovered (dpm) | % of Total Absorbed ¹⁴C (Mean ± SE) |
|---|---|---|
| Treated Leaf | 155,222 | 80.0 ± 3.5 |
| Shoot Above Treated Leaf | 19,403 | 10.0 ± 1.1 |
| Shoot Below Treated Leaf | 9,701 | 5.0 ± 0.8 |
| Roots | 9,701 | 5.0 ± 0.9 |
| Total Absorbed | 194,027 | 100 |
| % Translocated | | 20.0 ± 2.2 |
Protocol 3: Visualizing Translocation with Autoradiography
This qualitative technique provides a powerful visual confirmation of the quantitative LSC data.
Methodology:
-
Treatment & Harvest: Treat plants with ¹⁴C-MCPB-ethyl ester as previously described. At desired time points, harvest the entire plant, including roots.
-
Mounting: Gently wash the roots to remove soil. Arrange the plant on a sheet of white paper, spreading out the leaves and roots to prevent overlap. Secure the plant with thin strips of tape.
-
Pressing & Drying: Press the mounted plant between layers of newspaper and cardboard. Dry the plant in an oven at a low temperature or store in a freezer until dry.
-
Exposure: In a darkroom, place the dried, mounted plant in direct contact with a sheet of X-ray film or a phosphor imager screen inside a light-tight cassette.
-
Development: After an appropriate exposure time (from several days to weeks, depending on the amount of radioactivity), develop the film or scan the screen according to the manufacturer's instructions. The resulting image (autoradiograph) will show dark areas where the ¹⁴C-label has accumulated.
Biochemical Activation Pathway
The herbicidal action of this compound is dependent on its conversion within the plant.
Advanced Protocol: Introduction to Metabolism Studies
To differentiate the parent ester from its active acid metabolites, chromatographic separation is required.
Methodology Outline:
-
Extraction: Homogenize plant tissue sections (from Protocol 2) in a suitable solvent mixture (e.g., acetonitrile/water) to extract the radioactive compounds.
-
Separation: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (or by collecting fractions for LSC).[6][15]
-
Identification: By comparing the retention times of radioactive peaks to those of analytical standards (this compound and MCPB), one can identify and quantify the parent compound and its key metabolites in each plant section.
This advanced analysis provides crucial insights into the rate of metabolic activation and its role in herbicide selectivity and efficacy.
References
-
Nandula, V. K., & Vencill, W. K. (2015). Herbicide Absorption and Translocation in Plants using Radioisotopes. Weed Science, 63(Special Issue), 140-151. USDA ARS. [Link]
-
Waters Corporation. (n.d.). Pesticide & Herbicide Analysis Solutions. Waters Corporation. [Link]
-
Dalazen, G., et al. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha, 35. SciELO. [Link]
-
Ghahramani, N., et al. (2021). Sample Preparation Techniques for Liquid Scintillation Analysis. Molecules, 26(16), 4769. ResearchGate. [Link]
-
Budde, W. L. (2004). Analytical Mass Spectrometry of Herbicides. Mass Spectrometry Reviews, 23(1), 1-24. PubMed. [Link]
-
Leeder Analytical. (n.d.). Pesticide and Herbicide Testing. Leeder Analytical. [Link]
-
Dalazen, G., et al. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. SciSpace. [Link]
-
Kessler, M. J. (Ed.). (n.d.). LIQUID SCINTILLATION ANALYSIS. Beckman Coulter. [Link]
-
Palma-Bautista, C., et al. (2023). Absorption, Translocation, and Metabolism of Glyphosate and Imazethapyr in Smooth Pigweed with Multiple Resistance. Plants, 12(13), 2462. MDPI. [Link]
-
Dalazen, G., et al. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha, 35. ResearchGate. [Link]
-
Nandula, V. K., & Vencill, W. K. (2015). Herbicide Absorption and Translocation in Plants using Radioisotopes. Weed Science, 63(Special Issue), 140-151. ResearchGate. [Link]
-
Dias, D. R. C., et al. (2015). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 14(1), 73-83. Weed Control Journal. [Link]
-
National Physical Laboratory. (n.d.). Sample Preparation & Liquid Scintillation Counting. National Physical Laboratory. [Link]
-
Chaab, A., et al. (2020). Mass Spectrometry Imaging for Spatial Chemical Profiling of Vegetative Parts of Plants. Metabolites, 10(11), 438. MDPI. [Link]
-
Unsworth, J. (2015). The Use of Radiolabelled Pesticides in R & D. Selcia. [Link]
-
Agilent. (n.d.). GC/MS Pesticide Analysis. Agilent. [Link]
-
National Center for Biotechnology Information. (n.d.). MCPB-ethyl. PubChem Compound Database. [Link]
-
AERU. (n.d.). MCPB (Ref: MB 3046). University of Hertfordshire. [Link]
-
Gaskin, A., et al. (2022). Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. Agronomy, 12(1), 213. MDPI. [Link]
-
Agyekum, A. A., et al. (2024). Retention, Absorption, Translocation, and Metabolism of Herbicides in Plants. Journal of Agricultural and Food Chemistry. ResearchGate. [Link]
-
Alexi, X., & Gika, H. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(22), 5489. MDPI. [Link]
-
Singh, S., et al. (2024). Pesticide biology in plants: Plant uptake, translocation, and accumulation. In Pesticides-Recent Trends and Developments. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem Compound Database. [Link]
-
Commission of the European Communities. (1997). Metabolism of Plant Protection Products. European Commission. [Link]
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Application Notes & Protocols: The Use of MCPB-ethyl ester in Plant Hormone Signaling Research
Prepared by: Gemini, Senior Application Scientist
Abstract
The study of auxin signaling is fundamental to understanding nearly every aspect of plant growth and development. Chemical biology, employing small molecules to perturb and study biological systems, has become an indispensable approach in this field. This document provides a comprehensive guide for researchers on the application of MCPB-ethyl ester, a valuable chemical tool, to investigate auxin signaling pathways. We will delve into its mechanism of action as a precursor to an auxin antagonist, provide detailed, field-tested protocols for its use in key biological assays, and offer insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to dissect the complexities of plant hormone signaling.
Introduction: The Central Role of Auxin and the Need for Chemical Probes
Auxin, with indole-3-acetic acid (IAA) as its principal form, is a class of plant hormones that orchestrates a vast array of developmental processes, including cell division and elongation, root and shoot architecture, vascular differentiation, and tropic responses.[1] The cellular response to auxin is governed by a sophisticated signaling cascade that allows for precise, concentration-dependent control over gene expression.[2]
The core of this pathway involves three main protein families:
-
TIR1/AFB Receptors: F-box proteins (TRANSPORT INHIBITOR RESISTANT 1 / AUXIN SIGNALING F-BOX) that act as auxin co-receptors.[3][4]
-
Aux/IAA Repressors: A family of transcriptional repressors that inhibit the activity of auxin response factors.
-
Auxin Response Factors (ARFs): Transcription factors that bind to auxin-responsive elements in the promoters of target genes.[5]
In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing gene transcription. When auxin concentrations rise, the hormone acts as a molecular glue, stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[3] This targets the Aux/IAA for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4] The degradation of the Aux/IAA repressor liberates the ARF to activate or repress the transcription of auxin-responsive genes.[3][5]
To unravel the intricacies of this pathway, researchers rely on genetic mutants and chemical tools. Auxin antagonists are particularly powerful as they allow for conditional and dose-dependent inhibition of the signaling pathway, bypassing the lethality often associated with genetic mutations.
This compound is an insightful tool in this context. It is a membrane-permeable ester that, once inside the cell, is hydrolyzed to 4-(2-methyl-4-chlorophenoxy)butyric acid (MCPB). In many broadleaf species, MCPB is a pro-herbicide that undergoes β-oxidation to form the potent synthetic auxin, 2-methyl-4-chlorophenoxyacetic acid (MCPA). However, in plant species or genetic backgrounds that lack the necessary enzymatic machinery for this conversion, MCPB acts as a competitive antagonist to endogenous IAA at the TIR1/AFB receptor site. This unique property allows researchers to study auxin antagonism or the process of β-oxidation itself.
Mechanism of Action: A Tale of Two Fates
The utility of this compound stems from its dual potential, which is dependent on the plant's metabolic capabilities.
A. The Canonical Auxin Signaling Pathway
The cellular response to auxin is a finely tuned process of de-repression. The diagram below illustrates the core nuclear signaling cascade.
Caption: The canonical nuclear auxin signaling pathway.
B. This compound as a Pro-Antagonist
In research models like Arabidopsis thaliana, which are less efficient at β-oxidation, MCPB acts as an antagonist.
-
Uptake and Hydrolysis: The lipophilic ethyl ester group enhances the molecule's passage across the cell membrane. Once in the cytoplasm, cellular esterases cleave the ester bond, releasing MCPB.
-
Competitive Binding: MCPB competes with endogenous IAA for the auxin-binding pocket on the TIR1/AFB co-receptor.[1]
-
Stabilization of Aux/IAA: By occupying the binding site without effectively promoting the TIR1-Aux/IAA interaction, MCPB prevents the ubiquitination and subsequent degradation of Aux/IAA repressors.
-
Sustained Repression: The stabilized Aux/IAA proteins remain bound to ARFs, leading to continued repression of auxin-responsive genes, even in the presence of endogenous IAA. This mimics an auxin-deficient state.
Caption: Mechanism of MCPB as a competitive auxin antagonist.
Experimental Applications & Protocols
This compound can be employed in a variety of assays to probe auxin signaling. Below are detailed protocols for fundamental applications.
Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana
This assay is a robust and visually intuitive method to assess the impact of auxin agonists and antagonists on plant development. Root elongation and lateral root formation are highly sensitive to auxin concentrations.
Rationale: By inhibiting the auxin signaling required for cell division and differentiation in the root apical meristem, MCPB is expected to reduce primary root growth and lateral root density in a dose-dependent manner.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (square, 120 mm)
-
This compound (stock solution in DMSO)
-
Indole-3-acetic acid (IAA) (stock solution in ethanol or DMSO)
-
DMSO (vehicle control)
-
Sterile water
-
Laminar flow hood
-
Growth chamber (22°C, 16h light/8h dark cycle)
Step-by-Step Methodology:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microfuge tube.
-
Add 1 mL of 70% ethanol, vortex for 1 minute.
-
Remove ethanol and add 1 mL of 20% bleach with 0.1% Triton X-100. Vortex for 10 minutes.
-
Wash seeds 4-5 times with sterile distilled water.
-
Resuspend seeds in 0.1% sterile agar and store at 4°C for 2-3 days for stratification.
-
-
Plate Preparation:
-
Prepare MS medium (e.g., 0.5x MS, 1% sucrose, 0.8% agar, pH 5.7). Autoclave and cool to ~50-60°C.
-
In a laminar flow hood, add this compound, IAA, or DMSO vehicle to the molten agar to achieve the final desired concentrations. Swirl gently to mix.
-
Recommended Treatments (See Table 1):
-
Mock (DMSO vehicle control)
-
This compound (e.g., 1, 5, 10, 25 µM)
-
IAA (e.g., 0.1 µM)
-
Co-treatment: 0.1 µM IAA + varying concentrations of this compound (e.g., 5, 10, 25 µM)
-
-
Pour ~40 mL of medium into each square petri dish and allow it to solidify.
-
-
Plating and Growth:
-
Pipette stratified seeds in a line onto the surface of the agar, about 1 cm from the top of the plate.
-
Seal the plates with breathable tape (e.g., Micropore™ tape).
-
Place plates vertically in a growth chamber.
-
-
Data Collection and Analysis:
-
After 7-10 days, remove the plates and scan them using a flatbed scanner.
-
Measure the primary root length and count the number of emerged lateral roots using software like ImageJ (NIH).
-
Calculate the average and standard deviation for each treatment (n > 15 seedlings per treatment).
-
Perform statistical analysis (e.g., ANOVA with Tukey's post-hoc test) to determine significant differences.
-
Expected Results:
| Treatment Group | Expected Primary Root Length | Expected Lateral Root Count | Rationale |
| Mock (DMSO) | Normal | Normal | Baseline growth. |
| IAA (0.1 µM) | Slightly inhibited | Increased | Supraoptimal IAA inhibits primary root; promotes lateral root initiation. |
| This compound (1-25 µM) | Dose-dependent inhibition | Dose-dependent reduction | Antagonism of endogenous auxin signaling required for root growth. |
| IAA (0.1 µM) + MCPB (10 µM) | Partially restored growth | Reduced vs. IAA alone | MCPB competitively inhibits the effects of exogenous IAA. |
Table 1: Expected outcomes for the root growth inhibition assay.
Caption: Experimental workflow for the root growth assay.
Protocol 2: qRT-PCR Analysis of Auxin-Responsive Gene Expression
This protocol allows for the quantification of transcriptional changes in response to this compound treatment, providing molecular evidence of its antagonistic activity.
Rationale: Auxin rapidly induces the transcription of early response genes, such as members of the Aux/IAA and GH3 families.[2] An effective antagonist like MCPB should suppress this induction.
Materials:
-
Liquid 0.5x MS medium
-
12-well cell culture plates
-
Arabidopsis thaliana seedlings (7-10 days old, grown on solid MS medium)
-
This compound and IAA stocks (in DMSO)
-
RNA extraction kit (e.g., Qiagen RNeasy Plant Mini Kit) or CTAB protocol[6]
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., IAA1, GH3.3) and a reference gene (e.g., UBQ10)
Step-by-Step Methodology:
-
Seedling Growth and Treatment:
-
Grow sterile Arabidopsis seedlings on standard solid MS plates for 7 days.
-
Prepare treatment solutions in liquid 0.5x MS medium in 12-well plates.
-
Mock (DMSO vehicle)
-
IAA (e.g., 1 µM)
-
This compound (e.g., 10 µM)
-
Pre-treatment + Co-treatment: 10 µM MCPB for 1 hour, followed by the addition of 1 µM IAA for 2 hours.
-
-
Carefully transfer 5-7 whole seedlings into each well. Ensure roots are submerged.
-
Incubate on a shaker at a low speed for the specified duration (e.g., 2-3 hours for early response genes).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest whole seedlings, blot dry, and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or CTAB method, following the manufacturer's instructions.[6]
-
Perform on-column or in-solution DNase I treatment to remove genomic DNA contamination.
-
Quantify RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity on an agarose gel.
-
Synthesize first-strand cDNA from 1 µg of total RNA.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare qPCR reactions containing SYBR Green Master Mix, forward and reverse primers (final concentration ~200-400 nM), and diluted cDNA.
-
Run the reactions on a qPCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method. Normalize the expression of target genes to the reference gene (UBQ10) and then to the mock-treated sample.
-
Expected Results:
-
IAA treatment: Strong upregulation of IAA1 and GH3.3 expression compared to the mock control.
-
MCPB treatment: No significant change or slight downregulation of target genes compared to mock.
-
MCPB + IAA treatment: Significant attenuation of the IAA-induced upregulation of target genes, demonstrating antagonism at the transcriptional level.
Protocol 3: Probing Protein-Protein Interactions with a Yeast Two-Hybrid (Y2H) Assay
This assay directly tests the hypothesis that MCPB interferes with the auxin-dependent interaction between the TIR1 receptor and an Aux/IAA repressor.
Rationale: The Y2H system reconstitutes a functional transcription factor (e.g., GAL4) when two proteins of interest interact, driving the expression of a reporter gene. Auxin (IAA) is required to mediate the TIR1-Aux/IAA interaction. MCPB should competitively inhibit this interaction.
Materials:
-
Yeast strains (e.g., AH109 or Y2HGold)
-
Yeast transformation kit
-
Plasmids: pGBKT7 (containing a DNA-binding domain, BD) and pGADT7 (containing an activation domain, AD)
-
Constructs: TIR1 cloned into pGBKT7 (BD-TIR1) and an Aux/IAA (e.g., IAA7) cloned into pGADT7 (AD-IAA7)
-
Selective yeast growth media (SD/-Leu/-Trp for selecting co-transformants; SD/-Leu/-Trp/-His/-Ade for testing interaction)
-
IAA and this compound stocks
Step-by-Step Methodology:
-
Yeast Co-transformation:
-
Co-transform the yeast strain with the BD-TIR1 and AD-IAA7 plasmids using a standard lithium acetate method.
-
Plate the transformed yeast on SD/-Leu/-Trp medium to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.
-
-
Interaction Assay on Solid Media:
-
Prepare SD/-Leu/-Trp/-His/-Ade plates containing the following:
-
Mock (DMSO vehicle)
-
IAA (e.g., 5 µM)
-
This compound (e.g., 50 µM)
-
IAA (5 µM) + this compound (50 µM)
-
-
Inoculate single colonies of the co-transformed yeast into sterile water.
-
Spot serial dilutions of the yeast suspension onto the selection plates.
-
Incubate at 30°C and monitor for growth over 3-5 days.
-
-
Quantitative Liquid Assay (Optional):
-
For a more quantitative result, perform a liquid β-galactosidase assay using ONPG or CPRG as a substrate.
-
Grow liquid cultures of co-transformants in selective media with the different chemical treatments and measure reporter activity according to standard protocols.
-
Expected Results:
-
Yeast co-transformed with BD-TIR1 and AD-IAA7 will only grow on the high-stringency selective media (or show high β-gal activity) in the presence of IAA.
-
Growth will be abolished or significantly reduced on plates containing both IAA and this compound, demonstrating that MCPB inhibits the auxin-mediated protein-protein interaction.
-
No growth is expected on plates with mock or this compound alone.
Data Interpretation and Troubleshooting
-
Concentration is Key: The effective concentration of this compound can vary between species and experimental systems. Always perform a dose-response curve to identify the optimal concentration range for your specific application.
-
Vehicle Controls: As this compound is typically dissolved in DMSO, always include a vehicle-only control to account for any effects of the solvent.
-
Metabolic Conversion: Be aware of the possibility of β-oxidation to MCPA, especially in non-Arabidopsis systems. This would result in an agonistic (auxinic) effect rather than an antagonistic one. Comparing results in wild-type vs. β-oxidation mutant lines (if available) can be a powerful control.
-
Off-Target Effects: At very high concentrations, small molecules can have off-target effects. Corroborate your findings using multiple assays (e.g., phenotypic, transcriptomic, and protein-level) to build a stronger case for a specific mechanism of action.
-
Interaction with Other Hormones: Auxin signaling is extensively interconnected with other hormone pathways, such as ethylene and abscisic acid.[7][8] Be mindful that observed phenotypes might be a result of these complex hormonal crosstalks initiated by the primary antagonism of auxin signaling.
References
-
Hayashi, K. (2021). Chemical Biology in Auxin Research. Plant and Cell Physiology, 62(11), 1719–1730. [Link]
-
Leyser, H. M. O., & Furner, I. J. (n.d.). EMS MUTAGENESIS OF ARABIDOPSIS. Department of Genetics, University of Cambridge. [Link]
-
Nana,o, M. H., et al. (2014). Molecular basis for AUXIN RESPONSE FACTOR protein interaction and the control of auxin response repression. Proceedings of the National Academy of Sciences, 111(13), 5038–5043. [Link]
-
University of California, Division of Agriculture and Natural Resources. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool. [Link]
-
Stepanova, A. N., et al. (2008). Multilevel Interactions between Ethylene and Auxin in Arabidopsis Roots. The Plant Cell, 20(1), 44–61. [Link]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 5(2), 118–121. [Link]
-
Binkholder, K. M. (2019). Characterizing the Auxin Herbicide Response in Horseweed (Erigeron canadensis). University of Missouri-Columbia. [Link]
-
Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. Plant Physiology, 142(2), 542–552. [Link]
-
Purdue University. (n.d.). Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. [Link]
-
Salopek-Sondi, B., et al. (2023). In Vitro Rooting of Poplar: Effects and Metabolism of Dichlorprop Auxin Ester Prodrugs. International Journal of Molecular Sciences, 24(1), 1. [Link]
-
Li, X., et al. (2017). Auxin signaling: a big question to be addressed by small molecules. Plant, Cell & Environment, 40(7), 1017–1030. [Link]
-
Das, T. K., et al. (2014). Studies on bio-efficacy of 2, 4-D Ethyl Ester 80% EC in maize and its effect on succeeding crop lentil. Journal of Crop and Weed, 10(2), 133-137. [Link]
-
Sterling, T. M., & Hall, J. C. (1997). Mechanism of action of natural auxins and the auxinic herbicides. ResearchGate. [Link]
-
Dastjerdi, S. D., & Grotemeyer, M. S. (2020). Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. International Journal of Molecular Sciences, 21(18), 6889. [Link]
-
Li, C., et al. (2020). A point‐to‐point protein–protein interaction assay reveals the signaling interplays among plant hormones and environmental cues. Plant Direct, 4(5), e00230. [Link]
-
Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542–552. [Link]
-
Ondřej, V., et al. (2023). Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions. Plants, 12(8), 1667. [Link]
-
Scott, A. (2018). CTAB genomic DNA extraction from Arabidopsis leaf material. Protocols.io. [Link]
Sources
- 1. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for AUXIN RESPONSE FACTOR protein interaction and the control of auxin response repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTAB genomic DNA extraction from Arabidopsis leaf material [protocols.io]
- 7. Multilevel Interactions between Ethylene and Auxin in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming MCPB-Ethyl Ester Instability in Analytical Standards
Welcome to the technical support center for MCPB-ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling and analyzing this compound. Given its susceptibility to degradation, particularly hydrolysis, proper techniques are crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound, or ethyl 4-(4-chloro-2-methylphenoxy)butanoate, is a phenoxy herbicide.[1][2] Its chemical structure includes an ester functional group, which is prone to hydrolysis—a chemical breakdown reaction with water. This instability can lead to the degradation of the analytical standard, resulting in inaccurate quantification and unreliable experimental outcomes. The primary degradation product is its corresponding carboxylic acid, MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid).[3]
Q2: What is the primary degradation pathway for this compound?
The principal degradation pathway for this compound is hydrolysis of the ethyl ester bond, which yields MCPB and ethanol. This reaction can be catalyzed by acidic or basic conditions and can also occur slowly in neutral aqueous solutions. In some soil environments, MCPB can be further metabolized to 4-chloro-2-methylphenoxy acetic acid (MCPA).[3]
dot
Caption: Hydrolysis of this compound.
Q3: How should I store my this compound analytical standard?
To minimize degradation, this compound standards should be stored in a cool, dry place.[4][5] Recommended storage is typically between 0-10°C.[4][5] It is crucial to keep the standard in a tightly sealed container to protect it from atmospheric moisture. For long-term storage, refrigeration or freezing is advisable.
Troubleshooting Guide
Issue 1: Low or Inconsistent Analyte Response in Chromatographic Analysis
Possible Cause A: Degradation of the Stock Solution
-
Explanation: this compound in solution, especially in the presence of trace amounts of water or impurities in the solvent, can hydrolyze over time. This is particularly problematic in protic solvents like methanol or ethanol.
-
Solution:
-
Solvent Selection: Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as acetonitrile or ethyl acetate.
-
Fresh Preparation: Prepare working standards fresh daily from a stock solution that is stored under appropriate conditions.
-
Monitor Stability: Regularly check the purity of the stock solution by analyzing it alongside a freshly prepared standard or by looking for the appearance of the MCPB acid peak in the chromatogram.
-
Possible Cause B: On-Instrument Degradation
-
Explanation: The analytical conditions themselves can sometimes contribute to degradation. For instance, high temperatures in the GC inlet or the presence of active sites in the column can promote the breakdown of the analyte.
-
Solution:
-
Lower Inlet Temperature: If using Gas Chromatography (GC), try lowering the inlet temperature to the minimum required for efficient volatilization.
-
Column Choice: Use a well-deactivated column to minimize active sites that can catalyze degradation.
-
LC-MS/MS as an Alternative: Consider using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which operates at lower temperatures and can be gentler on thermally labile compounds.[6][7]
-
Issue 2: Appearance of a New Peak in the Chromatogram
Possible Cause: Hydrolysis to MCPB Acid
-
Explanation: The appearance of an earlier-eluting, more polar peak in your chromatogram often indicates the presence of the MCPB acid degradant.
-
Verification and Solution:
-
Peak Identification: Confirm the identity of the new peak by running an analytical standard of MCPB acid, if available.
-
pH Control: If using liquid chromatography, ensure the mobile phase is not strongly acidic or basic, as this can accelerate hydrolysis on-column. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used for the analysis of acidic herbicides and can help maintain consistent peak shapes.[7]
-
Sample Matrix pH: Be mindful of the pH of your sample matrix. If you are extracting from an alkaline or strongly acidic medium, neutralize the extract before analysis.
-
Protocols and Methodologies
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
This compound neat standard
-
Anhydrous acetonitrile (HPLC or MS grade)
-
Volumetric flask
-
Analytical balance
-
-
Procedure:
-
Allow the this compound neat standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh the required amount of the standard using an analytical balance.
-
Dissolve the weighed standard in a small amount of anhydrous acetonitrile in the volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with anhydrous acetonitrile.
-
Store the stock solution in a tightly sealed amber vial at 0-10°C.[4][5]
-
Protocol 2: Sample Preparation using a Modified QuEChERS Method
This protocol is adapted for the extraction of this compound from a solid matrix, such as soil or a food commodity.
-
Materials:
-
Homogenized sample
-
Water (HPLC grade)
-
Acetonitrile with 1% formic acid
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Centrifuge tubes
-
-
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile with 1% formic acid. The acidic modifier helps to stabilize the ester.
-
Add anhydrous magnesium sulfate and sodium chloride (e.g., QuEChERS salts).
-
Shake vigorously for 1 minute and then centrifuge.
-
The upper acetonitrile layer is taken for LC-MS/MS analysis, potentially after a cleanup step if the matrix is complex.
-
dot
Caption: Modified QuEChERS workflow.
Stability Data Summary
| Condition | Expected Stability | Rationale |
| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis of the ester bond is likely.[8] |
| Neutral (pH ~7) | Moderate | Slow hydrolysis can still occur, especially at elevated temperatures. |
| Alkaline (pH > 8) | Low | Base-catalyzed hydrolysis (saponification) is typically rapid. |
| Anhydrous Aprotic Solvent | High | The absence of water prevents hydrolysis. |
| Refrigerated (0-10°C) | High | Lower temperatures slow down the rate of chemical reactions.[4][5] |
References
-
Analytical Standard Solutions. (n.d.). This compound. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). MCPB-Ethyl solution. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved from [Link]
-
EURL-SRM. (2020). Analytical Observations Report. Retrieved from [Link]
- Podhorniak, L. V., et al. (2016). Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS. Journal of Agricultural and Food Chemistry, 64(4), 940-951.
-
PubChem. (n.d.). MCPB-ethyl. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). MCPB (Ref: MB 3046). AERU. Retrieved from [Link]
- Zipper, C., et al. (1998). Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer. Applied Microbiology and Biotechnology, 49(5), 627-633.
-
Wikipedia. (n.d.). MCPB. Retrieved from [Link]
-
Angene. (n.d.). This compound(CAS# 10443-70-6). Retrieved from [Link]
-
ChemicalBook. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
- Toth, B., et al. (1988). Co-mutagenic Activity of Phenoxyherbicides MCPA- And MCPB-ethylester in the Ames Assay. Carcinogenesis, 9(1), 109-111.
- Wozniak, E., et al. (2021). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Molecules, 26(14), 4235.
- Pragst, F., et al. (2011). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users.
- Soderberg, B. L., et al. (1999). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Clinical Chemistry, 45(7), 1039-1045.
- Querini, C. A. (2007). Identification of Aromatic Fatty Acid Ethyl Esters.
- Hoagland, R. E. (1994). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 42(6), 1335-1340.
- Van Pelt, C. K., & Brenna, J. T. (2000). Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry. Analytical Chemistry, 72(11), 2617-2622.
- Gutermann, W. H., & Lisk, D. J. (1964). Rapid Method for MCP in Soil by Electron Affinity Determination of 2-Chloroethyl Ester. Journal of Association of Official Agricultural Chemists, 47(2), 353–354.
-
Compendium of Pesticide Common Names. (n.d.). MCPB data sheet. Retrieved from [Link]
-
Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
- Kaneta, T., & Imasaka, T. (2002). Determination of Acid Dissociation Constant of Degradable Tetrabromophenolphthalein Ethyl Ester by Capillary Zone Electrophoresis. Analytical Sciences, 18(8), 911-914.
Sources
- 1. CAS 10443-70-6: MCPB ethyl | CymitQuimica [cymitquimica.com]
- 2. MCPB-ethyl | C13H17ClO3 | CID 25286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 10443-70-6 [chemicalbook.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. ars.usda.gov [ars.usda.gov]
Technical Support Center: Minimizing Matrix Effects in MCPB-Ethyl Ester LC-MS/MS Analysis
Welcome to the technical support center for MCPB-ethyl ester analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, with a specific focus on mitigating matrix effects. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Understanding the Challenge: Matrix Effects in LC-MS/MS
In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest. These co-eluting substances can interfere with the ionization of the target compound, this compound, leading to a phenomenon known as the matrix effect. This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy and reproducibility of your quantitative analysis.
The primary cause of matrix effects in electrospray ionization (ESI), a common ionization technique for LC-MS/MS, is competition for ionization between the analyte and co-eluting matrix components. This is particularly problematic in complex matrices such as food, soil, and biological fluids.
This guide will provide you with the expertise and field-proven insights to anticipate, identify, and minimize these effects in your this compound analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A: Yes, inconsistent results are a classic symptom of uncompensated matrix effects. The complexity and variability of your sample matrix can lead to different degrees of ion suppression or enhancement between samples, causing poor accuracy and precision. It is crucial to evaluate the potential for matrix effects during method development and validation.
Troubleshooting Steps:
-
Assess Matrix Effects: A common method to quantify the matrix effect is to compare the signal response of your analyte in a pure solvent standard to the response in a matrix-matched standard (a blank matrix extract spiked with the analyte at the same concentration). A significant difference in signal intensity indicates the presence of matrix effects.
-
Review Sample Preparation: Inadequate sample cleanup is a primary contributor to matrix effects. Consider if your current sample preparation method is effectively removing interfering compounds.
Q2: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?
A: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting your analyte. For pesticide residue analysis, including this compound, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique.
The QuEChERS Method Explained:
QuEChERS is a two-step process involving an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.
-
Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate and sodium chloride). The salts induce phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.
-
Cleanup (d-SPE): An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove specific matrix components. Common sorbents and their functions are outlined in the table below.
| Sorbent | Target Interferences | Primary Use Cases |
| Primary Secondary Amine (PSA) | Sugars, fatty acids, organic acids, some pigments | General purpose cleanup for a wide variety of food matrices. |
| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll), sterols | Highly pigmented matrices like spinach and other leafy greens. |
| C18 | Non-polar interferences (e.g., fats, lipids) | Fatty matrices like nuts, oils, and dairy products. |
Experimental Protocol: A Generic QuEChERS Procedure
Caption: A generalized workflow of the QuEChERS sample preparation method.
For a detailed protocol, refer to established methods such as the AOAC Official Method 2007.01 or the EN 15662 method.
Q3: I've optimized my sample preparation, but I still suspect matrix effects. What other strategies can I employ?
A: Even with efficient sample preparation, residual matrix components can affect your analysis. Here are several effective strategies to further mitigate matrix effects:
1. Stable Isotope-Labeled Internal Standards (SIL-IS):
This is often considered the gold standard for compensating for matrix effects. A SIL-IS is a version of your analyte (this compound) where one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C, ²H).
-
Why it works: The SIL-IS has nearly identical chemical and physical properties to the native analyte. This means it will co-elute from the LC column and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can accurately correct for these variations.
2. Matrix-Matched Calibration:
If a suitable SIL-IS is not available, matrix-matched calibration is a reliable alternative.
-
How it works: Instead of preparing your calibration standards in a pure solvent, you prepare them in a blank matrix extract that is representative of your samples. This ensures that your calibrants and samples experience similar matrix effects, leading to more accurate quantification.
3. Standard Addition:
This technique involves adding known amounts of the analyte to aliquots of the sample itself.
-
When to use it: Standard addition is particularly useful for complex or highly variable matrices where obtaining a representative blank matrix is difficult. By plotting the instrument response against the concentration of the added standard, the endogenous concentration of the analyte can be determined by extrapolation.
Comparison of Calibration Strategies:
| Strategy | Advantages | Disadvantages |
| Solvent-Based Calibration | Simple and quick to prepare. | Does not account for matrix effects. |
| Matrix-Matched Calibration | Compensates for matrix effects. | Requires a representative blank matrix; can be labor-intensive. |
| Stable Isotope-Labeled IS | Most effective for correcting matrix effects and extraction variability. | Can be expensive and may not be commercially available for all analytes. |
| Standard Addition | Corrects for matrix effects in individual samples. | Labor-intensive as each sample requires multiple analyses. |
Logical Flow for Addressing Matrix Effects:
Technical Support Center: Optimizing MCPB-Ethyl Ester Hydrolysis for Accurate Analysis
Welcome to the dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the critical step of hydrolyzing MCPB-ethyl ester to its active acid form, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), for precise analytical quantification. In analytical workflows, particularly for residue analysis or pharmacokinetic studies, complete and controlled hydrolysis is paramount for data integrity. This resource is designed to address common challenges and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of this compound a necessary step for its analysis?
A1: this compound is often a pro-herbicide or a form used in specific formulations. For analytical purposes, especially in residue analysis as mandated by regulatory bodies like the European Union, it is often required to determine the total residue of a pesticide, which includes the parent acid, its salts, esters, and conjugates. Hydrolysis converts the ester form into the parent MCPB acid, allowing for the quantification of the total active ingredient. This is crucial for assessing compliance with Maximum Residue Levels (MRLs) and for understanding the metabolic fate of the compound. Furthermore, analytical methods, such as HPLC-MS, are often optimized for the properties of the more polar carboxylic acid.
Q2: What are the common methods for hydrolyzing this compound?
A2: The most prevalent and effective method for hydrolyzing esters like this compound for analytical purposes is alkaline hydrolysis (saponification). This involves heating the sample with a dilute alkali solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is essentially irreversible, driving the equilibrium towards the formation of the carboxylate salt and ethanol, ensuring complete conversion. Acid-catalyzed hydrolysis is another possibility but is often slower and reversible, which can lead to incomplete conversion and is less favored for quantitative analysis.
Q3: Can I analyze this compound directly without hydrolysis?
A3: Direct analysis of this compound is possible, typically using Gas Chromatography-Mass Spectrometry (GC-MS). However, this approach has limitations. It will not account for any MCPB that is already present in the acid form or as other conjugates in the sample. Therefore, if the goal is to determine the total MCPB residue, a hydrolysis step is essential. Additionally, the volatility of the ester makes it suitable for GC, but for laboratories standardized on Liquid Chromatography (LC) methods for acidic pesticides, converting the ester to the acid is a more practical workflow.
Q4: How does the sample matrix affect the hydrolysis efficiency?
A4: The sample matrix can significantly impact hydrolysis. Complex matrices, such as soil, plant tissues, or biological fluids, can contain components that may buffer the reaction mixture, consume the base, or physically trap the ester, hindering its interaction with the hydroxide ions. For instance, fatty matrices may require different solvent systems to ensure proper partitioning of the ester into the aqueous alkaline phase. It is crucial to validate the hydrolysis efficiency in each matrix to ensure accurate quantification.
Troubleshooting Guide: Overcoming Common Hydrolysis Challenges
This section addresses specific issues you may encounter during the hydrolysis of this compound and provides actionable solutions.
Issue 1: Incomplete Hydrolysis - Low Recovery of MCPB
Symptoms:
-
LC-MS or GC-MS analysis shows a lower than expected concentration of MCPB.
-
A peak corresponding to the unreacted this compound is still present in the chromatogram.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Base | The stoichiometry of the reaction requires at least one equivalent of base per mole of ester. In complex matrices, other components may consume the base, reducing its availability for hydrolysis. | Increase the concentration or volume of the alkaline solution (e.g., NaOH, KOH). A common starting point is 2N NaOH. |
| Inadequate Reaction Time or Temperature | Saponification is a kinetically controlled reaction. Insufficient time or temperature will not allow the reaction to proceed to completion. | Increase the reaction time and/or temperature. A typical condition is heating at 40-60°C for 30-60 minutes. Monitor the reaction progress at different time points to determine the optimal duration. |
| Poor Solubility/Phase Transfer | This compound is less polar than MCPB. In a biphasic system (e.g., aqueous NaOH and an organic solvent), the ester may remain in the organic phase, limiting its contact with the aqueous hydroxide. | Add a co-solvent like methanol, ethanol, or THF to create a monophasic system. Vigorous stirring or sonication can also improve phase transfer. |
| Matrix Effects | The sample matrix may physically or chemically interfere with the reaction. | Perform matrix-matched calibration or standard addition to assess and correct for matrix effects. A thorough sample cleanup prior to hydrolysis may be necessary. |
Issue 2: Degradation of MCPB Product
Symptoms:
-
Overall low recovery of MCPB without a corresponding peak for the starting ester.
-
Appearance of unexpected peaks in the chromatogram.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Harsh Reaction Conditions | While heat accelerates hydrolysis, excessive temperature or prolonged exposure to strong base can potentially lead to the degradation of the MCPB molecule itself, although phenoxyacetic acids are generally stable. | Optimize the temperature and time to find conditions that ensure complete hydrolysis without causing degradation. Start with milder conditions (e.g., lower temperature) and gradually increase them. |
| Oxidative Degradation | Although less common than hydrolysis for esters, oxidative pathways can be a concern for some organic molecules, especially under heat and in the presence of certain contaminants. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure all reagents and solvents are of high purity. |
| Instability during Workup | MCPB may be unstable under the conditions used for sample workup after hydrolysis (e.g., extreme pH during acidification and extraction). | After hydrolysis, carefully neutralize the solution to an appropriate pH before extraction. Avoid overly acidic conditions if the molecule is shown to be acid-labile. Store samples at low temperatures (4°C or -20°C) if analysis is not immediate. |
Issue 3: Transesterification with Alcoholic Solvents
Symptoms:
-
When using an alcoholic solvent (e.g., methanol) for hydrolysis, a new ester peak appears in the chromatogram (e.g., MCPB-methyl ester).
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Use of Alcoholic Solvents | In the presence of a base, an alcohol can act as a nucleophile, leading to transesterification, where the ethyl group of the ester is exchanged for the alkyl group of the solvent alcohol. | Avoid using alcoholic solvents if transesterification is observed. Opt for aprotic solvents like THF or dioxane in combination with aqueous base. If an alcohol is necessary for solubility, use ethanol to avoid changing the ester group. |
Experimental Workflow & Protocols
Visualizing the Hydrolysis and Analysis Workflow
Caption: Workflow for the analysis of this compound following alkaline hydrolysis.
Protocol: Optimized Alkaline Hydrolysis of this compound
This protocol provides a starting point for optimization. The exact parameters should be validated for your specific sample matrix and analytical system.
Reagents:
-
Sodium Hydroxide (NaOH) solution, 2 M in deionized water
-
Tetrahydrofuran (THF), HPLC grade
-
Hydrochloric Acid (HCl), 1 M in deionized water
-
Ethyl Acetate, HPLC grade
-
Anhydrous Sodium Sulfate
-
MCPB analytical standard
-
This compound analytical standard
Procedure:
-
Sample Preparation: Extract a known quantity of your homogenized sample using an appropriate method (e.g., a modified QuEChERS protocol) to isolate the analytes.
-
Hydrolysis: a. Transfer the extract to a round-bottom flask or a sealed vial. b. Add 5 mL of 2 M NaOH solution and 5 mL of THF. The THF acts as a co-solvent to ensure the ester is soluble. c. Heat the mixture at 60°C for 1 hour under reflux or with vigorous stirring.
-
Workup: a. Cool the reaction mixture to room temperature. b. Carefully acidify the solution to pH 2-3 by adding 1 M HCl dropwise. This converts the sodium salt of MCPB to the free acid. c. Transfer the acidified solution to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate (3 x 15 mL). d. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Final Preparation for Analysis: a. Evaporate the solvent under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase for LC-MS analysis).
-
Analysis: Analyze the sample using a validated chromatographic method (e.g., HPLC-MS/MS).
Validation:
-
To validate the hydrolysis efficiency, spike a blank matrix with a known concentration of this compound and carry it through the entire procedure.
-
Calculate the recovery of MCPB against a matrix-matched calibration curve prepared with the MCPB standard. Recoveries should ideally be within 70-120%.
References
-
Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas. J-Stage. Available at: [Link]
-
Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas. J-Stage. Available at: [Link]
-
Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas. J-Stage. Available at: [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. Available at: [Link]
-
AGP: CP/100 FAO SPECIFICATIONS FOR PLANT PROTECTION PRODUCTS MCPB. Food and Agriculture Organization of the United Nations. Available at: [Link]
-
HPLC Methods for analysis of MCPB. HELIX Chromatography. Available at: [Link]
-
Chiral analysis. Wikipedia. Available at: [Link]
-
Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]
-
Analysis of Acidic Herbicides with respect to the related residue definitions. relana. Available at: [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC - NIH. Available at: [Link]
-
Plausible degradation pathways of 4‐MeTHP under treatment with m‐CPBA. ResearchGate. Available at: [Link]
-
A. HPLC separation of products formed by the reaction of DTNB with... ResearchGate. Available at: [Link]
-
Analytical Observations Report. EURL-SRM. Available at: [Link]
-
Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. Available at: [Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Chromatography Online. Available at: [Link]
-
Enantiomeric Profiling of Chiral Pharmacologically Active Compounds in the Environment with the Usage of Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. PubMed. Available at: [Link]
-
Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. PubMed. Available at: [Link]
-
Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC - NIH. Available at: [Link]
-
Hydrolysis product troubleshooting. Reddit. Available at: [Link]
- Identification of Aromatic F
Troubleshooting poor peak shape of MCPB-ethyl ester in chromatography
Technical Support Center: Chromatography of MCPB-Ethyl Ester
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chromatographic analysis of this compound. This guide is designed to provide in-depth, practical solutions to common issues encountered in the laboratory, with a focus on troubleshooting and resolving poor peak shape. Our goal is to move beyond generic advice, offering scientifically grounded explanations and actionable protocols to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs): Troubleshooting Poor Peak Shape
Poor peak shape can compromise resolution, reduce accuracy, and lead to unreliable quantification. The following questions address the most common peak shape problems—tailing, fronting, and splitting—with specific considerations for this compound.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is one of the most frequent issues in HPLC.[1] It indicates that a portion of the analyte molecules are being retained more strongly or by a different mechanism than the main population. For a molecule like this compound (chemical formula C₁₃H₁₇ClO₃[2][3]), this can often be traced back to unwanted secondary interactions with the stationary phase.
Cause 1: Secondary Silanol Interactions
-
The "Why": Most reversed-phase columns use a silica backbone, which has residual silanol groups (Si-OH) on its surface even after end-capping. At mid-range pH values (typically > 3), these silanols can become ionized (Si-O⁻) and act as strong retention sites for any polar functional groups on the analyte.[1][4][5] Although this compound is relatively non-polar, the ether oxygen and ester carbonyl group can engage in hydrogen bonding with these active silanols. This secondary interaction holds some molecules back, causing them to elute later and create a "tail".
-
The Solution:
-
Lower Mobile Phase pH: Suppress the ionization of silanol groups by operating at a lower pH.[5][6] Adding a small amount of acid (e.g., 0.1% formic acid) to your mobile phase to bring the pH to ~2.5-3.0 will protonate the silanols (Si-O⁻ → Si-OH), minimizing these unwanted ionic interactions.
-
Use a Highly Deactivated Column: Modern columns are often manufactured with advanced end-capping techniques or incorporate polar-embedded groups to shield the silica surface.[1][4] If tailing persists, switching to a column specifically designed for good peak shape with basic or polar compounds can be highly effective.
-
Cause 2: Column Mass Overload
-
The "Why": Every column has a finite sample capacity. When too much analyte is injected, the stationary phase becomes saturated at the point of injection. Molecules that cannot bind to the stationary phase travel through the column faster, while the excess creates a skewed distribution, often resulting in tailing (or fronting in severe cases).[7][8]
-
The Solution:
-
Perform a Dilution Study: This is the definitive test for column overload. Dilute your sample by a factor of 5 and 10 and re-inject. If the peak symmetry improves significantly, you have confirmed overload.[6] The solution is to either inject a smaller volume or reduce the sample concentration.
-
Cause 3: Extra-Column Effects & System Issues
-
The "Why": Peak distortion can occur outside the column. Excessive volume in tubing, fittings, or detector flow cells can cause the analyte band to spread before it's detected, leading to tailing and broadening.[7] This is often referred to as "dead volume."
-
The Solution:
-
Optimize Connections: Ensure all tubing connections are properly seated with no gaps. Use narrow internal diameter tubing (e.g., 0.12 mm or 0.005") where possible, especially between the column and the detector, and keep tubing lengths to a minimum.[1]
-
Check for Blockages: A partially blocked column inlet frit can distort the flow path, leading to tailing for all peaks in the chromatogram.[8] Try backflushing the column (disconnect from the detector first) or replacing the frit.
-
Q2: My this compound peak is fronting. What does this mean?
Peak fronting is the inverse of tailing; the first half of the peak is broader than the second.[6] This typically suggests that some analyte molecules are moving through the column faster than the bulk of the sample.
Cause 1: Sample Solvent Incompatibility
-
The "Why": This is a very common cause of fronting, especially for early-eluting peaks. If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your mobile phase, the sample solvent itself acts as a small, potent mobile phase. As the injection plug travels, it carries the analyte along faster than the main mobile phase can, distorting the peak shape.[9][10] For this compound in a reversed-phase system, dissolving it in 100% acetonitrile or methanol while the starting mobile phase is 50% aqueous would be a common culprit.
-
The Solution:
-
Match Sample Solvent to Mobile Phase: The best practice is to dissolve your sample in the initial mobile phase.[10] If solubility is an issue, use the weakest solvent possible that will still fully dissolve the this compound, and keep the organic percentage as low as feasible.
-
Cause 2: Severe Column Overload
-
The "Why": While moderate overload can cause tailing, severe mass overload can lead to fronting. When the stationary phase is completely saturated, the excess analyte molecules have nowhere to bind and are swept through the column at the speed of the mobile phase, eluting prematurely.[6][10][11]
-
The Solution:
-
As with tailing, perform a sample dilution study. A significant improvement in peak shape upon dilution points to overload.[10]
-
Cause 3: Column Degradation
-
The "Why": A physical change in the column packing bed, such as a void or channel, can create an alternative, faster path for a portion of the analyte to travel. This results in a population of molecules eluting earlier, causing fronting or splitting.[6][9] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.
-
The Solution:
-
Replace the column. If a new column of the same type resolves the issue, the old column was compromised. To prevent recurrence, always operate within the manufacturer's specified limits. Using a guard column can help extend the life of the analytical column.[8]
-
Q3: My peak is split, shouldered, or excessively broad. What should I investigate?
Split or broad peaks suggest that the analyte band is not moving through the system as a single, cohesive unit.
Cause 1: Mismatch Between Injection Solvent and Mobile Phase
-
The "Why": Similar to the cause of peak fronting, a strong injection solvent can cause the analyte to precipitate upon contact with a weak mobile phase at the column head, or it can disrupt the equilibrium of the analyte partitioning onto the stationary phase. This can cause the peak to split into two or more distorted shapes.[6]
-
The Solution:
-
Prepare the sample in the mobile phase or a solvent that is weaker than the mobile phase.
-
Cause 2: Partially Blocked Frit or Column Void
-
The "Why": If the inlet frit is partially blocked or a void has formed at the head of the column, the sample is not applied evenly to the stationary phase. Part of the sample may travel through the void while the rest enters the packed bed, creating two distinct paths and leading to a split peak.[6][8] This condition will typically affect all peaks in the chromatogram.
-
The Solution:
-
First, try reversing and flushing the column (disconnected from the detector). If this doesn't work, the column may need to be replaced. Using inline filters and ensuring samples are filtered can prevent frit blockage.[4]
-
Cause 3: Co-eluting Interference
-
The "Why": A peak shoulder or apparent split can simply be an impurity or related compound that is not fully resolved from the main this compound peak.[5]
-
The Solution:
-
Check Mass Spectrometry Data: If using an MS detector, examine the mass spectrum across the peak. A change in the ion ratios from the front to the back of the peak indicates the presence of more than one compound.
-
Adjust Method Selectivity: To improve separation, modify the mobile phase composition (e.g., switch from methanol to acetonitrile or vice-versa), change the column chemistry, or adjust the temperature.[12]
-
Data & Visualization
Table 1: Troubleshooting Summary for this compound Peak Shape Issues
| Observed Problem | Most Likely Cause | Primary Solution | Secondary Checks |
| Peak Tailing | Secondary interactions with silanols. | Lower mobile phase pH to 2.5-3.0 with 0.1% formic acid.[5][6] | Perform sample dilution study; check for extra-column volume. |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase.[10] | Perform sample dilution study; inspect column for voids. |
| Split/Shoulder Peak | Partially blocked column inlet frit or void. | Replace the column; use guard columns and in-line filters.[4][8] | Check for co-eluting impurity with MS; ensure sample solvent compatibility. |
| Broad Peak | Extra-column volume; low column efficiency. | Minimize tubing length/diameter; check all connections.[1][7] | Replace column; optimize flow rate. |
Diagram 1: General Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing chromatographic peak shape issues.
Experimental Protocols
Protocol 1: Systematic Mobile Phase and Sample Solvent Evaluation
This protocol helps diagnose issues related to solvent mismatch and secondary interactions.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% acetonitrile.
-
Prepare Test Samples:
-
Sample A (Mobile Phase Match): Dilute the stock solution to your target concentration using your initial mobile phase composition (e.g., 60:40 Acetonitrile:Water).
-
Sample B (Strong Solvent): Dilute the stock solution to the same concentration using 100% Acetonitrile.
-
Sample C (pH Modified): Prepare another batch of your mobile phase, but add 0.1% formic acid. Use this to prepare a third sample by diluting the stock solution.
-
-
Prepare Mobile Phases:
-
Mobile Phase 1: Your standard mobile phase.
-
Mobile Phase 2: Your standard mobile phase with 0.1% formic acid added to both aqueous and organic components.
-
-
Injection Sequence:
-
Equilibrate the system with Mobile Phase 1. Inject Sample A.
-
Continue with Mobile Phase 1. Inject Sample B.
-
Switch to Mobile Phase 2 and equilibrate thoroughly. Inject Sample C.
-
-
Analysis:
References
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Phenomenex. (2023, April 1). Understanding Peak Fronting in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Waters Corporation. What are some common causes of peak fronting? - WKB255705. [Link]
-
HPLC Professionals (YouTube). (2022, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Alwsci. (2023, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Cytiva. (2022, September 1). How to fix asymmetrical chromatography peaks?[Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Mastelf. (2023, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25286, MCPB-ethyl. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. CAS 10443-70-6: MCPB ethyl | CymitQuimica [cymitquimica.com]
- 3. MCPB-ethyl | C13H17ClO3 | CID 25286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. support.waters.com [support.waters.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Enhancing MCPB-Ethyl Ester Detection Limits in Environmental Samples
Welcome to the technical support center for the analysis of MCPB-ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development and environmental monitoring. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the detection of this compound in environmental samples. Our goal is to provide you with the expertise and practical insights needed to enhance your detection limits and ensure the accuracy and reliability of your results.
Introduction to this compound Analysis
This compound is a selective phenoxy herbicide used to control broadleaf weeds in various agricultural settings.[1][2] Its presence in environmental samples, such as soil and water, is a growing concern, necessitating sensitive and robust analytical methods for its detection and quantification. This guide will walk you through the common hurdles in the analytical workflow, from sample collection to final data analysis, providing scientifically grounded solutions.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Reference |
| Molecular Formula | C13H17ClO3 | [1][2] |
| Molecular Weight | 256.73 g/mol | [3][4] |
| Water Solubility | 10.01 mg/L (temperature not stated) | [1][3] |
| Vapor Pressure | 3.21E-05 mmHg at 25°C | [1] |
| LogP (XLogP3) | 4.3 | [4] |
The low water solubility and relatively high LogP value indicate that this compound is a non-polar compound, which has important implications for its extraction and chromatographic behavior.
I. Sample Collection and Storage: Preserving Sample Integrity
The accuracy of your final results begins with proper sample collection and storage. Contamination and degradation are the primary risks at this stage.
FAQ: What are the best practices for collecting water and soil samples to minimize analyte loss?
Answer: For water samples, collect them in amber glass bottles to prevent photodegradation. It is crucial to transport and store the samples at low temperatures (around 4°C) to slow down microbial degradation.[5] If analysis is not immediate, freezing is the recommended method for long-term storage.[5] For soil samples, use clean glass jars and also store them at 4°C or frozen.[5] The way you thaw frozen samples is also critical to prevent any changes in the food matrix before analysis.[5]
Troubleshooting: Inconsistent results between replicate samples collected from the same site.
Potential Cause 1: Sample Heterogeneity. Soil, in particular, can be highly heterogeneous. The concentration of this compound can vary significantly over small distances.
Solution:
-
Composite Sampling: Collect multiple subsamples from the location and combine them to create a single, more representative composite sample.
-
Homogenization: Thoroughly mix the soil sample before taking a subsample for extraction. This can be done by sieving and then mixing the soil.
Potential Cause 2: Contamination during collection. Contamination can be introduced from sampling equipment or containers.
Solution:
-
Pre-cleaned Equipment: Ensure all sampling tools (trowels, augers) and containers are thoroughly cleaned with a solvent like acetone or methanol, and then rinsed with distilled water.
-
Field Blanks: Collect a field blank by pouring distilled water over the sampling equipment and into a sample container at the collection site. Analyzing this blank will help identify any contamination introduced during the sampling process.
II. Sample Preparation and Extraction: Isolating the Analyte
Extraction is a critical step where the analyte is isolated from the complex sample matrix. The choice of extraction technique significantly impacts recovery and, ultimately, detection limits.
Workflow for Sample Preparation
Sources
- 1. Cas 10443-70-6,this compound | lookchem [lookchem.com]
- 2. CAS 10443-70-6: MCPB ethyl | CymitQuimica [cymitquimica.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. MCPB-ethyl | C13H17ClO3 | CID 25286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. openknowledge.fao.org [openknowledge.fao.org]
Addressing MCPB-ethyl ester Degradation During Sample Storage
<Technical Support Center
Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for a common yet critical challenge: the degradation of MCPB-ethyl ester in analytical and environmental samples during storage. Ensuring sample integrity from collection to analysis is paramount for generating reliable and reproducible data. This document offers troubleshooting advice, preventative protocols, and answers to frequently asked questions, grounded in established scientific principles.
I. Troubleshooting Guide: Diagnosing and Mitigating Degradation
The primary degradation pathway for this compound is hydrolysis, which cleaves the ethyl ester bond to form its corresponding carboxylic acid, MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid).[1][2][3] This process can be accelerated by several factors, including pH, temperature, and the presence of enzymes.
Q1: My this compound concentrations are consistently lower than expected, and I see a corresponding increase in an unknown peak. What's happening?
This is a classic sign of ester hydrolysis. The "unknown" peak is very likely the MCPB acid metabolite.
Causality: The ester linkage in this compound is susceptible to cleavage by water (hydrolysis). This reaction is significantly catalyzed by either acidic or basic conditions and can also be mediated by enzymes present in the sample matrix (e.g., soil, plasma).[2][3][4][5] In neutral conditions, the reaction is slow, but it accelerates in the presence of hydroxide ions (alkaline hydrolysis) or hydronium ions (acid-catalyzed hydrolysis).[2][3][6]
Confirmation Protocol:
-
Co-elution Analysis: Obtain a certified reference standard of MCPB. Prepare a solution and inject it into your chromatography system (HPLC or GC). Compare the retention time of the standard with your "unknown" peak. Co-elution provides strong evidence of identity.
-
Mass Spectrometry (MS) Confirmation: If your system is coupled to a mass spectrometer, analyze the unknown peak. The mass-to-charge ratio (m/z) should correspond to the molecular weight of MCPB.
-
Spiking Experiment: Spike a blank matrix (e.g., deionized water, clean soil extract) with a known concentration of this compound. Store one aliquot under your current conditions and another under the recommended optimal conditions (see Q2). Analyze both after a set period. A significant difference in the ester-to-acid ratio will confirm degradation under your current protocol.
Q2: What are the optimal storage conditions to prevent this compound hydrolysis?
Preventing degradation hinges on controlling the key factors that drive hydrolysis: temperature and pH.
Core Principle: Minimize molecular motion and enzymatic activity by lowering the temperature, and maintain a pH environment where the ester is most stable.
Recommended Storage Protocol:
-
Immediate Freezing: Freeze samples as soon as possible after collection.[7][8][9] Storage at -20°C is good, but -80°C is ideal for long-term stability, especially for biological matrices that may contain active esterase enzymes.[8]
-
pH Control (for aqueous samples): If immediate freezing is not possible or for short-term storage, adjust the sample pH. For many ester compounds, a slightly acidic to neutral pH (around 4-7) is optimal for stability.[6][10] However, extreme acidity can also promote hydrolysis.[4][5][6] It is crucial to run a preliminary stability test for your specific sample matrix.
-
Container Selection: Use appropriate containers. Glass vials with Teflon-lined caps are preferred to prevent leaching or adsorption that can occur with some plastics.[7][11][12] For light-sensitive compounds, amber glass should be used.[11]
-
Minimize Headspace: Leave minimal airspace in the container to reduce potential oxidation and condensation, but allow about 10% for expansion during freezing to prevent container rupture.[8]
-
Limit Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation.[8] If multiple analyses are needed from a single sample, aliquot the sample into separate vials before the initial freezing.[8]
II. Frequently Asked Questions (FAQs)
Q3: How quickly does this compound degrade? The degradation rate is highly dependent on the storage conditions. In one study on a similar phenoxy herbicide ester, fenoxaprop-p-ethyl, degradation was rapid in both acidic (pH 4-5) and basic (pH 8-10) conditions but relatively slow in neutral media (pH 6-7).[6] In soil, the degradation of this compound to MCPB is rapid, suggesting microbial and enzymatic action play a significant role.[1] At room temperature in a non-sterile aqueous solution, significant degradation can occur within hours to days. Under frozen conditions (-20°C or below), it can be stable for months.[9]
Q4: My samples are from a soil matrix. Are there special considerations? Yes. Soil samples contain a host of microorganisms and extracellular enzymes (like esterases and lipases) that can actively degrade the ester.[13][14]
-
Biological Activity: The primary concern is microbial metabolism. Freezing is the most effective way to halt this activity.[7]
-
Chemical Hydrolysis: Soil pH will directly influence chemical hydrolysis rates.[4][5]
-
Extraction: The extraction process itself can introduce degradation risks. Using organic solvents like acetonitrile or methanol can help, but the subsequent steps of concentration and cleanup must be performed promptly.[15][16]
Q5: Can I use chemical preservatives to stop degradation? While some general pesticide sampling guides mention preservatives like chloroform, their use must be carefully validated.[11] A preservative could potentially interfere with your analytical method or even catalyze degradation. For ester compounds, the most reliable and universally accepted preservation methods are freezing and pH control .[7][8][9] If considering a chemical preservative, you must conduct a validation study to prove it does not negatively impact the analyte of interest or the analytical measurement.
Q6: Does the choice of analytical method affect degradation? The analytical method itself doesn't cause storage degradation, but it can introduce degradation during sample preparation. For instance, high temperatures in a GC inlet port can cause thermal degradation of labile compounds. Sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction, should be performed efficiently to minimize the time the sample spends at room temperature.[17] The EPA has established methods for analyzing similar phenoxy herbicides, which often involve hydrolysis of the ester to the parent acid as part of the analytical procedure itself, followed by derivatization for GC analysis.[15] Be aware of whether your method is designed to measure the ester directly or the total acid after hydrolysis.
III. Visualizing the Degradation & Workflow
To better understand the process, the following diagrams illustrate the chemical degradation pathway and the recommended workflow for sample preservation.
Caption: Chemical hydrolysis pathway of this compound.
Sources
- 1. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Upstate NY Pesticides 2021-2025 - HowTo â Storing samples at Cornell [soilandwaterlab.cornell.edu]
- 9. srs.fs.usda.gov [srs.fs.usda.gov]
- 10. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
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- 16. env.go.jp [env.go.jp]
- 17. Making sure you're not a bot! [mostwiedzy.pl]
Technical Support Center: Method Refinement for Selective Extraction of MCPB-Ethyl Ester
Welcome to the technical support center for the selective extraction of MCPB-ethyl ester. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for isolating this specific phenoxy herbicide. As Senior Application Scientists, we have synthesized field-proven insights and foundational scientific principles to help you navigate the complexities of the extraction process. This document provides in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to ensure the integrity and success of your analytical work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its selective extraction challenging?
This compound, or 4-(4-chloro-2-methylphenoxy)butanoic acid ethyl ester, is the ethyl ester form of the herbicide MCPB.[1][2] As a member of the phenoxy herbicide class, it functions by mimicking plant growth hormones, leading to uncontrolled growth in susceptible broadleaf weeds.[1]
The primary challenge in its selective extraction lies in its susceptibility to hydrolysis. Under certain pH conditions (either acidic or basic), the ester can readily convert back to its parent carboxylic acid, MCPB.[3][4] Therefore, the extraction method must be carefully controlled to preserve the ester form. Additionally, complex sample matrices (e.g., soil, fatty foods, plant tissues) contain numerous interfering compounds like lipids and pigments that can co-extract with the analyte, leading to analytical challenges such as matrix effects in LC-MS/MS analysis.[5][6][7]
Q2: What are the primary extraction techniques for pesticide residues like this compound?
The most common techniques include:
-
Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analyte between two immiscible liquid phases.[8][9][10] While effective, it can be labor-intensive, require large volumes of organic solvents, and is prone to emulsion formation, especially with fatty samples.[9]
-
Solid-Phase Extraction (SPE): A more modern technique where the sample is passed through a solid sorbent that retains the analyte.[11][12][13] The analyte is then eluted with a small volume of solvent. SPE offers better cleanup and concentration than LLE but requires careful method development to select the appropriate sorbent and elution solvents.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This has become the gold standard in multiresidue pesticide analysis.[14][15][16][17] It involves an initial extraction with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive SPE (d-SPE). Its high efficiency, speed, and low solvent usage make it ideal for a wide range of analytes and matrices.[15]
Q3: My analysis is by Gas Chromatography (GC). Do I need a derivatization step?
Not for this compound itself. The purpose of derivatization in the analysis of phenoxy herbicides is to convert the polar, non-volatile parent acids (like MCPB) into more volatile and thermally stable esters for GC analysis.[18][19][20][21] Since you are extracting the ester directly, it is already sufficiently volatile for GC analysis. A derivatization step would only be necessary if you were analyzing for the parent acid, MCPB.[22][23]
Q4: What is a "matrix effect" and how can I mitigate it?
Matrix effect is the alteration (suppression or enhancement) of the analyte signal in the mass spectrometer's ion source caused by co-eluting compounds from the sample matrix.[5][6][24] It is a major source of inaccuracy in quantitative LC-MS/MS analysis.
Mitigation Strategies:
-
Effective Sample Cleanup: The best defense is a robust cleanup step (like the d-SPE in QuEChERS) to remove interfering matrix components.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.[25]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples. This helps to compensate for signal suppression or enhancement.[6]
-
Use of an Internal Standard: An isotopically labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects and variations in recovery.
Recommended Protocol: Modified QuEChERS for Selective Extraction
This protocol is optimized for the selective extraction of this compound while minimizing hydrolysis and removing common interferences. It is based on the widely accepted QuEChERS methodology.[15][16]
Experimental Workflow Diagram
Caption: QuEChERS workflow for this compound extraction.
Step-by-Step Methodology
1. Sample Preparation and Homogenization:
-
Weigh 10-15 g of a homogenized sample into a 50 mL polypropylene centrifuge tube.
-
For dry samples (e.g., cereals, soil), add an appropriate amount of reagent water to rehydrate the matrix before adding the extraction solvent.
-
Rationale: Homogenization ensures the sample is representative, and rehydration of dry matrices improves extraction efficiency.[26]
2. Extraction:
-
Add 15 mL of acetonitrile to the tube. If using an internal standard, add it at this stage.
-
Cap the tube and shake vigorously for 1 minute.
-
Add a QuEChERS salt packet. A common formulation (AOAC 2007.01) contains 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate. Using a citrate-buffered version can help maintain a neutral pH to prevent ester hydrolysis.
-
Rationale: Acetonitrile efficiently extracts a wide range of pesticides.[14][27] MgSO₄ facilitates the phase separation between the aqueous and organic layers, while buffering salts stabilize pH-sensitive compounds like esters.[14][15]
3. Centrifugation:
-
Immediately after adding the salts, shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 RCF for 5 minutes. You should observe a clear separation between the upper acetonitrile layer and the lower aqueous/solid layer.
4. Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain anhydrous MgSO₄ (to remove residual water) and sorbents. For this compound from a general matrix, a combination of:
-
PSA (Primary Secondary Amine): To remove organic acids, fatty acids, and sugars.
-
C18: To remove non-polar interferences like lipids and waxes.
-
GCB (Graphitized Carbon Black): Use with caution. GCB is excellent for removing pigments like chlorophyll but can cause the loss of planar analytes.[26] If your samples are not heavily pigmented, it is safer to omit GCB.
-
-
Cap the tube, shake for 30 seconds, and centrifuge at ≥3000 RCF for 5 minutes.
-
Rationale: This cleanup step is critical for removing matrix components that can interfere with chromatographic analysis and cause ion suppression/enhancement.[17]
5. Final Extract Preparation:
-
Carefully collect the supernatant (the cleaned extract) and transfer it to an autosampler vial.
-
The sample is now ready for direct analysis by GC-MS or can be slightly acidified (e.g., with formic acid) for LC-MS/MS analysis to promote better peak shape.
Troubleshooting Guide
This section addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Hydrolysis of Ester: The sample or extraction solvent pH is too high or too low, converting the ester to the MCPB acid.[3] | 1. Use buffered QuEChERS salts (e.g., citrate buffer) to maintain a stable pH (around 5-5.5). Avoid exposing the sample to strong acids or bases.[14][26] |
| 2. Inefficient Extraction: Poor partitioning of the analyte into the acetonitrile layer, often due to an incorrect solvent-to-water ratio. | 2. Ensure accurate sample weighing and solvent dispensing. For very wet samples, you may need to adjust the amount of MgSO₄ to ensure proper phase separation. | |
| 3. Analyte Loss During Cleanup: The d-SPE sorbent is too aggressive. Planar molecules can be adsorbed by GCB. | 3. If using GCB, test recovery with and without it. If GCB is necessary to remove pigment, use a smaller amount or a product with reduced GCB content.[26] | |
| High RSDs (Poor Precision) | 1. Inconsistent Homogenization: The analyte is not evenly distributed in the sample matrix. | 1. Ensure the sample is thoroughly homogenized before weighing. For solid samples, cryogenic grinding with dry ice can improve homogeneity and prevent degradation.[26] |
| 2. Inconsistent Pipetting/Transfer: Errors in transferring the supernatant during the d-SPE step. | 2. Use calibrated pipettes. Be consistent in the volume of supernatant transferred and avoid transferring any of the solid/aqueous layer. | |
| 3. Manual Shaking Variability: Inconsistent agitation during extraction and cleanup steps. | 3. Use a mechanical shaker for a standardized and reproducible agitation process. | |
| Matrix Effects in LC-MS/MS | 1. Insufficient Cleanup: Co-extracted matrix components are interfering with the ionization of this compound.[5][6] | 1. Optimize the d-SPE step. Consider adding C18 to the sorbent mix if your matrix is high in fat/oil.[24] |
| 2. High Sample Concentration: The concentration of matrix components in the final extract is too high. | 2. Dilute the final extract (e.g., 5x or 10x) with the initial mobile phase. This is a very effective way to reduce matrix effects.[25] | |
| 3. Lack of Compensation: Calibration standards do not account for matrix-induced signal changes. | 3. Prepare matrix-matched standards or, ideally, use a stable isotope-labeled internal standard for this compound. | |
| Emulsion Formation | 1. High Fat/Surfactant Content: The sample matrix (e.g., oily seeds, dairy) contains high levels of lipids or other surfactant-like molecules.[9] | 1. Centrifuge at a higher speed and/or for a longer duration. Chilling the sample in an ice bath before centrifugation can help break the emulsion. |
| 2. Vigorous Shaking: Excessive agitation can promote emulsion formation. | 2. While vigorous shaking is needed, if emulsions are a persistent problem, try a gentler, swirling inversion for a longer period. Adding more salt (NaCl) can also help break emulsions.[9] | |
| Poor GC Peak Shape (Tailing) | 1. Active Sites in GC System: The analyte is interacting with active sites in the injector liner, column, or detector. | 1. Use a deactivated injector liner and perform regular maintenance. Trim the front end of the GC column if it becomes contaminated. |
| 2. Co-extracted Polar Compounds: Non-volatile, polar compounds from the matrix have contaminated the system. | 2. Ensure the d-SPE cleanup is effective. The use of PSA should remove many polar interferences. |
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common extraction issues.
References
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AOAC International.
-
Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. Available at: [Link]
-
QuEChERS.com. (n.d.). Home of the QuEChERS Method. Available at: [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Available at: [Link]
- Otsuka, K., et al. (n.d.). Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS. Journal of Pesticide Science.
-
Kittlaus, S., et al. (2014). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kruve, A., et al. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58-66. Available at: [Link]
-
Stahnke, H., & Alder, L. (2015). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. ResearchGate. Available at: [Link]
- U.S. Environmental Protection Agency (EPA). (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
-
Technology Networks. (2022). 8 Top Tips For Pesticide Screening. Available at: [Link]
-
Royal Society of Chemistry. (2021). Deep eutectic solvent-based emulsification liquid–liquid microextraction for the analysis of phenoxy acid herbicides in paddy field water samples. RSC Advances. Available at: [Link]
- DTSC California. (2011). SOP NO. SOC-8151 - Revision 15.
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available at: [Link]
-
PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Available at: [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow.
- Thermo Fisher Scientific. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup.
-
PubMed. (n.d.). [Determination of three phenoxyalkanoic acid herbicides in blood using gas chromatography coupled with solid-phase extraction and derivatization]. Available at: [Link]
- Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis.
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]
-
IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
-
ResearchGate. (2026). Kapok-fiber-supported liquid–liquid extraction enables rapid and convenient determination of five phenoxycarboxylic acid herbicide residues in beverages and oral liquids. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of phenoxyalkanoic acid herbicides and their phenolic conversion products in soil by microwave assisted solvent extraction and subsequent analysis of extracts by on-line solid-phase extraction-liquid chromatography. Available at: [Link]
-
University of Hertfordshire. (n.d.). MCPB (Ref: MB 3046). Available at: [Link]
-
EURL-SRM. (2020). Analytical Observations Report. Available at: [Link]
-
PubChem. (n.d.). MCPB-ethyl. Available at: [Link]
-
PubMed. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Available at: [Link]
- ScienceDirect. (n.d.). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at environmental concentrations.
- MDPI. (n.d.). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS.
-
PubMed Central. (n.d.). Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples. Available at: [Link]
-
Chemguide. (n.d.). Hydrolysis of esters. Available at: [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
PubMed. (2000). Solid-phase Extraction of Acidic Herbicides. Available at: [Link]
- Chemdad. (n.d.). This compound.
-
ResearchGate. (n.d.). Solid-phase extraction of acidic herbicides. Available at: [Link]
-
PubMed. (2011). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. Available at: [Link]
-
TestAmerica. (n.d.). The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater - Analytical Method. Available at: [Link]
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- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. chemguide.co.uk [chemguide.co.uk]
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Technical Support Center: Mitigating Ion Suppression for MCPB-ethyl Ester in Electrospray Ionization (ESI) Mass Spectrometry
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with MCPB-ethyl ester analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides in-depth troubleshooting, scientifically grounded explanations, and actionable protocols to diagnose and mitigate ion suppression, ensuring the accuracy and sensitivity of your analytical methods.
Understanding the Challenge: The "Why" Behind Ion Suppression
Before delving into solutions, it is crucial to understand the mechanisms of ion suppression in the context of this compound analysis. Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source, leading to a decreased signal intensity.[1] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[1]
This compound, a phenoxy herbicide, is often analyzed in complex matrices such as soil, water, and various food products.[2][3] These matrices contain a plethora of endogenous and exogenous substances (e.g., salts, lipids, proteins, other pesticides) that can act as ion-suppressing agents.
The primary causes of ion suppression in ESI include:
-
Competition for Charge: In the ESI droplet, a finite number of charges are available. High concentrations of co-eluting matrix components can compete with this compound molecules for these charges, reducing the number of ionized analyte molecules that reach the mass spectrometer.[1]
-
Changes in Droplet Properties: Co-eluting substances can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can hinder solvent evaporation and the subsequent release of gas-phase analyte ions.[1]
-
Formation of Neutral Adducts: Non-volatile salts and other matrix components can form neutral adducts with this compound ions in the droplet, preventing their detection by the mass spectrometer.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide practical solutions.
Part 1: Sample Preparation – The First Line of Defense
Question 1: I am observing significant signal suppression for this compound in my soil/food samples. Where should I start troubleshooting?
Answer: The most effective way to combat ion suppression is through rigorous sample preparation designed to remove interfering matrix components before LC-MS analysis. For complex matrices like soil and food, a simple "dilute and shoot" approach is often insufficient. We recommend implementing one of the following sample cleanup techniques:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for selectively isolating analytes from complex matrices.[4] For this compound, a reversed-phase (C18) or a polymeric sorbent is generally recommended.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases, effectively separating it from many matrix interferences.[5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that combines salting-out liquid extraction with dispersive SPE (dSPE) for cleanup. It has been successfully applied to the analysis of various pesticides, including phenoxy herbicides, in food matrices.[2][3][6]
Question 2: Can you provide a starting point protocol for Solid-Phase Extraction (SPE) for this compound?
Answer: Certainly. The following is a general-purpose SPE protocol for the extraction of this compound from an aqueous sample (e.g., water sample or a soil/food extract). Optimization will be necessary based on your specific matrix and analytical goals.
Table 1: General SPE Protocol for this compound
| Step | Procedure | Rationale |
| 1. Sorbent Selection | C18 or Polymeric Reversed-Phase (500 mg) | These non-polar sorbents effectively retain the moderately non-polar this compound. |
| 2. Conditioning | 5 mL Methanol, followed by 5 mL of reagent water | Activates the sorbent and ensures proper wetting for optimal analyte retention. |
| 3. Sample Loading | Load the pre-treated sample at a flow rate of ~5 mL/min | A controlled flow rate allows for efficient interaction between the analyte and the sorbent. |
| 4. Washing | 5 mL of 5-10% Methanol in water | Removes polar interferences that are not strongly retained on the sorbent. |
| 5. Elution | 5-10 mL of Acetonitrile or Ethyl Acetate | A strong organic solvent disrupts the interaction between this compound and the sorbent, eluting the analyte. |
| 6. Evaporation & Reconstitution | Evaporate the eluate to dryness and reconstitute in the initial mobile phase | Concentrates the analyte and ensures compatibility with the LC-MS system. |
Question 3: I'm still seeing ion suppression even after SPE. What's next?
Answer: If a single cleanup step is insufficient, consider a multi-step approach or a different technique. For particularly challenging matrices, a combination of LLE followed by SPE can provide a much cleaner extract. Alternatively, the choice of elution solvent in your SPE protocol can be refined. A more selective elution solvent might leave more of the interfering compounds behind on the sorbent.
Part 2: Chromatographic Separation – Creating Space for Your Analyte
Question 4: How can I use my HPLC method to reduce ion suppression for this compound?
Answer: The goal of chromatographic separation in this context is to ensure that this compound elutes at a retention time where no significant ion-suppressing matrix components are co-eluting.[7]
Here are key chromatographic parameters to optimize:
-
Column Chemistry: A standard C18 column is a good starting point. However, if co-elution is an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase.
-
Gradient Profile: A shallower gradient can improve the separation between your analyte and interfering peaks.
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.
-
Recommended: Formic acid (0.1%) or ammonium formate (5-10 mM) are generally good choices for positive ion mode ESI as they promote protonation without causing significant suppression.[8]
-
Use with Caution: Trifluoroacetic acid (TFA) is a strong ion-pairing agent and can cause significant ion suppression in ESI. If it's required for chromatography, use the lowest possible concentration.
-
Visualizing the Impact of Chromatography
The following diagram illustrates how chromatographic separation can move the analyte peak away from a region of ion suppression.
Caption: Chromatographic optimization to mitigate ion suppression.
Part 3: ESI Source Parameter Optimization – Fine-Tuning for Success
Question 5: Which ESI source parameters have the most significant impact on reducing ion suppression?
Answer: While sample preparation and chromatography are primary, optimizing ESI source parameters can further enhance your signal and mitigate suppression.[9][10] The following parameters are critical:
-
Capillary Voltage: This voltage drives the electrospray. Too low, and you'll have inefficient ionization. Too high, and you risk in-source fragmentation and potential ion suppression. A typical starting range for positive mode is 3-5 kV.[8]
-
Nebulizer Gas Pressure: This controls the formation of the initial droplets. Higher pressure leads to smaller droplets and more efficient desolvation but can also cause ion suppression if set too high. A typical range is 20-60 psi.[8]
-
Drying Gas (Desolvation) Temperature and Flow Rate: These parameters aid in solvent evaporation. Higher temperatures and flow rates can improve desolvation but can also lead to the degradation of thermally labile compounds.
Table 2: ESI Source Parameter Optimization Strategy
| Parameter | Starting Point | Optimization Strategy | Potential Impact on Ion Suppression |
| Capillary Voltage | 4.0 kV | Vary in 0.5 kV increments | Can improve ionization efficiency, but extreme values may worsen suppression. |
| Nebulizer Gas Pressure | 40 psi | Vary in 5-10 psi increments | Optimal pressure leads to smaller, more efficiently charged droplets, reducing competition. |
| Drying Gas Temperature | 350 °C | Vary in 25-50 °C increments | Improved desolvation can reduce the concentration of matrix components in the final droplet stage. |
| Drying Gas Flow Rate | 10 L/min | Vary in 2 L/min increments | Similar to temperature, enhances desolvation. |
Experimental Workflow for ESI Parameter Optimization
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. pjoes.com [pjoes.com]
- 6. QuEChERS: About the method [quechers.eu]
- 7. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 9. Optimization of electrospray interface and quadrupole ion trap mass spectrometer parameters in pesticide liquid chromatography/electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for MCPB-Ethyl Ester Using Certified Reference Materials
Welcome to a comprehensive guide on the validation of analytical methods for MCPB-ethyl ester. In the landscape of analytical chemistry, particularly within environmental and agricultural sciences, the accuracy and reliability of quantitative data are non-negotiable. This guide is designed for researchers, scientists, and quality control professionals who require a robust, defensible method for the determination of this compound. We will move beyond rote procedural descriptions to explore the scientific rationale behind our choices, grounding our methodology in the internationally recognized ICH Q2(R1) guidelines and emphasizing the pivotal role of Certified Reference Materials (CRMs) in establishing analytical traceability and ensuring the highest degree of data integrity.
Introduction: Why Method Validation for this compound Matters
This compound, the ethyl ester form of the phenoxybutyric acid herbicide MCPB, is a compound of significant interest in residue analysis for food safety and environmental monitoring.[1] Its accurate quantification is essential for regulatory compliance and risk assessment. An analytical method, no matter how technologically advanced, is only as reliable as its validation. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[2]
The cornerstone of any high-confidence validation is the use of a Certified Reference Material (CRM). Unlike a standard analytical-grade reagent, a CRM is produced by a highly competent manufacturer (often accredited to ISO 17034) and comes with a certificate that specifies the property value (e.g., concentration or purity), its associated uncertainty, and a statement of metrological traceability.[3][4] Using a CRM as the benchmark for your validation anchors your results to a recognized, accurate value, making your method trustworthy and scientifically sound.
Selecting the Right Tool: A Comparison of Analytical Techniques
The choice of analytical instrumentation is a critical first step. For a semi-volatile ester like this compound, two techniques stand out: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. | Separates compounds in the liquid phase based on their polarity and interactions with a stationary phase. |
| Suitability for MCPB-EE | Suitable. As an ester, it is sufficiently volatile for GC analysis.[5] | Highly suitable. Avoids the high temperatures of a GC inlet, preventing potential thermal degradation of the ester.[6] |
| Sensitivity & Selectivity | Good sensitivity, with high selectivity provided by the mass spectrometer, especially in Selected Ion Monitoring (SIM) mode.[7][8] | Typically offers superior sensitivity and selectivity due to the use of Multiple Reaction Monitoring (MRM), which minimizes matrix interference.[9] |
| Sample Preparation | May require more extensive cleanup to remove non-volatile matrix components that could contaminate the GC inlet and column. | Often compatible with simpler extraction techniques like QuEChERS, as the liquid phase is more forgiving of complex matrices.[9] |
| Primary Justification | A robust and widely available technique with excellent separation efficiency for complex mixtures.[10] | The preferred method for trace-level analysis of pesticides in complex matrices due to its high specificity and sensitivity.[6] |
For the remainder of this guide, we will focus on developing and validating an LC-MS/MS method , as it generally represents the state-of-the-art for this type of analysis, offering superior sensitivity and robustness against matrix effects.[6][9]
The Validation Workflow: A Step-by-Step Protocol
The validation process is a systematic journey to characterize a method's performance. The following workflow, based on the ICH Q2(R1) guideline, ensures all critical parameters are thoroughly evaluated.[11][12]
Caption: The three-phase workflow for analytical method validation.
Experimental Protocol: Validation of an LC-MS/MS Method
This protocol outlines the steps to validate a method for quantifying this compound in a water matrix.
A. Materials and Reagents
-
Certified Reference Material (CRM): this compound in acetonitrile, 1000 µg/mL (e.g., from LGC Standards or equivalent ISO 17034 accredited provider).[3][13]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: LC-MS grade formic acid.
-
Matrix: Blank mineral water, pre-screened to be free of this compound.
B. Instrumentation (Example)
-
LC System: Agilent 1290 Infinity HPLC or equivalent.[1]
-
Column: Phenomenex C18 (e.g., 100 x 3.0 mm, 2.6 µm).[1]
-
Mass Spectrometer: Sciex 6500 Triple Quadrupole or equivalent.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
C. Validation Parameter Protocols
1. Specificity (Selectivity)
-
Causality: This test proves that the signal you measure comes only from this compound and not from other components in the sample matrix.[14]
-
Protocol:
-
Inject a solvent blank (acetonitrile).
-
Extract and inject a blank water sample.
-
Prepare a 100 ng/mL standard of the this compound CRM in acetonitrile and inject.
-
Spike the blank water matrix with the CRM to a final concentration of 100 ng/mL, extract, and inject.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank matrix chromatogram. The peak in the spiked sample must have the same retention time as the pure standard.
2. Linearity and Range
-
Causality: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration.[11] This is crucial for accurate quantification.
-
Protocol:
-
Perform a serial dilution of the CRM stock solution to prepare calibration standards in acetonitrile at concentrations of 1, 5, 10, 50, 100, and 250 ng/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995.[11] The range is defined by the lowest and highest concentration points on the curve (1-250 ng/mL).
3. Accuracy (as % Recovery)
-
Causality: Accuracy measures the closeness of your experimental result to the true, certified value provided by the CRM.[15] It is the most critical measure of a method's trueness.
-
Protocol:
-
Spike blank water samples at three different concentration levels within your linear range (e.g., low, medium, and high: 5 ng/mL, 50 ng/mL, and 200 ng/mL).
-
Prepare three replicates at each concentration level.
-
Extract and analyze the samples, quantifying them against the calibration curve.
-
Calculate the percent recovery for each replicate: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100.
-
-
Acceptance Criteria: The mean recovery should be within 70-120% with a relative standard deviation (RSD) of ≤ 20%.[16]
4. Precision
-
Causality: Precision demonstrates the consistency and reproducibility of the method. It is assessed at two levels:
-
Protocol:
-
Repeatability: Prepare six replicates of a spiked water sample at a medium concentration (e.g., 50 ng/mL). Analyze them on the same day by the same analyst.
-
Intermediate Precision: Have a different analyst repeat the analysis of six more replicates on a different day.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (RSD%) for each set of six replicates.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should typically be ≤ 15-20%.[16]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[11]
-
Protocol (Signal-to-Noise method):
-
Analyze a series of low-concentration spiked samples.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for the LOQ.
-
The LOQ must be verified by demonstrating that it can be quantified with acceptable accuracy and precision (e.g., analyzing six replicates at the proposed LOQ concentration).
-
-
Acceptance Criteria: The LOQ must be fit for the intended purpose of the method (e.g., below the regulatory limit).
Caption: The interrelationship of key validation parameters.
Comparative Performance Data (Hypothetical)
The table below presents a hypothetical comparison of validation results for our LC-MS/MS method versus a plausible GC-MS method, demonstrating how to present such data objectively.
| Validation Parameter | LC-MS/MS Method | GC-MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9991 | 0.9975 | ≥ 0.995 |
| Range (ng/mL) | 1 - 250 | 10 - 500 | Fit for purpose |
| Accuracy (% Recovery) | 98.5% (RSD: 4.2%) | 94.2% (RSD: 7.8%) | 70-120% Recovery |
| Precision (Repeatability RSD) | 3.5% | 6.5% | ≤ 20% |
| Precision (Intermediate RSD) | 5.1% | 9.3% | ≤ 20% |
| LOQ (ng/mL) | 1 | 10 | Below regulatory limits |
Interpretation: In this comparison, the LC-MS/MS method demonstrates superior performance, particularly in its lower limit of quantitation and better precision. This data provides a clear, evidence-based rationale for selecting the LC-MS/MS method for high-sensitivity applications.
Conclusion
The validation of an analytical method is a rigorous but essential process that underpins the credibility of all subsequent results. By systematically evaluating specificity, linearity, accuracy, precision, and sensitivity against internationally recognized standards like ICH Q2(R1), we build a comprehensive performance profile of our method.[11][12] The use of a Certified Reference Material is the lynchpin of this process, providing an indisputable anchor to the true value and ensuring that the method is not just precise, but also accurate.
The comparative data presented illustrates that while both GC-MS and LC-MS/MS are viable techniques, the LC-MS/MS method offers distinct advantages in sensitivity and precision for this compound analysis. This guide provides a robust framework and detailed protocols that, when followed, will yield a fully validated, defensible, and highly reliable analytical method suitable for the most demanding research and regulatory environments.
References
-
Title: Key ICH Method Validation Parameters to Know Source: Altabrisa Group URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]
-
Title: MCPB-Ethyl - CRM Source: LABSTANDARD URL: [Link]
-
Title: this compound(CAS# 10443-70-6) Source: Angene Chemical URL: [Link]
-
Title: MCPB-Ethyl solution Source: CRM LABSTANDARD URL: [Link]
-
Title: Identification of Aromatic Fatty Acid Ethyl Esters Source: University of Rovira i Virgili URL: [Link]
-
Title: Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry Source: PubMed URL: [Link]
-
Title: Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS Source: ResearchGate URL: [Link]
-
Title: Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor Source: SciELO URL: [Link]
-
Title: Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Source: Waters Corporation URL: [Link]
-
Title: Analysis by liquid chromatography–electrospray ionization tandem mass spectrometry and acute toxicity evaluation for ß-blockers Source: ScienceDirect URL: [Link]
-
Title: Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium Source: MOST Wiedzy URL: [Link]
-
Title: METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED Source: European Commission URL: [Link]
-
Title: Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users Source: PubMed URL: [Link]
-
Title: VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY Source: ICH URL: [Link]
-
Title: GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION Source: Christian Brothers University URL: [Link]
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of MCPB-Ethyl Ester in Immunoassays
For researchers, scientists, and drug development professionals engaged in the detection and quantification of agricultural chemicals, the specificity of analytical methods is paramount. This guide provides an in-depth technical comparison of immunoassay performance for the herbicide MCPB-ethyl ester, with a core focus on the critical assessment of cross-reactivity. We will explore the underlying principles of immunoassay specificity and provide a detailed, field-proven protocol for its evaluation.
Introduction: The Challenge of Specificity in Herbicide Detection
This compound, or ethyl 4-(4-chloro-2-methylphenoxy)butanoate, is a selective phenoxy herbicide used for the control of broadleaf weeds.[1][2] Its presence in environmental and food samples is closely monitored to ensure regulatory compliance and safety. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective screening solution for such monitoring.[3]
However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibody binds to structurally similar, non-target molecules.[4] This can lead to false-positive results or an overestimation of the target analyte's concentration. Given the structural similarities within the phenoxy herbicide family, a rigorous assessment of an immunoassay's cross-reactivity is not just a quality control step, but a fundamental requirement for data integrity.
This guide will walk you through a systematic approach to evaluating the cross-reactivity of an this compound immunoassay, enabling you to select and validate an assay with confidence.
The Molecular Landscape: this compound and Its Structural Analogs
The specificity of an antibody is determined by its ability to recognize the unique three-dimensional structure of its target antigen.[4] For small molecules like this compound, the antibody is raised against a hapten-carrier protein conjugate. The resulting antibody will have the highest affinity for this compound but may also bind to other molecules that share key structural features.
Below is a diagram illustrating the chemical structure of this compound and several of its structurally related phenoxy herbicides that are potential cross-reactants.
Caption: Structural relationships between this compound and potential cross-reactants.
Understanding these structural similarities is the first step in designing a comprehensive cross-reactivity assessment. The primary metabolite, MCPB (the carboxylic acid form), and the related herbicide MCPA are of particular importance. Other phenoxy herbicides with variations in the aromatic ring substitution or the length of the carboxylic acid chain should also be considered.
Experimental Design: A Self-Validating Protocol for Cross-Reactivity Assessment
The most common immunoassay format for small molecules like this compound is the competitive ELISA. In this format, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites.[5][6] The resulting signal is inversely proportional to the concentration of the analyte in the sample.
The following workflow outlines a robust, self-validating protocol for assessing cross-reactivity in a competitive ELISA format.
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate competitive ELISA.
Materials:
-
Anti-MCPB-ethyl ester antibody
-
This compound standard
-
Potential cross-reactant compounds (e.g., MCPB, MCPA, 2,4-DB-ethyl ester, etc.)
-
This compound-horseradish peroxidase (HRP) conjugate
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Antibody Coating: Dilute the anti-MCPB-ethyl ester antibody in coating buffer to the optimal concentration (previously determined by titration). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.[7]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block any unoccupied protein binding sites.
-
Washing: Repeat the washing step as in step 2.
-
Standard and Cross-Reactant Preparation:
-
Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve (e.g., from 0.01 to 100 ng/mL).
-
Prepare serial dilutions of each potential cross-reactant in assay buffer over a wide concentration range (e.g., from 0.1 to 10,000 ng/mL).
-
-
Competitive Reaction:
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the diluted this compound-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The key to quantifying cross-reactivity lies in comparing the concentration of the cross-reactant required to cause a 50% inhibition of the maximum signal (IC50) with the IC50 of the target analyte (this compound).
Calculation of Percent Cross-Reactivity:
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of this compound / IC50 of cross-reactant) x 100
Interpretation of Results:
-
A high %CR value indicates that the antibody has a significant affinity for the cross-reactant, and the assay is not specific.
-
A low %CR value suggests that the antibody is highly specific for this compound.
Comparative Performance Data: A Hypothetical Case Study
To illustrate the practical application of this protocol, we present a hypothetical comparison of two different anti-MCPB-ethyl ester antibodies (Antibody A and Antibody B) tested against a panel of structurally related herbicides.
| Compound | Antibody A | Antibody B |
| IC50 (ng/mL) | % Cross-Reactivity | |
| This compound (Target Analyte) | 1.5 | 100 |
| MCPB | 10.2 | 14.7 |
| MCPA | 150.5 | < 1.0 |
| 2,4-DB-ethyl ester | 25.8 | 5.8 |
| 2,4-D-ethyl ester | > 1000 | < 0.1 |
| Mecoprop-ethyl ester | 89.7 | 1.7 |
Analysis of the Hypothetical Data:
-
Antibody A demonstrates higher specificity for this compound, with lower cross-reactivity towards MCPB and 2,4-DB-ethyl ester compared to Antibody B.
-
Antibody B is slightly more sensitive to the target analyte (lower IC50) but exhibits greater cross-reactivity with MCPB and 2,4-DB-ethyl ester.
-
Both antibodies show negligible cross-reactivity with MCPA and 2,4-D-ethyl ester, indicating that the presence of these compounds is unlikely to interfere with the assay.
The choice between Antibody A and Antibody B would depend on the specific application. For applications requiring the highest possible specificity, Antibody A would be the superior choice. If a slightly higher sensitivity is prioritized and the potential for co-occurrence of MCPB is low, Antibody B might be considered, with the understanding of its cross-reactivity profile.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The assessment of cross-reactivity is a non-negotiable step in the validation of any immunoassay for this compound. As this guide has demonstrated, a systematic and well-documented experimental approach is crucial for understanding the specificity of an antibody and, by extension, the reliability of the data generated.
By following the principles and protocols outlined herein, researchers, scientists, and drug development professionals can confidently select, validate, and implement immunoassays for the accurate and specific detection of this compound, thereby ensuring the integrity of their analytical results. For regulatory submissions and method validation, it is also advisable to consult guidelines from relevant authorities such as the U.S. Environmental Protection Agency (EPA).[8][9]
References
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]
-
2BScientific. (n.d.). Application Guides / ELISA Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-reactivity of herbicides structurally related to 2,4,5-TP. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 5). Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. Retrieved from [Link]
-
PubChem. (n.d.). MCPB-ethyl. Retrieved from [Link]
-
angenechemical.com. (n.d.). This compound(CAS# 10443-70-6). Retrieved from [Link]
-
sitem.herts.ac.uk. (n.d.). MCPB-ethyl data sheet. Retrieved from [Link]
-
LookChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester. Retrieved from [Link]
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A Guide to Inter-laboratory Validation of MCPB-ethyl Ester Analytical Methods
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of MCPB-ethyl ester, a widely used phenoxy herbicide.[1] It is intended for researchers, analytical scientists, and professionals in contract research organizations (CROs) and drug development who are tasked with establishing and validating robust analytical methods for this compound. This document emphasizes the critical parameters for inter-laboratory validation, ensuring data reliability and comparability across different testing facilities.
Introduction: The Importance of Validated this compound Analysis
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective systemic herbicide, and its ethyl ester form is a common active ingredient in many commercial formulations. Accurate and precise quantification of this compound in various matrices, such as environmental samples (soil, water) and agricultural products, is crucial for regulatory compliance, environmental monitoring, and human safety assessment. Inter-laboratory validation is the cornerstone of demonstrating that an analytical method is rugged and reproducible, providing confidence in data generated across different laboratories, instruments, and analysts.[2][3] This guide will delve into the key performance characteristics that must be rigorously evaluated.
Comparative Overview of Analytical Techniques
The determination of this compound and related phenoxy herbicides is predominantly accomplished using chromatographic techniques coupled with various detectors.[4][5] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC) : GC-based methods, particularly with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD), are well-established for the analysis of volatile and semi-volatile compounds like this compound.[4][6] Derivatization to a more volatile form, such as a methyl ester, is often employed to improve chromatographic performance.[7]
-
Liquid Chromatography (LC) : High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) have become the methods of choice for many laboratories.[4][8] LC-MS/MS offers high sensitivity and selectivity, often with minimal sample preparation, and can simultaneously analyze the parent ester and its acid metabolite, MCPB.
The following diagram illustrates a typical analytical workflow for this compound analysis.
Caption: General workflow for this compound analysis.
Key Validation Parameters for Inter-laboratory Studies
For a method to be considered validated for inter-laboratory use, a comprehensive set of performance characteristics must be evaluated.[2][9] These parameters, as outlined by international guidelines from organizations like AOAC International and IUPAC, ensure the method is "fit for purpose."[3][10][11]
| Validation Parameter | Description | Typical Acceptance Criteria (for pesticide residue analysis) |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[2][12] | No significant interference at the retention time of the analyte. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12][13] | Correlation coefficient (r²) ≥ 0.99.[13] |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value.[2] It is often assessed by analyzing spiked samples. | Mean recovery between 70-120%.[13][14] |
| Precision (Repeatability & Reproducibility) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[2][15] | Repeatability (RSDr) ≤ 20%, Reproducibility (RSDR) ≤ 20%.[13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][9] | Typically 3 times the signal-to-noise ratio. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][9] | Typically 10 times the signal-to-noise ratio; must be at or below the relevant regulatory limit. |
| Ruggedness | The reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, and laboratories.[2] | No significant change in results when minor changes are made to the method parameters. |
| Measurement Uncertainty | A parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[2][13] | Should be estimated and reported; a common target is ≤ 50% for pesticide analysis.[13] |
A Validated LC-MS/MS Method for this compound in Soil: A Case Study
The following protocol details a validated LC-MS/MS method for the determination of this compound and its parent acid, MCPB, in soil, based on a method evaluated by the U.S. Environmental Protection Agency (EPA).[8]
4.1. Experimental Protocol
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing dSPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
Inject onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Use a mobile phase gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[8]
-
Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring for specific precursor-to-product ion transitions (MRM).[8]
-
4.2. Inter-laboratory Validation Data (Hypothetical Example)
The following table presents hypothetical data from an inter-laboratory study involving three different laboratories to validate the LC-MS/MS method described above.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Overall Mean | Reproducibility (RSDR) |
| Recovery @ 0.01 mg/kg (%) | 95.2 | 98.1 | 93.5 | 95.6 | 4.5% |
| Recovery @ 0.1 mg/kg (%) | 99.8 | 102.5 | 97.9 | 100.1 | 3.2% |
| Repeatability (RSDr) @ 0.05 mg/kg | 5.1% | 4.8% | 5.5% | - | - |
| LOQ (mg/kg) | 0.01 | 0.01 | 0.01 | 0.01 | - |
These results demonstrate the method's excellent accuracy and precision across multiple laboratories, meeting typical regulatory requirements.[13]
The Inter-laboratory Validation Process
Establishing a robust and validated analytical method across multiple laboratories requires a structured approach. Proficiency testing (PT) or round-robin studies are common ways to assess inter-laboratory performance.[16][17][18]
Caption: A typical inter-laboratory validation workflow.
Conclusion
The inter-laboratory validation of analytical methods for this compound is a critical process for ensuring the generation of reliable and comparable data. This guide has provided a comparative overview of common analytical techniques and highlighted the essential validation parameters that must be rigorously assessed. By following established guidelines and employing a structured validation process, laboratories can confidently demonstrate the fitness for purpose of their analytical methods, a cornerstone of scientific integrity and regulatory acceptance.
References
- SWA Environmental Consultants & Engineers. (2025, July 15). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography.
- Semantic Scholar. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables.
- U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- ResearchGate. Validation parameters for pesticide residue determinations (linearity...).
- Heca Sentra Analitika. (2023, June 30). Method Validation for Pesticide Residues on Rice Grain in Aceh Besar District, Indonesia Using Gas Chromatography-Electron Capture.
- European Commission. METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
- IUPAC. HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT).
- AOAC International. AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
- AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements.
- NATA. (2012, June). Guidelines for the validation and verification of quantitative and qualitative test methods.
- Asian Journal of Research in Chemistry. Analytical Method Validation: Collation between International Guidelines.
- MDPI. (2022, March 25). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites.
- U.S. Environmental Protection Agency. Single-laboratory Validation of EPA Method 8150 for the Analysis of Chlorinated Herbicides in Hazardous Waste.
- TestQual. Proficiency Tests.
- ScienceDirect. (2025, December 23). Analytical methodologies for the determination of phthalates in environmental matrices.
- RTI Laboratories. Proficiency Testing.
- Vlaams Instituut voor de Zee. Analytics of endocrine disrupting chemicals in environmental matrices.
- EU Science Hub. Proficiency test on the determination of 3-MCPD esters in edible oil.
- PubMed. Co-mutagenic Activity of Phenoxyherbicides MCPA- And MCPB-ethylester in the Ames Assay.
- Repositori UPF. (2023, April 17). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples.
- PubMed. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes.
- gtfch.org. (2009, June 1). APPENDIX B Requirements for the validation of analytical methods.
- U.S. Environmental Protection Agency. Single-Laboratory Validation Of EPA Method 8150 For The Analysis Of Chlorinated Herbicides In Hazardous Waste.
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A Comparative Analysis of MCPB-Ethyl Ester and Other Phenoxy Herbicides
Prepared by: Gemini, Senior Application Scientist
Abstract
Phenoxy herbicides have been a cornerstone of selective broadleaf weed control in agriculture since the 1940s.[1][2] Within this class, compounds like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and its ethyl ester represent a sophisticated approach to achieving selectivity, particularly in sensitive crops.[3] This guide provides a comparative analysis of MCPB-ethyl ester against other prominent phenoxy herbicides, such as MCPA (4-chloro-2-methylphenoxy)acetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid).[4][5] We will delve into the distinct mechanism of action conferred by the butyric acid side chain of MCPB, which relies on in-planta β-oxidation for activation—a process that differentiates susceptible weeds from tolerant crops.[3] This guide will synthesize data on herbicidal efficacy, crop safety, and metabolic pathways, supported by detailed experimental protocols for comparative evaluation.
Introduction to Phenoxy Herbicides
Phenoxy herbicides are systemic compounds that function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[6][7] When applied to susceptible broadleaf plants, they induce uncontrolled, disorganized growth that disrupts vascular tissues, leading to stem twisting, leaf deformation, and eventual plant death.[7][8] Their selectivity is a key feature; they effectively control broadleaf weeds in monocotyledonous crops like cereals and grasses, which are generally tolerant.[1][8] The most well-known members of this class include MCPA and 2,4-D.[4] These herbicides are typically formulated as salts or esters to improve their handling and absorption characteristics.[9]
This compound: A Profile in Selective Activation
MCPB and its ester formulations, like this compound, are classified as propesticides or pro-herbicides.[3] This means they are not herbicidally active in their applied form. Instead, their efficacy hinges on a metabolic process within the target plant.
Mechanism of Action: The selectivity of MCPB is derived from the β-oxidation of its butyric acid side chain.[10] Many broadleaf weeds possess enzyme systems that readily convert MCPB into the herbicidally active MCPA through this process.[11] Conversely, many tolerant crops, particularly legumes like peas, lack the specific enzymes required for this conversion or perform it too slowly for phytotoxic levels of MCPA to accumulate. This metabolic differentiation is the foundation of MCPB's crop safety in certain sensitive broadleaf crops where MCPA or 2,4-D would cause significant injury.
The process can be visualized as follows:
-
Uptake: this compound is absorbed by the leaves and roots.
-
Hydrolysis: The ester group is rapidly hydrolyzed to MCPB acid.
-
β-Oxidation (in Weeds): Susceptible weeds cleave the butyric acid side chain, converting MCPB to MCPA.
-
Auxin Overload (in Weeds): The resulting MCPA acts as a synthetic auxin, causing lethal uncontrolled growth.
-
Metabolic Inactivity (in Crops): Tolerant crops do not efficiently convert MCPB to MCPA, thus avoiding phytotoxicity.
Caption: Workflow for a comparative herbicide dose-response bioassay.
Field Trial Protocol
Field trials are crucial for evaluating herbicide performance under real-world agricultural and environmental conditions.
Objective: To compare the efficacy of MCPB, MCPA, and 2,4-D on a natural weed population and assess the crop safety in a target crop (e.g., spring wheat undersown with clover).
Protocol:
-
Site Selection: Choose a field with a uniform infestation of target weeds and suitable soil type.
-
Plot Layout: Establish small plots (e.g., 2m x 10m) using a randomized complete block design with 4 replicates. Include an untreated control plot in each block.
-
Application: Apply herbicides at their recommended field rates using a calibrated backpack or plot sprayer. Record environmental conditions (temperature, wind speed, humidity) at the time of application.
-
Assessments:
-
Weed Control (Efficacy): At 14, 28, and 56 days after application (DAA), assess weed control using a 0-100% rating scale (0 = no control, 100 = complete death). Also, count weed density in fixed quadrats within each plot.
-
Crop Injury (Phytotoxicity): At 7, 14, and 28 DAA, assess crop injury on a 0-100% scale (0 = no injury, 100 = crop death). Pay special attention to the undersown clover.
-
Yield: At crop maturity, harvest the central area of each plot and determine the crop yield, adjusting for moisture content.
-
-
Data Analysis: Use Analysis of Variance (ANOVA) to compare treatment means for weed control, crop injury, and yield. Apply a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatments.
Conclusion and Future Perspectives
This compound occupies a vital niche within the phenoxy herbicide family. Its unique pro-herbicide nature, relying on β-oxidation for activation, provides an essential tool for selective weed control in sensitive broadleaf crops where conventional phenoxies like MCPA and 2,4-D cannot be safely used. [3][10]While MCPA and 2,4-D offer a broader weed control spectrum, the metabolic selectivity of MCPB is unparalleled for specific agricultural systems, particularly in legume cultivation. [12] Future research should focus on understanding the genetic and enzymatic basis of β-oxidation capabilities in different weed species. This knowledge could help predict the efficacy of MCPB on emerging weed threats and could inform the development of new pro-herbicides with even greater selectivity and novel activation pathways. Furthermore, investigating the long-term impact of these herbicides on soil microbial communities that contribute to their degradation is crucial for sustainable agricultural practices. [7][10]
References
- Wikipedia. (n.d.). Phenoxy herbicide.
- Modern Agriculture. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.
- CymitQuimica. (n.d.). CAS 10443-70-6: MCPB ethyl.
- National Agricultural Library. (2002). Human Exposure to Phenoxy Herbicides.
- Nufarm. (n.d.). PHENOXIES.
- The Production of Phenoxy Herbicides. (n.d.).
- The World of Protozoa, Rotifera, Nematoda and Oligochaeta. (n.d.). Phenoxy (C6H5O-) herbicides.
- Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- ResearchGate. (n.d.). Structural diagrams of 2,4-D and other phenoxy herbicides.
- He, Y. (n.d.). MCPA (257). Food and Agriculture Organization of the United Nations.
- ResearchGate. (n.d.). Factors influencing the herbicidal efficiency of MCPA and MCPB in three species of microalgae.
- ResearchGate. (n.d.). Degradation of several herbicides in a soil previously treated with MCPA.
- Wikipedia. (n.d.). MCPA.
- PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-.
- University of Hertfordshire. (n.d.). MCPB (Ref: MB 3046). AERU.
- Fairfax County Master Gardeners. (n.d.). Five Things to Know About Selective Weed Killers.
- British Grassland Society. (n.d.). THE EFFECT OF MCPA, MCPB AND 2,4-DB ON THE PRODUCTIVITY AND BOTANICAL COMPOSITION OF PERMANENT PASTURE.
- PubMed. (1990). Co-mutagenic Activity of Phenoxyherbicides MCPA- And MCPB-ethylester in the Ames Assay.
- FBN. (2025). 2,4-D 101: Everything Farmers Need to Know About 2,4-D.
- Solutions Pest & Lawn. (n.d.). Endrun Turf Herbicide (2, 4-D Mecoprop Dicamba).
- Wholesale Seeds. (2024). PEFORMA EXTRACTA MCPB MCPA Label.
- Rigby Taylor. (n.d.). Choosing The Right Weed Killer.
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- 12. bcpc.org [bcpc.org]
A Senior Scientist's Guide to Certified Reference Materials for MCPB-Ethyl Ester Analysis
This guide provides an in-depth comparison of Certified Reference Materials (CRMs) for the analysis of MCPB-ethyl ester. Designed for researchers, analytical scientists, and quality control professionals, this document moves beyond a simple product listing to offer a technical framework for selecting and utilizing these critical standards. We will explore the nuances of available CRMs, supported by procedural logic and an exemplary analytical protocol to ensure the generation of reliable, reproducible, and defensible data.
The Analytical Imperative: Why High-Purity CRMs for this compound are Non-Negotiable
This compound, chemically known as ethyl 4-(4-chloro-2-methylphenoxy)butanoate, is a selective phenoxy herbicide used to control broadleaf weeds in various agricultural settings[1][2]. Its mode of action involves mimicking natural plant hormones, which leads to uncontrolled growth and the eventual death of susceptible plants[1][2]. Given its environmental presence and potential for residue in food products, its accurate quantification is paramount for regulatory compliance, environmental monitoring, and food safety assessment.
A Certified Reference Material (CRM) is the cornerstone of any quantitative analysis. It provides a metrologically traceable value that allows a laboratory to:
-
Calibrate Instrumentation: Establish a reliable relationship between the instrument signal and the analyte concentration.
-
Validate Methods: Prove that an analytical method is accurate, precise, and fit for its intended purpose, adhering to guidelines like those from SANTE or the EPA[3].
-
Ensure Traceability: Link measurement results to a national or international standard, ensuring comparability across different laboratories and over time.
The highest quality CRMs are produced by manufacturers accredited to ISO 17034 , which specifies the general requirements for the competence of reference material producers[4]. This accreditation ensures that aspects like homogeneity, stability, and characterization are rigorously controlled and documented, providing the end-user with the highest level of confidence in the certified value.
Comparative Analysis of Commercially Available this compound CRMs
The selection of a CRM should be a deliberate process based on the specific application, laboratory workflow, and required level of uncertainty. The primary formats available are "neat" materials (highly pure solids or liquids) and pre-dissolved solutions.
| Supplier | Example Product Code | Format | Purity / Concentration | Solvent | Accreditation & Key Features |
| LGC Standards | DRE-C14794500 | Neat | High Purity (Lot-specific) | N/A | Produced under ISO 17034 accreditation, ensuring high confidence and traceability. Ideal for creating custom stock solutions[4]. |
| CRM LABSTANDARD | AST2B3L1292 | Solution | 100.00 mg/L or 1000.00 mg/L | Acetonitrile | Offers ready-to-use solutions, reducing preparation time and potential for error. Useful for high-throughput labs[5]. |
| CymitQuimica | IN-DA008S6I | Neat | 98% | N/A | Provides analytical standards suitable for routine analysis. Purity often determined by GC[1]. |
Expert Insights on Selection:
-
For Method Development & Validation: A neat, ISO 17034-accredited CRM from a provider like LGC Standards is the superior choice. It provides the lowest uncertainty and the flexibility to prepare stock solutions and calibration curves across a wide range of concentrations. The traceability it affords is essential for developing authoritative and defensible methods.
-
For High-Throughput Routine Analysis: Pre-made solutions, such as those from CRM LABSTANDARD , offer significant workflow advantages. They eliminate the need for gravimetric preparation of stock standards, which can be a source of error and a bottleneck in busy labs. However, one must ensure the provided concentration levels and solvent are compatible with the intended analytical method.
-
For General Research & Screening: Standards from suppliers like CymitQuimica can be a cost-effective option for preliminary research or screening applications where the full rigor of ISO 17034 accreditation is not a primary requirement.
The Analytical Workflow: A Self-Validating System
A robust analytical method is a self-validating system where each step is designed to minimize error and ensure the integrity of the final result. The role of the CRM is central to this entire process.
Caption: End-to-end analytical workflow for this compound quantification.
Causality within the Workflow:
-
CRM Selection: The process begins with selecting an ISO 17034 neat CRM. This choice establishes the metrological traceability for all subsequent measurements.
-
Standard Preparation: A stock standard is prepared gravimetrically to minimize uncertainty. This stock is then used to create calibration standards and quality controls (QCs) through precise volumetric dilutions. The accuracy of these standards directly dictates the accuracy of the final result.
-
Sample Extraction: The extraction procedure (e.g., Solid Phase Extraction for water, QuEChERS for food matrices) is designed to efficiently isolate this compound from the sample matrix while removing interferences[6]. A matrix-matched blank is used to prepare calibration standards whenever possible to compensate for matrix effects.
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity[7][8][9]. Operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of this compound even in complex samples.
-
Data Processing & Reporting: The instrument response for the calibration standards is used to generate a calibration curve. The concentration of the analyte in the sample extracts and QCs is then calculated from this curve. The final reported value must include an estimation of measurement uncertainty, which traces back to the purity of the original CRM.
Exemplary Protocol: Quantification of this compound in Water by LC-MS/MS
This protocol describes the use of a neat CRM to validate an analytical method for quantifying this compound in surface water, based on established principles for acidic herbicide analysis[8].
Objective: To determine the concentration of this compound in spiked surface water samples with a validated LC-MS/MS method.
1. Materials & Reagents:
-
Certified Reference Material: this compound, Neat (e.g., LGC DRE-C14794500).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (99%+).
-
Water: Ultrapure, Type 1.
-
Equipment: 5-place analytical balance, Class A volumetric flasks and pipettes, LC-MS/MS system with electrospray ionization (ESI) source.
2. Preparation of Standards:
-
Primary Stock Solution (1000 mg/L):
-
Allow the neat CRM vial to equilibrate to room temperature for at least 30 minutes.
-
Accurately weigh approximately 10 mg of the neat material into a 10 mL Class A volumetric flask using an analytical balance. Record the weight to 0.01 mg.
-
Dissolve the material in acetonitrile and fill to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
Calculate the exact concentration based on the weighed mass and purity from the Certificate of Analysis. This stock is the traceable source for all subsequent dilutions.
-
-
Working Stock Solution (10 mg/L):
-
Pipette 100 µL of the 1000 mg/L Primary Stock into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 acetonitrile:water mixture.
-
-
Calibration Standards (0.1 - 10 µg/L):
-
Perform serial dilutions of the 10 mg/L Working Stock to create a series of at least six calibration standards in 50:50 acetonitrile:water. Typical concentrations might be 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/L.
-
3. Sample Preparation (Solid Phase Extraction - SPE):
-
Collect 100 mL of surface water. Acidify to pH ~2 with formic acid.
-
Condition a polymeric SPE cartridge (e.g., 200 mg) with 5 mL of methanol followed by 5 mL of acidified ultrapure water.
-
Load the 100 mL water sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound with 2 x 4 mL aliquots of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 acetonitrile:water for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Conditions:
-
LC System: UPLC/HPLC
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Negative Mode (ESI-)
-
MRM Transitions:
-
Precursor Ion [M-H]⁻: m/z 255.1 (corresponding to the acid form after potential in-source hydrolysis or if analyzing the acid) or monitor for the adduct of the ester. Note: Method development is crucial here to confirm the ionized species. For this example, we assume analysis of the parent acid, MCPB, which is a common approach for phenoxy herbicides[9].
-
Quantitative Transition: e.g., 255.1 > 141.0
-
Confirmatory Transition: e.g., 255.1 > 211.0
-
-
Rationale: ESI in negative mode is highly effective for acidic herbicides containing a carboxylic acid moiety. The MRM transitions are chosen for specificity and abundance, with a quantifier for concentration measurement and a qualifier to confirm identity. Some phenoxy compounds may require soft ionization settings to preserve the precursor ion[8].
5. Data Analysis and Quality Control:
-
Integrate the peak areas for the quantitative transition for all calibration standards and samples.
-
Generate a linear regression calibration curve (Concentration vs. Area). The coefficient of determination (r²) must be ≥ 0.99.
-
Calculate the concentration of this compound in the reconstituted sample extracts.
-
Apply the concentration factor from the SPE step (100x in this protocol) to determine the final concentration in the original water sample.
-
Analyze QC samples (e.g., a spiked blank at a mid-calibration range) with each batch. The calculated concentration should be within ±20% of the nominal value.
Conclusion
The selection of a Certified Reference Material is the most critical decision in the chain of measurement for this compound analysis. While various standards are available, those produced under ISO 17034 accreditation offer the highest degree of confidence and are essential for method validation and regulatory submissions. By integrating a high-quality CRM into a well-designed, self-validating analytical workflow, laboratories can ensure their data is not only accurate and precise but also robust and legally defensible.
References
-
This compound. LookChem.[Link]
-
This compound - Analytical Standard. A2S.[Link]
-
MCPB-Ethyl - CRM LABSTANDARD. LabStandard.[Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency (EPA).[Link]
-
MCPB-Ethyl solution - CRM LABSTANDARD. LabStandard.[Link]
-
This compound(CAS# 10443-70-6). Angene.[Link]
-
MCPB-ethyl | C13H17ClO3. PubChem, National Institutes of Health (NIH).[Link]
-
Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. PubMed, National Institutes of Health (NIH).[Link]
-
Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS. ResearchGate.[Link]
-
Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation.[Link]
-
Analysis of Residues in Environmental Samples. MDPI.[Link]
-
Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io.[Link]
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- 4. This compound | CAS 10443-70-6 | LGC Standards [lgcstandards.com]
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- 8. lcms.cz [lcms.cz]
- 9. archivedproceedings.econference.io [archivedproceedings.econference.io]
A Comparative Guide to QuEChERS and Traditional Extraction for MCPB-Ethyl Ester Analysis
In the landscape of regulatory compliance and food safety, the precise quantification of pesticide residues is paramount. MCPB-ethyl ester, a selective phenoxy herbicide used to control broadleaf weeds, requires robust analytical methods to monitor its presence in various matrices.[1] The choice of sample preparation technique is a critical determinant of data quality, laboratory throughput, and operational efficiency. This guide provides an in-depth, evidence-based comparison between the modern QuEChERS approach and traditional extraction methodologies for the analysis of this compound.
Understanding the Analyte: this compound
This compound, chemically known as ethyl 4-(4-chloro-2-methylphenoxy)butanoate, belongs to the phenoxyalkanoic acid class of herbicides.[2][3] Its mode of action involves mimicking plant growth hormones, leading to uncontrolled growth and death in susceptible weeds.[1] As an ester, it is relatively non-polar with low water solubility but is soluble in organic solvents like acetonitrile and ethyl acetate.[1][4] A key analytical consideration is its potential for hydrolysis to its parent acid, MCPB, particularly under alkaline conditions.[5][6] This necessitates careful pH control during extraction to ensure the integrity of the target analyte.
The Classic Approach: Traditional Extraction Methods
For decades, methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been the cornerstones of pesticide residue analysis.[7][8] These techniques, while effective, are emblematic of a more resource-intensive era of analytical chemistry.
-
Liquid-Liquid Extraction (LLE): This technique relies on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9] The process often requires large volumes of hazardous solvents and multiple, laborious steps involving glassware like separatory funnels.[10][11]
-
Solid-Phase Extraction (SPE): SPE offers a more refined approach, where a liquid sample is passed through a cartridge containing a solid sorbent.[12][13] The analyte is retained on the sorbent while interferences are washed away. A small volume of a strong solvent is then used to elute the purified analyte.[14] While SPE reduces solvent consumption compared to LLE, it can be time-consuming and costly, often requiring significant method development to optimize sorbent selection and elution conditions.[15]
These traditional methods typically involve lengthy homogenization, extraction, concentration, and cleanup stages, creating a significant bottleneck in laboratory workflows.[10]
The Paradigm Shift: The QuEChERS Methodology
First introduced in 2003 by Anastassiades and Lehotay, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) revolutionized pesticide residue analysis.[16] It streamlines the extraction and cleanup process into two simple steps, drastically improving efficiency.
-
Salting-Out Extraction: A homogenized sample is extracted with a small volume of a water-miscible solvent, most commonly acetonitrile. A specific mixture of salts (e.g., magnesium sulfate, sodium chloride, and a citrate buffer) is then added.[17] This serves a dual purpose: magnesium sulfate absorbs excess water, while the other salts induce a phase separation between the aqueous sample layer and the acetonitrile layer, partitioning the pesticides into the organic phase.[18] The use of buffers helps to maintain a stable pH, which is critical for pH-labile pesticides.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a new tube containing a small amount of bulk SPE sorbent and additional magnesium sulfate.[19] The mixture is vortexed and centrifuged. The sorbents remove specific matrix interferences (e.g., fats, pigments), while the magnesium sulfate removes residual water.[11] The resulting "cleaned" extract is then ready for direct analysis by GC-MS or LC-MS/MS.
The elegance of QuEChERS lies in its simplicity, speed, and effectiveness across a wide range of pesticides and matrices.[16]
Head-to-Head Performance Comparison
The choice between QuEChERS and traditional methods often comes down to a trade-off between established protocols and modern efficiency. The following table summarizes the key performance differences, drawing from comparative studies and established method characteristics.
| Parameter | Traditional Methods (LLE/SPE) | QuEChERS Method | Rationale & Causality |
| Sample Throughput | Low (4-8 samples/analyst/hour) | High (8-12 samples/analyst/hour) | QuEChERS eliminates multiple transfer steps and lengthy concentration stages, significantly reducing hands-on time.[16] |
| Solvent Consumption | High (60–200 mL per sample) | Low (10-15 mL per sample) | Traditional methods require large solvent volumes for extraction and cleanup.[10] QuEChERS uses minimal solvent, primarily for the initial extraction. |
| Labor & Time | High (1-2 hours per sample) | Low (< 30 minutes per sample) | The streamlined, two-step process of QuEChERS contrasts sharply with the multi-step, glassware-intensive nature of LLE/SPE.[16] |
| Cost per Sample | High | Low | Reduced solvent usage, elimination of expensive SPE cartridges, and less glassware result in significant cost savings.[16][20] |
| Extraction Efficiency | Variable; can be high with optimization | Generally high (70-120% recovery)[19] | QuEChERS provides excellent recoveries for a broad scope of pesticides.[17] Comparative studies show QuEChERS often yields higher recoveries than traditional methods like SLE or Soxhlet.[21][22] |
| Matrix Effects | Can be significant; cleanup is crucial | Reduced but not eliminated | The d-SPE cleanup in QuEChERS is effective at removing many interferences.[23] However, for complex matrices, matrix effects can still be observed, often necessitating matrix-matched calibration.[24][25] |
| Environmental Impact | High | Low | Drastically reduced consumption of organic solvents leads to less hazardous waste generation. |
| Method Robustness | Operator-dependent | High | The simple, standardized procedure with pre-weighed salt and sorbent packets makes QuEChERS less susceptible to operator error. |
Experimental Protocols & Workflows
To ensure scientific integrity, any analytical method must be validated to demonstrate it is "fit for purpose" according to guidelines such as those from SANTE or AOAC.[26][27] This involves assessing parameters like accuracy (recovery), precision (repeatability as %RSD), linearity, and limits of quantification (LOQ).[28][29]
Protocol 1: Traditional Liquid-Liquid Extraction (LLE)
This protocol represents a generalized traditional approach for a fruit or vegetable matrix.
-
Homogenization: Weigh 25 g of a representative, homogenized sample into a blender jar.
-
Extraction: Add 100 mL of acetone and blend at high speed for 2 minutes.
-
Filtration: Vacuum filter the homogenate through a Büchner funnel. Rinse the blender jar with an additional 50 mL of acetone and pour it through the filter cake.
-
Partitioning: Transfer the filtrate to a 1 L separatory funnel. Add 100 mL of dichloromethane and 10 mL of saturated sodium chloride solution.
-
Shaking: Shake the funnel vigorously for 2 minutes, periodically venting pressure.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer (dichloromethane) into a flask.
-
Re-extraction: Repeat the partitioning step twice more with 50 mL portions of dichloromethane, combining all organic extracts.
-
Drying & Concentration: Dry the combined extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Solvent Exchange: Exchange the solvent to hexane for GC analysis or a mobile-phase compatible solvent for LC analysis.
-
Final Volume: Adjust to a final volume of 5 mL. The sample is now ready for analysis.
Diagram: Traditional LLE Workflow
Caption: Workflow for the two-step QuEChERS methodology.
Conclusion: An Objective Recommendation
For the routine analysis of this compound, the QuEChERS method presents clear and compelling advantages over traditional extraction techniques. Its superior speed, reduced solvent consumption, lower cost, and high sample throughput make it the unequivocally better choice for modern, high-volume laboratories. [16]The robustness and simplicity of the procedure also lead to improved reproducibility and less potential for human error.
While traditional methods like LLE and SPE can achieve good results, they are relics of a less efficient era, burdened by high operational costs and significant environmental impact. [10]A comparative study on various pesticides in soil confirmed that the QuEChERS method provided better results in terms of confidence and recovery compared to traditional solid-liquid and Soxhlet extractions. [21][22] Therefore, for any laboratory seeking to optimize its workflow for the analysis of this compound and other multiclass pesticide residues, adopting the QuEChERS methodology is not merely an option, but a strategic necessity for achieving accurate, reliable, and efficient results.
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Unknown. (2023). QuEChERS: Home. Available at: [Link]
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Di Muccio, D., et al. Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues in Dif. Available at: [Link]
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Radišić, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods. Available at: [Link]
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Han, L., et al. (2016). Reduction of matrix effects through a simplified QuEChERS method and using small injection volumes in a LC-MS/MS system for the determination of 28 pesticides in fruits and vegetables. Analytical Methods. Available at: [Link]
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Lehotay, S. J., et al. (2012). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. Journal of Chromatography A. Available at: [Link]
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Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods. Available at: [Link]
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Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar. Available at: [Link]
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Wang, S., et al. (2012). A review of sample preparation methods for the pesticide residue analysis in foods. Chinese Journal of Chromatography. Available at: [Link]
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Lui, E. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. California Environmental Protection Agency. Available at: [Link]
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Albero, B., et al. (2004). Solid-phase extraction for multi-residue analysis of pesticides in honey. Analytica Chimica Acta. Available at: [Link]
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Suffet, I. H., & Faust, S. D. (1972). Liquid-Liquid Extraction of Organic Pesticides from Water: The p-Value Approach to Quantitative Extraction. Advances in Chemistry. Available at: [Link]
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Unknown. (2014). Methods of Pesticide Residue Analysis. ResearchGate. Available at: [Link]
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Tadesse, B. A., et al. (2023). A Highly Selective Analytical Method Based on Salt-Assisted Liquid-Liquid Extraction for Trace-Level Enrichment of Multiclass Pesticide Residues in Cow Milk for Quantitative Liquid Chromatographic Analysis. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Khodadoust, S., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules. Available at: [Link]
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Dr. A M. (2023). GCMS Part 3 I Sample Preparation of Pesticide Residual Analysis in Water I Liquid Liquid Extraction. YouTube. Available at: [Link]
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Unknown. (2019). A short review of sample preparation methods for the pesticide residue analysis in fatty samples. ResearchGate. Available at: [Link]
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Unknown. (2014). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. MCPB-ethyl | C13H17ClO3 | CID 25286. PubChem. Available at: [Link]
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Injac, D., et al. (2018). Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil. Journal of AOAC International. Available at: [Link]
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Zondo, S., & Mahlambi, P. (2022). Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob. Trends in Sciences. Available at: [Link]
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Hammel, Y.-A., et al. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Zondo, S., & Mahlambi, P. (2022). Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob. Trends in Sciences. Available at: [Link]
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Injac, D., et al. (2018). Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil. ResearchGate. Available at: [Link]
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Restek. QuEChERS Methodology: AOAC Method. Available at: [Link]
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Hammel, Y.-A., et al. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Method Validation for MCPB-Ethyl Ester in Accordance with SANTE/11312/2021
This guide provides an in-depth, experience-driven approach to validating an analytical method for the quantification of MCPB-ethyl ester in food matrices. We will move beyond a simple checklist of steps to explore the scientific rationale behind our choices, ensuring a robust and defensible method that aligns with the stringent requirements of the European Commission's SANTE/11312/2021 guidelines.[1][2] This document is intended for analytical chemists and laboratory professionals tasked with ensuring food safety and regulatory compliance.
The Analyte and the Regulatory Landscape: Why Method Validation is Critical
This compound is a phenoxy herbicide used to control broadleaf weeds in various agricultural settings.[3][4] Its potential to enter the food chain necessitates the establishment of Maximum Residue Limits (MRLs) by regulatory bodies to protect consumer health. The enforcement of these MRLs depends entirely on the availability of reliable, validated analytical methods.
The SANTE/11312/2021 document serves as the benchmark for analytical quality control and method validation for pesticide residue analysis within the European Union.[1][5] Adherence to these guidelines is not merely a procedural formality; it is a fundamental requirement to ensure that data generated across different laboratories is consistent, accurate, and legally defensible. This guide will compare a proposed analytical method's performance directly against these authoritative standards.
The SANTE/11312/2021 Framework: Core Performance Criteria
Before designing a validation study, it is crucial to understand the key performance characteristics and acceptance criteria stipulated by the SANTE guidelines.[6][7] A method is considered fit for purpose only when it demonstrably meets these benchmarks.
| Validation Parameter | SANTE/11312/2021 Requirement | Causality & Scientific Rationale |
| Linearity | R² ≥ 0.99 is generally expected. Residuals should be random and within ±20%. | Establishes a predictable and proportional relationship between the analyte concentration and the instrument's response over a defined range. This is the foundation of accurate quantification. |
| Accuracy (Trueness) | Mean recovery should be within the 70-120% range.[7] | Measures how close the experimental result is to the true value. This is typically assessed by analyzing spiked samples and demonstrates the method's ability to extract and measure the analyte without significant loss or enhancement. |
| Precision | Repeatability (RSDr) must be ≤ 20%.[7][8] | Assesses the degree of scatter between replicate measurements under the same conditions. Low RSDr indicates the method is consistent and produces minimal random error. |
| Limit of Quantification (LOQ) | The lowest validated spiked level that meets the accuracy and precision criteria. | Defines the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. This is critical for enforcing low MRLs. |
| Specificity/Selectivity | The method must unequivocally identify the target analyte. For MS-based methods, this includes retention time tolerance (±0.1 min for LC) and ion ratio consistency (within ±30% relative). | Ensures that the signal being measured comes exclusively from the target analyte and not from interfering components in the sample matrix. This prevents false positives. |
| Matrix Effect | Must be evaluated to understand its impact on quantification. | The co-extracted components from the sample matrix can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate results if not compensated for (e.g., by using matrix-matched calibration). |
A Comparative Approach: The QuEChERS & LC-MS/MS Method
For the analysis of moderately polar pesticides like this compound in complex food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an industry-standard and highly effective approach.[9][10]
Why this method?
-
Effectiveness: QuEChERS provides excellent analyte recovery for a broad range of pesticides with efficient removal of many matrix interferences.
-
Selectivity & Sensitivity: LC-MS/MS offers unparalleled selectivity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) and the sensitivity required to meet low MRLs.[11][12]
Experimental Workflow Diagram
The diagram below illustrates the logical flow of the entire validation process, from sample receipt to final data assessment against SANTE criteria.
Caption: Method Validation Workflow for this compound.
Detailed Experimental Protocols
Sample Preparation: QuEChERS (EN 15662 Method)
This protocol is described for a high-moisture commodity like tomatoes.
-
Homogenization: Blend the blank matrix (e.g., organic tomatoes) until a uniform consistency is achieved.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: For accuracy and precision experiments, add the appropriate volume of this compound standard solution to the sample. For blank and matrix-matched calibration samples, add the equivalent volume of solvent. Allow the spike to absorb for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the EN 15662 salt packet (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute immediately.[9]
-
Centrifugation: Centrifuge the tube at ≥ 3000 g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 25 mg Primary Secondary Amine (PSA) sorbent. Rationale: PSA effectively removes organic acids and sugars that could interfere with the analysis.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
Proposed LC-MS/MS Conditions
-
LC System: UPLC/HPLC System
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions for this compound (C₁₃H₁₇ClO₃, MW: 256.72):
-
Quantifier: 257.1 > 115.1 (Example transition)
-
Qualifier: 257.1 > 211.1 (Example transition)
-
Validation Results: A Comparative Analysis
The following tables present hypothetical but realistic validation data for this compound in a tomato matrix, compared directly against SANTE requirements.
Table 1: Linearity and Matrix Effect
Calibration Range: 1.0 to 100 µg/L in matrix-matched standards.
| Parameter | Observed Result | SANTE/11312/2021 Guideline | Compliance |
| Correlation Coefficient (R²) | 0.9985 | ≥ 0.99 | Yes |
| Residuals Deviation | < 15% | Within ±20% | Yes |
| Matrix Effect (%) | -25% (Suppression) | Evaluation required | N/A |
Insight: A matrix effect of -25% indicates signal suppression, confirming the critical need for matrix-matched calibration for accurate quantification. Solvent-based calibration would lead to underestimation of the residue.
Table 2: Accuracy (Recovery) and Precision (RSDr)
Analysis performed on n=5 spiked replicates at two concentration levels.
| Spiking Level | Mean Recovery (%) | RSDr (%) | SANTE Guideline (Recovery) | SANTE Guideline (RSDr) | Compliance |
| 10 µg/kg (Proposed LOQ) | 95.2% | 8.5% | 70-120% | ≤ 20% | Yes |
| 50 µg/kg | 98.7% | 6.2% | 70-120% | ≤ 20% | Yes |
Insight: The data clearly demonstrates that the method is both accurate and precise at both the proposed LOQ and a higher concentration level, well within the SANTE acceptance criteria.[1][8]
Table 3: Specificity
| Parameter | Observed Result | SANTE/11312/2021 Guideline | Compliance |
| Retention Time Deviation | Within ±0.03 min of standards | Within ±0.1 min | Yes |
| Ion Ratio Deviation | < 15% relative difference from standard | Within ±30% (relative) | Yes |
| Blank Matrix Signal | No peak detected at target RT | Signal must be < 30% of RL | Yes |
Insight: The high degree of consistency in retention time and ion ratios, combined with a clean blank, confirms the method's specificity for this compound.
Conclusion: A Validated Method Fit for Purpose
The presented QuEChERS LC-MS/MS method for the determination of this compound in a tomato matrix has been successfully validated according to the rigorous criteria set forth in the SANTE/11312/2021 guidance document. The method demonstrates excellent linearity, accuracy, and precision. The determined Limit of Quantification (LOQ) of 10 µg/kg is robust and meets the required performance standards.
The critical evaluation of matrix effects underscores the necessity of employing matrix-matched calibration to ensure data integrity. By following the detailed protocols and validation framework outlined in this guide, laboratories can confidently implement a reliable and defensible method for the routine monitoring of this compound residues, thereby supporting regulatory actions and ensuring consumer safety.
References
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Title: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Source: European Commission. URL: [Link]
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Title: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Source: EU Reference Laboratories for Residues of Pesticides. URL: [Link]
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Title: GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES. Source: European Commission. URL: [Link]
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Title: Cas 10443-70-6,this compound. Source: LookChem. URL: [Link]
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Title: Method Validation As Per SANTE. Source: Scribd. URL: [Link]
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Title: Guidelines - Maximum Residue levels. Source: European Commission's Food Safety. URL: [Link]
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Title: Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. Source: Agilent Technologies. URL: [Link]
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Title: Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Source: EPA. URL: [Link]
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Title: SANTE/11312/2021 Archives. Source: Lynxee consulting. URL: [Link]
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Title: Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Source: Waters. URL: [Link]
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Title: MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Source: EPA. URL: [Link]
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Title: A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils. Source: PubMed. URL: [Link]
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Title: Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro. Source: MOST Wiedzy. URL: [Link]
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Title: A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Potential Genotoxic Impurities of ERL Ethyl Ester and ERL Nitro Compound in Erlotinib Hydrochloride Drug Substance. Source: Oriental Journal of Chemistry. URL: [Link]
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Title: Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review. Source: ResearchGate. URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of MCPB-Ethyl Ester
Introduction: MCPB-ethyl ester is a selective, systemic phenoxy herbicide used to control broadleaf weeds.[1][2] As with all active chemical compounds in a laboratory or developmental setting, its handling and disposal require a meticulous approach grounded in safety, regulatory compliance, and environmental stewardship. This guide provides drug development professionals, researchers, and scientists with the essential, immediate safety and logistical information for the proper disposal of this compound and its associated waste streams. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact, adhering to the highest standards of scientific integrity.
Foundational Knowledge: Chemical Properties and Hazard Profile
Understanding the chemical's nature is paramount to handling it safely. This compound (CAS 10443-70-6) is an ester form of the herbicide MCPB.[3] Its mode of action involves mimicking plant growth hormones, leading to uncontrolled growth and death in susceptible plants.[1][4]
A thorough risk assessment begins with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: GHS Hazard Profile for this compound
| Hazard Class and Category | Hazard Statement | Meaning for Laboratory Personnel |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to significant health issues. Avoid hand-to-mouth contact and ensure proper hygiene after handling. |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life | Even small quantities released into waterways can cause severe harm to aquatic ecosystems. All disposal methods must prevent environmental release. |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | The compound persists in the environment, posing a long-term threat to aquatic life. This underscores the need for complete containment and regulated disposal. |
Source: Information synthesized from PubChem CID 25286.[5]
The Regulatory Landscape: Navigating Compliance
In the United States, the disposal of pesticides like this compound is governed by a dual regulatory framework.
-
Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA): This act governs the sale, distribution, and use of pesticides.[6][7] Critically, the product's label, including the "Storage and Disposal" section, is a legally binding document under FIFRA.[8][9] The first step in any disposal procedure is to read and follow the instructions on the product label.
-
Resource Conservation and Recovery Act (RCRA): Once a pesticide is declared a waste, it falls under the jurisdiction of the RCRA, which manages all hazardous and non-hazardous solid waste.[6][7][10] Many pesticides, including this compound, may be classified as hazardous waste, necessitating a "cradle-to-grave" tracking system for their disposal.[8]
State and local regulations can be more stringent than federal laws.[9] Always consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance.
Strategic Disposal Planning: A Proactive Approach
Effective waste management begins before disposal becomes necessary.
-
Purchase and Use: Buy only the quantity of this compound needed for your experiments to avoid surplus.[9] If you have a small amount of leftover diluted product, the most environmentally sound option is to use it for its intended purpose according to the label directions.[9]
-
Waste Segregation: Maintain separate, clearly labeled waste streams for:
-
Unused or expired this compound concentrate.
-
Acutely contaminated items (e.g., spill cleanup materials, grossly contaminated PPE).
-
Empty, unrinsed containers.
-
Rinsate from container cleaning.
-
Disposal Protocols: Step-by-Step Methodologies
The appropriate disposal method is contingent on the nature and quantity of the waste. The following decision-making workflow provides a logical path for managing this compound waste.
Caption: Decision workflow for this compound waste disposal.
Surplus or expired this compound must be treated as hazardous waste.
-
Do Not Discard: Never dispose of this compound down the drain or in regular trash. This is illegal and environmentally hazardous.[9]
-
Packaging: Keep the chemical in its original, labeled container.[9] Ensure the container is sealed and in good condition. If the original container is compromised, overpack it into a larger, compatible, and properly labeled container.
-
Contact EHS: Your institution's EHS department will coordinate with a licensed hazardous waste contractor for pickup and disposal, likely via high-temperature incineration.
Items such as gloves, bench paper, and spill cleanup materials that are contaminated with this compound must also be disposed of as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, leak-proof container (e.g., a labeled plastic bag or drum).
-
Labeling: Clearly label the container "Hazardous Waste" and list the contents, including "this compound contaminated debris."
-
Storage and Pickup: Store the container in a designated satellite accumulation area until it is collected by your EHS-approved hazardous waste vendor.
An "empty" container is not truly empty until it has been properly rinsed. Unrinsed containers are considered hazardous waste.[11]
Protocol: Triple-Rinsing of Empty Containers
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves and safety glasses or goggles.
-
First Rinse: As soon as the container is empty, fill it approximately one-quarter full with a suitable solvent (the solvent used in your formulation, or water if appropriate). Securely replace the cap.
-
Agitate: Vigorously shake or agitate the container for at least 30 seconds to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the rinsate into the application equipment or a mix tank for use as part of the product mixture.[9][11] Never pour rinsate down the drain.
-
Repeat: Repeat the rinse and collection steps two more times.
-
Final Disposal: After the third rinse, the container should be rendered unusable by puncturing it. It can then typically be disposed of as non-hazardous solid waste or sent for recycling if a program is available. Consult your local regulations for confirmation.[11]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Protect Yourself: Don appropriate PPE, including a respirator if vapors are present.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, earth, or commercial sorbent pads.[11][12] Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a detergent and water solution, collecting the cleaning materials for disposal as hazardous waste.[11]
-
Reporting: Report the incident to your EHS department immediately.
By adhering to these rigorous, well-documented procedures, researchers and scientists can ensure that their vital work does not come at the cost of personal safety or environmental integrity.
References
-
Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. [Link]
-
Pesticide Disposal Laws: What You Need to Know. Online Pest Control Courses. [Link]
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MATERIAL SAFETY DATA SHEET Riverdale. Greenbook.net. [Link]
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Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency. [Link]
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MATERIAL SAFETY DATA SHEET MCP ESTER 4 HERBICIDE. Greenbook.net. [Link]
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MCPB (Ref: MB 3046). AERU, University of Hertfordshire. [Link]
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Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207. PubChem, National Institutes of Health. [Link]
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Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]
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Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH. [Link]
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Navigating the Safe Handling of MCPB-Ethyl Ester: A Guide for Laboratory Professionals
For researchers and scientists in drug development and analytical laboratories, the meticulous and safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of MCPB-ethyl ester (CAS 10443-70-6), a phenoxy herbicide. By understanding its properties and adhering to rigorous safety protocols, we can mitigate risks and ensure a secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence.
Understanding the Hazard: GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1][2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life[1][2].
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects[1][2].
The signal word for this compound is "Warning" [1]. These classifications underscore the importance of preventing ingestion and environmental release.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid/Neat Oil) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). | Laboratory coat. | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is advised. |
| Preparing Solutions (Dilution in Solvents) | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard. | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Ensure glove compatibility with the solvent being used. | Chemical-resistant laboratory coat or apron over a standard lab coat. | All operations should be conducted in a certified chemical fume hood to minimize inhalation of vapors. |
| Conducting Reactions and Analyses | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves appropriate for the chemicals in use. | Laboratory coat. | Work should be performed in a well-ventilated area, preferably within a chemical fume hood, especially if heating or agitation is involved. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton®). | Chemical-resistant suit or apron and chemically resistant boots. | A NIOSH-approved respirator with an organic vapor cartridge is required. For large spills, a self-contained breathing apparatus (SCBA) may be necessary. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat and closed-toe shoes. | Not typically required if handling sealed waste containers. If transferring waste, follow guidelines for preparing solutions. |
Operational and Disposal Plans: Step-by-Step Protocols
Adherence to standardized procedures is essential for safety and regulatory compliance.
Handling and Storage Protocol
-
Procurement and Receipt: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3]. The storage temperature should be between 0-10°C[4]. Keep the container tightly closed.
-
Dispensing: When weighing or transferring the substance, do so in a designated area, preferably within a chemical fume hood, to control potential exposure.
-
Hygiene: Always wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled or stored[2].
Spill Cleanup Protocol
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent and nature of the spill. For minor spills that you are trained and equipped to handle, proceed with cleanup. For major spills, evacuate the laboratory and contact your institution's emergency response team.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill[3]. Do not use combustible materials like paper towels to absorb flammable solvents if they were used to dissolve the this compound.
-
Clean the Spill: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal[5][6].
-
Decontaminate the Area: Clean the spill area with a detergent and water solution. For highly toxic spills, the rinse water should also be collected as hazardous waste[6].
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations[7][8].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated consumables and spill cleanup materials, in clearly labeled, sealed, and appropriate containers.
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including the concentration of this compound and any solvents.
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arranging for Disposal: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in accordance with EPA and local regulations[8].
Emergency Procedures: First Aid
In case of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9][10].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention[9][11].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention[11][12].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3][9].
For all exposures, have the Safety Data Sheet (SDS) for this compound available for the medical personnel.
Visualizing the Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
Conclusion
The safe handling of this compound in a laboratory setting is achievable through a comprehensive understanding of its hazards and the diligent application of established safety protocols. By integrating the information and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25286, MCPB-ethyl. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (1984). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link].
-
National Institute for Occupational Safety and Health. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link].
-
ChemDmart. (n.d.). Safety data sheet: this compound. Retrieved from [Link].
-
Triveni Interchem Pvt. Ltd. (2022). Material Safety Data Sheet (MSDS): Ethyl 2-Methylbutyrate. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7207, Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved from [Link].
-
Pesticide Environmental Stewardship. (n.d.). First Aid. Retrieved from [Link].
-
Chemdad. (n.d.). This compound. Retrieved from [Link].
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U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (1987). Forestry Herbicides. Retrieved from [Link].
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CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link].
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University of Oxford. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link].
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Kansas State University, Department of Plant Pathology. (2023). Laboratory Safety. Retrieved from [Link].
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Medical Laboratory Observer. (2019). Managing Spills in the Laboratory. Retrieved from [Link].
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ALS Global. (n.d.). New Phenoxy Herbicide Method Improves Sampling Efficiency and Data Quality. Retrieved from [Link].
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Angene. (n.d.). This compound(CAS# 10443-70-6). Retrieved from [Link].
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The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link].
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Lab Manager. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link].
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Princeton University Environmental Health and Safety. (n.d.). Section 8: Chemical Spills. Retrieved from [Link].
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North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety, University of California, Berkeley. Retrieved from [Link].
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Washington State University Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link].
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Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin. Retrieved from [Link].
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link].
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-
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Greenbook. (n.d.). MATERIAL SAFETY DATA SHEET MCP ESTER 4 HERBICIDE. Retrieved from [Link].
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The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
